Product packaging for Glucosulfone(Cat. No.:CAS No. 551-89-3)

Glucosulfone

Cat. No.: B1195741
CAS No.: 551-89-3
M. Wt: 736.7 g/mol
InChI Key: SQQCWHCJRWYRLB-AGNGBHFPSA-N
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Description

Glucosulfone, also known historically as Promin, is a sulfone chemical compound with significant historical importance as one of the first effective treatments for mycobacterial infections, including leprosy and tuberculosis . Its primary research value lies in its role as a prodrug that is metabolized in the body to dapsone, which is the active therapeutic form . This makes it a valuable compound for studying the pharmacology, metabolism, and mechanism of action of sulfone drugs. Researchers utilize this compound to investigate its anti-inflammatory and antibacterial properties. Studies on related sulfones, such as dapsone, show they can suppress specific cytokine production (including IL-1α, IL-8, IL-1β, IL-6, and TNF-α) in response to bacterial stimuli, providing insight into anti-inflammatory mechanisms that operate independently of NFκB pathways . The sulfone class of compounds are structural analogs of para-aminobenzoic acid (PABA) and are known to interfere with folic acid metabolism in bacteria by acting as competitive inhibitors of dihydropteroate synthetase . While historically administered intravenously due to its water-soluble properties , this compound is now offered for non-clinical, in-vitro research applications. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H36N2O18S3 B1195741 Glucosulfone CAS No. 551-89-3

Properties

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-1-[4-[4-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-1-sulfohexyl]amino]phenyl]sulfonylanilino]hexane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N2O18S3/c27-9-15(29)17(31)19(33)21(35)23(46(39,40)41)25-11-1-5-13(6-2-11)45(37,38)14-7-3-12(4-8-14)26-24(47(42,43)44)22(36)20(34)18(32)16(30)10-28/h1-8,15-36H,9-10H2,(H,39,40,41)(H,42,43,44)/t15-,16-,17-,18-,19+,20+,21-,22-,23?,24?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQQCWHCJRWYRLB-AGNGBHFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(C(C(C(C(CO)O)O)O)O)S(=O)(=O)O)S(=O)(=O)C2=CC=C(C=C2)NC(C(C(C(C(CO)O)O)O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)S(=O)(=O)O)S(=O)(=O)C2=CC=C(C=C2)NC([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N2O18S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

554-18-7 (di-hydrochloride salt)
Record name Glucosulfone
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DSSTOX Substance ID

DTXSID70873667
Record name Glucosulfone
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Molecular Weight

736.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

551-89-3, 554-18-7
Record name Glucosulfone
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Record name Glucosulfone
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Record name Glucosulfone
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Record name GLUCOSULFONE
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Foundational & Exploratory

The Core Mechanism of Glucosulfone: A Prodrug Approach to Folate Synthesis Inhibition in Mycobacterium leprae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosulfone, also known as Promin, is a sulfone drug that historically played a significant role in the treatment of leprosy. Although largely replaced by more modern multidrug therapies, a thorough understanding of its mechanism of action remains crucial for the development of novel anti-mycobacterial agents. This technical guide provides an in-depth analysis of the biochemical and physiological effects of this compound, focusing on its role as a prodrug and the subsequent inhibition of a critical metabolic pathway in Mycobacterium leprae.

I. The Prodrug Nature of this compound

This compound itself is not the active therapeutic agent. Following administration, it undergoes metabolic conversion in the body to its active form, dapsone (4,4'-diaminodiphenyl sulfone). This biotransformation is a key aspect of its pharmacology. While the precise quantitative pharmacokinetics of this conversion are not extensively detailed in publicly available literature, the therapeutic efficacy of this compound is wholly attributable to the systemic availability of dapsone.[1]

II. Mechanism of Action: Inhibition of Dihydropteroate Synthase

The primary mechanism of action of dapsone, the active metabolite of this compound, is the inhibition of the enzyme dihydropteroate synthase (DHPS). This enzyme is a critical component of the folate synthesis pathway in Mycobacterium leprae.

A. The Folate Synthesis Pathway

The folate synthesis pathway is essential for the survival of M. leprae, as it is for many microorganisms. This pathway is responsible for the de novo synthesis of dihydrofolic acid, a precursor for tetrahydrofolic acid. Tetrahydrofolic acid and its derivatives are vital cofactors in the synthesis of purines, thymidine, and several amino acids, all of which are essential for DNA replication, RNA transcription, and protein synthesis.

dot

cluster_Folate_Pathway Folate Synthesis Pathway in M. leprae PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine_Pyrophosphate Dihydropteridine Pyrophosphate Dihydropteridine_Pyrophosphate->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Catalyzes condensation Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid DHFR->Tetrahydrofolic_Acid Nucleic_Acid_Precursors Nucleic Acid & Amino Acid Precursors Tetrahydrofolic_Acid->Nucleic_Acid_Precursors One-carbon metabolism

Caption: Overview of the Folate Synthesis Pathway in Mycobacterium leprae.

B. Competitive Inhibition by Dapsone

Dapsone is a structural analog of p-aminobenzoic acid (PABA), the natural substrate for DHPS. Due to this structural similarity, dapsone acts as a competitive inhibitor of DHPS. It binds to the active site of the enzyme, preventing PABA from binding and thereby blocking the synthesis of dihydropteroic acid. This inhibition is bacteriostatic, meaning it inhibits the growth and replication of M. leprae rather than directly killing the bacteria.

dot

cluster_Inhibition Mechanism of Dapsone Inhibition This compound This compound (Prodrug) Dapsone Dapsone (Active Drug) This compound->Dapsone Metabolic Conversion in vivo DHPS Dihydropteroate Synthase (DHPS) Dapsone->DHPS Competitive Inhibition PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Natural Substrate Folate_Synthesis Folate Synthesis DHPS->Folate_Synthesis DHPS:s->Folate_Synthesis:n Blocked Bacterial_Growth Bacterial Growth & Replication Folate_Synthesis->Bacterial_Growth

Caption: Competitive Inhibition of DHPS by Dapsone.

III. Quantitative Data on Dapsone Activity

The inhibitory activity of dapsone against the DHPS of M. leprae has been quantified in studies utilizing recombinant enzyme systems. The following table summarizes key quantitative data.

ParameterValueOrganism/SystemReference
IC50 (Dapsone) 0.06 µg/mLRecombinant M. leprae DHPS (folP1) expressed in E. coli[1]
IC50 (Dapsone) 4.08 µg/mLRecombinant M. leprae DHPS with P55R mutation[1]
MIC (Dapsone) 1 µg/mLRecombinant E. coli expressing M. leprae DHPS[1]
MIC (Dapsone) 64 µg/mLRecombinant E. coli expressing M. leprae DHPS with P55R mutation[1]

IC50: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration

IV. Experimental Protocols

A. Determination of DHPS Activity and Inhibition by Dapsone

A common method for assessing DHPS activity and its inhibition involves the use of a knockout strain of Escherichia coli that lacks its native folP gene (encoding DHPS). This strain is then transformed with a plasmid containing the M. leprae folP1 gene.

dot

cluster_Workflow Experimental Workflow for DHPS Assay Start Start Ecoli_KO E. coli with knockout folP gene Start->Ecoli_KO Transformation Transformation Ecoli_KO->Transformation Plasmid Plasmid with M. leprae folP1 gene Plasmid->Transformation Recombinant_Ecoli Recombinant E. coli expressing M. leprae DHPS Transformation->Recombinant_Ecoli Culture Culture and induce protein expression Recombinant_Ecoli->Culture Lysis Cell Lysis Culture->Lysis Cell_Lysate Cell Lysate containing M. leprae DHPS Lysis->Cell_Lysate Assay DHPS Activity Assay Cell_Lysate->Assay Inhibition_Assay Dapsone Inhibition Assay Cell_Lysate->Inhibition_Assay Incubation Incubate with [14C]-PABA and Dihydropteridine Pyrophosphate Assay->Incubation Separation Separate product by chromatography Incubation->Separation Measurement Measure radioactivity of dihydropteroate Separation->Measurement End End Measurement->End Add_Dapsone Add varying concentrations of Dapsone Inhibition_Assay->Add_Dapsone Add_Dapsone->Incubation

Caption: Workflow for DHPS Activity and Inhibition Assay.

Detailed Methodology:

  • Preparation of Cell Lysates: Recombinant E. coli cells expressing M. leprae DHPS are cultured and induced to express the protein. The cells are then harvested, washed, and lysed to release the cellular contents, including the DHPS enzyme.

  • DHPS Activity Assay: The activity of the enzyme is measured by monitoring the incorporation of radiolabeled [14C]-p-aminobenzoic acid into dihydropteroate. The reaction mixture typically contains the cell lysate, [14C]-PABA, and dihydropteridine pyrophosphate in a suitable buffer.

  • Dapsone Inhibition Assay: To determine the inhibitory effect of dapsone, varying concentrations of the drug are added to the DHPS activity assay mixture. The reaction is initiated and allowed to proceed for a defined period.

  • Product Separation and Detection: The reaction product, radiolabeled dihydropteroate, is separated from the unreacted [14C]-PABA using techniques such as thin-layer chromatography.

  • Quantification: The amount of radioactivity in the dihydropteroate spot is quantified using a scintillation counter or phosphorimager. The IC50 value is then calculated as the concentration of dapsone that inhibits enzyme activity by 50%.

V. Conclusion

The mechanism of action of this compound is a classic example of a prodrug strategy. Its in vivo conversion to dapsone provides the active molecule that targets a crucial metabolic pathway in Mycobacterium leprae. Dapsone's competitive inhibition of dihydropteroate synthase effectively halts folate synthesis, leading to a bacteriostatic effect. The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical overview of this mechanism, which continues to be relevant for the study of anti-mycobacterial drug development and resistance.

References

Glucosulfone: A Comprehensive Technical Guide on its Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Glucosulfone is a water-soluble derivative of dapsone, created by reacting dapsone with glucose and sodium bisulfite. This modification was aimed at improving the solubility and reducing the toxicity of the parent drug, dapsone. This compound itself is considered a prodrug, which, after administration, is thought to be converted back to the active parent compound, dapsone, in the body. This guide serves as a technical resource for researchers and professionals in drug development, providing a centralized repository of its chemical and synthetic information.

Synthesis of this compound

The primary route for the synthesis of this compound, specifically its disodium salt (this compound Sodium), involves the reaction of 4,4'-diaminodiphenylsulfone (dapsone) with D-glucose and sodium bisulfite in an alcoholic solvent.[1]

Synthesis Pathway

The synthesis is a one-pot reaction where the amino groups of dapsone react with the aldehyde group of glucose in the presence of sodium bisulfite to form a sodium sulfonate derivative.

Glucosulfone_Synthesis Dapsone 4,4'-Diaminodiphenylsulfone (Dapsone) Reflux Reflux Dapsone->Reflux Glucose D-Glucose Glucose->Reflux SodiumBisulfite Sodium Bisulfite (NaHSO3) SodiumBisulfite->Reflux Ethanol 80% Ethanol (Solvent) Ethanol->Reflux This compound This compound Sodium Reflux->this compound

Figure 1: Synthesis pathway of this compound Sodium.
Experimental Protocol (Representative)

Materials:

  • 4,4'-Diaminodiphenylsulfone (Dapsone)

  • D-Glucose

  • Sodium Bisulfite

  • 80% Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4,4'-diaminodiphenylsulfone in 80% ethanol.

  • Addition of Reagents: To the suspension, add D-glucose and sodium bisulfite. The molar ratio of dapsone to glucose to sodium bisulfite should be optimized, but a starting point of 1:2.2:2.2 could be considered to ensure complete reaction of both amino groups.

  • Reflux: Heat the reaction mixture to reflux with constant stirring. The reaction time will need to be determined empirically, likely by monitoring the disappearance of the starting material (dapsone) using a suitable analytical technique like Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, the mixture is cooled. The product, being a salt, may precipitate out of the ethanolic solution. If so, it can be collected by filtration.

  • Purification: The crude this compound Sodium is likely a white, amorphous powder.[1] Further purification could be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

  • Drying: The purified product should be dried under vacuum to remove any residual solvent.

Note: The yield and specific reaction conditions would require experimental optimization.

Chemical Properties of this compound

The available information on the chemical properties of this compound primarily pertains to its disodium salt.

Physicochemical Properties
PropertyValue
Molecular Formula C₂₄H₃₄N₂Na₂O₁₈S₃
Molecular Weight 780.70 g/mol [1]
Appearance White, amorphous powder[1]
Solubility Soluble in water; slightly soluble in ethanol. Insoluble in ether, benzene, methanol, ethyl acetate, and pyridine.[1]
Melting Point Not available in the search results.
Boiling Point Not available in the search results.
pKa Not available in the search results.
Stability Aqueous solutions can be sterilized by autoclaving, indicating good thermal stability in solution.[1] Prone to hydrolysis back to dapsone, particularly under acidic conditions, which is relevant to its mechanism of action.

Logical Relationships of Chemical Properties

Glucosulfone_Properties cluster_structure Molecular Structure cluster_properties Chemical Properties Dapsone Core Dapsone Core Glucose Moieties Glucose Moieties Dapsone Core->Glucose Moieties N-glycosidic linkage Sodium Sulfonate Groups Sodium Sulfonate Groups Glucose Moieties->Sodium Sulfonate Groups Sulfonation Solubility High Water Solubility Glucose Moieties->Solubility contributes to Sodium Sulfonate Groups->Solubility imparts Stability Stable in Neutral Solution (Allows Autoclaving) Solubility->Stability enables aqueous formulation Reactivity Hydrolyzes to Dapsone (Prodrug Behavior) Stability->Reactivity pH-dependent

Figure 2: Logical relationships of this compound's chemical properties.

Spectroscopic Data

Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) for this compound are not available in the provided search results. For research purposes, it would be necessary to synthesize and characterize the compound to obtain this data.

  • ¹H and ¹³C NMR: The spectra would be complex due to the two glucose moieties. The aromatic protons of the dapsone core would be expected in the aromatic region, while the numerous protons and carbons of the glucose units would appear in the aliphatic region.

  • Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the sulfone group (S=O stretching), the hydroxyl groups (O-H stretching) of the glucose units, the N-H bonds, and the aromatic C-H and C=C bonds.

  • Mass Spectrometry: The molecular ion peak would be expected, along with fragmentation patterns corresponding to the loss of the glucose-sulfonate side chains and cleavage of the dapsone core.

Conclusion

This compound is a significant derivative of dapsone with modified physicochemical properties that enhance its pharmaceutical applicability. Its synthesis from dapsone, glucose, and sodium bisulfite is a straightforward conceptual process, although detailed, publicly available experimental protocols are lacking. The key chemical characteristics of this compound Sodium are its high water solubility and its stability in aqueous solutions, which allows for parenteral administration. The absence of comprehensive spectroscopic data in the public domain highlights an area for future research and publication to fully characterize this historically important compound. This guide provides a foundational understanding for researchers and encourages further investigation into the detailed chemistry of this compound.

References

The Historical Development of Glucosulfone as a Therapeutic Agent: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glucosulfone, also known as Promin, holds a significant place in the history of chemotherapy, particularly as the first widely effective treatment for leprosy. This technical guide provides a comprehensive overview of the historical development of this compound, from its initial synthesis to its pivotal role in transforming the prognosis for patients with leprosy. The document details the drug's discovery, early clinical trials, mechanism of action as a prodrug of dapsone, and the experimental protocols that underpinned its development. Quantitative data from key historical studies are presented in structured tables, and logical relationships and experimental workflows are visualized through diagrams created using the DOT language. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the history of antimicrobial chemotherapy and the evolution of therapeutic agents.

Introduction

Prior to the 1940s, the treatment landscape for mycobacterial diseases such as leprosy was bleak, with chaulmoogra oil being one of the few and largely ineffective remedies.[1][2] The discovery and development of sulfone drugs marked a turning point in the management of these debilitating diseases. This compound, a water-soluble derivative of dapsone, emerged as a pioneering therapeutic that offered the first real hope for patients with leprosy.[3][4] This document traces the scientific journey of this compound, highlighting the key milestones and experimental evidence that established its place in medical history.

Discovery and Synthesis

The story of this compound is intrinsically linked to the synthesis of its parent compound, 4,4'-diaminodiphenyl sulfone (dapsone).

Initial Synthesis of Dapsone

In 1908, the German chemists Emil Fromm and J. Wittmann first synthesized dapsone.[3] Their work, however, was focused on chemical synthesis rather than medicinal applications, and the therapeutic potential of sulfones remained unexplored for several decades.

Synthesis of this compound (Promin)

The first synthesis of Promin is often credited to Edward Tillitson and Benjamin F. Tullar of Parke, Davis, & Co. in August 1937.[3] However, it is believed that Parke-Davis was not the first to synthesize the compound. This compound is a sodium salt of this compound, an agent used to treat mycobacterial infections.[5] It is chemically known as sodium 4,4'-diaminodiphenylsulfone-N,N'-di(dextrose sodium sulfonate). The synthesis involves the reaction of dapsone with glucose and sodium bisulfite. This derivatization rendered the poorly water-soluble dapsone into a form that could be administered intravenously.[3]

Preclinical Investigations

The therapeutic potential of sulfones was first realized in the late 1930s. Early investigations into sulfones showed promise in treating mycobacterial diseases.[3]

In Vitro Studies

While direct in vitro culture of Mycobacterium leprae was not possible at the time, the efficacy of sulfones was inferred from studies on other mycobacteria and the clinical response in leprosy patients. The minimum inhibitory concentration (MIC) of dapsone, the active form of this compound, against M. leprae has since been determined using various methods, including radiorespirometry and molecular assays.[6][7]

Experimental Protocol: In Vitro Susceptibility Testing of Mycobacterium leprae

A common historical method for assessing the in vitro activity of drugs against M. leprae involved the use of macrophage cultures.

  • Macrophage Culture: Peritoneal macrophages were harvested from mice and cultured in appropriate media.

  • Infection: The macrophage cultures were then infected with M. leprae obtained from infected armadillo tissues or human biopsies.

  • Drug Exposure: Various concentrations of the test drug (e.g., dapsone) were added to the infected cultures.

  • Viability Assessment: After a specific incubation period, the viability of the intracellular M. leprae was assessed. This was often done by measuring the uptake of radiolabeled substrates (e.g., ³H-thymidine) or by morphological assessment of bacterial integrity.

In Vivo Animal Studies

The initial therapeutic evaluation of sulfones was conducted in animal models of mycobacterial infections.

Recognizing that both leprosy and tuberculosis are caused by mycobacteria, researchers at the Mayo Clinic investigated the efficacy of Promin in a guinea pig model of tuberculosis.[3] These studies demonstrated the drug's ability to control the infection, which provided the rationale for its use in human leprosy.

Experimental Protocol: Guinea Pig Model of Tuberculosis

  • Infection: Guinea pigs were infected with a virulent strain of Mycobacterium tuberculosis via aerosol inhalation to mimic natural infection.

  • Treatment: A treatment group received daily subcutaneous or intravenous injections of Promin, while a control group received a placebo.

  • Outcome Assessment: After a predetermined period, the animals were euthanized. The extent of tuberculosis pathology in the lungs and other organs was quantitatively assessed. Spleen and lung tissues were also cultured to determine the bacterial load.

  • Toxicity Monitoring: Throughout the study, animals were monitored for signs of toxicity, including weight loss and changes in blood parameters.

Clinical Development and Therapeutic Use in Leprosy

The most significant contribution of this compound was in the treatment of leprosy, a development spearheaded by Dr. Guy Henry Faget at the National Leprosarium in Carville, Louisiana.[3][4]

The Pioneering Clinical Trials of Dr. Guy Henry Faget

Beginning in 1941, Dr. Faget initiated clinical trials of Promin in volunteer patients with leprosy.[4] The initial trials involved intravenous administration of the drug and demonstrated remarkable clinical improvement in patients, a breakthrough in the history of leprosy treatment.[8]

Experimental Protocol: Faget's Clinical Trial of Promin in Leprosy

  • Patient Selection: Patients with lepromatous leprosy were enrolled in the study.

  • Treatment Regimen: Patients received daily intravenous injections of Promin. The initial daily dose was 1 to 5 grams, administered for six days a week.[8]

  • Clinical Assessment: Patients were regularly monitored for clinical improvement, including the resolution of skin lesions and mucosal ulcers.

  • Bacteriological Evaluation: Skin and nasal scrapings were taken at regular intervals and examined microscopically to determine the bacteriological index (BI), a measure of the bacterial load.[9]

  • Safety Monitoring: Patients were monitored for adverse effects, with a particular focus on anemia and other hematological changes.

Quantitative Data from Early Clinical Trials

The early clinical trials of Promin provided the first quantitative evidence of an effective treatment for leprosy.

ParameterValueReference
Initial Patient Cohort (Faget, 1943)
Number of Patients22[10]
Efficacy (Improved)15 (68%)[10]
Efficacy (Unchanged)6 (27%)[10]
Efficacy (Worsened)1 (5%)[10]
Bacteriological Negativity5 (23%)[10]
Later Patient Cohort (Faget et al., 1946)
Total Patients Treated177[9]
Patients Continuing Treatment137[9]
Daily Intravenous Dose2-5 grams[9]
Bacteriologically Negative Patients38.6% of the 137 patients[9]

Table 1: Summary of Quantitative Data from Early Promin Clinical Trials.

Mechanism of Action and Pharmacokinetics

This compound is a prodrug, meaning it is converted into its active form within the body.

Conversion to Dapsone

In the body, this compound is metabolized to dapsone (4,4'-diaminodiphenyl sulfone), which is the therapeutically active compound.[3]

This compound This compound (Sodium this compound) Metabolism Metabolism (in vivo) This compound->Metabolism Hydrolysis Dapsone Dapsone (4,4'-diaminodiphenyl sulfone) [Active Form] Metabolism->Dapsone

Metabolic conversion of this compound to Dapsone.
Mechanism of Action of Dapsone

Dapsone is a bacteriostatic agent that acts as a competitive antagonist of para-aminobenzoic acid (PABA), a precursor for folic acid synthesis in bacteria. By inhibiting the enzyme dihydropteroate synthase, dapsone disrupts the folic acid pathway, which is essential for the synthesis of nucleic acids and, consequently, for bacterial replication.[11][12]

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Folic Acid Synthesis Dapsone Dapsone Dapsone->DHPS Inhibition

Mechanism of action of Dapsone.
Pharmacokinetics

Detailed pharmacokinetic studies of this compound itself are limited in historical literature. The focus quickly shifted to its active metabolite, dapsone.

ParameterValue (for Dapsone)Reference
Absorption
Bioavailability (oral)Nearly complete[12]
Time to Peak Concentration (Tmax)4-8 hours[12]
Distribution
Protein Binding70-90%[13]
Volume of Distribution (Vd)~1.5 L/kg[13]
Metabolism
Primary SiteLiver (N-acetylation and N-hydroxylation)[11][14]
Excretion
Elimination Half-life (t½)20-30 hours (variable)[12]
Primary RouteRenal (as metabolites)[14]

Table 2: Pharmacokinetic Parameters of Dapsone.

Legacy and Conclusion

Although this compound (Promin) has been largely replaced by oral dapsone and multidrug therapy regimens for the treatment of leprosy, its historical significance cannot be overstated. The development of this compound marked a paradigm shift in the management of leprosy, transforming it from an incurable disease to a treatable condition. This breakthrough not only saved countless lives but also played a crucial role in reducing the stigma associated with the disease. The story of this compound serves as a testament to the power of scientific research and clinical investigation in combating infectious diseases and improving human health.

cluster_0 Early Research cluster_1 Preclinical Development cluster_2 Clinical Application cluster_3 Legacy Fromm & Wittmann (1908) Synthesis of Dapsone Parke, Davis & Co. (1937) Synthesis of this compound (Promin) Fromm & Wittmann (1908)->Parke, Davis & Co. (1937) In Vitro Studies Activity against Mycobacteria Parke, Davis & Co. (1937)->In Vitro Studies In Vivo Studies Guinea Pig Model (Tuberculosis) In Vitro Studies->In Vivo Studies Faget's Clinical Trials (1941) First Effective Treatment for Leprosy In Vivo Studies->Faget's Clinical Trials (1941) Widespread Use Standard of Care (mid-20th Century) Faget's Clinical Trials (1941)->Widespread Use Oral Dapsone Development of Oral Formulations Widespread Use->Oral Dapsone Multidrug Therapy Foundation for Combination Therapies Oral Dapsone->Multidrug Therapy

Historical development workflow of this compound.

References

Glucosulfone and its Derivatives: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucosulfone, a sulfone drug historically used for mycobacterial infections, serves as a scaffold for the development of novel therapeutic agents. This technical guide explores the biological activities of this compound and its derivatives, focusing on their potential antimicrobial, anticancer, and anti-inflammatory properties. Due to a scarcity of publicly available data on a wide range of specific this compound derivatives, this paper presents quantitative data from structurally related sulfone-containing and glycosidic compounds to illustrate the potential bioactivities. Detailed experimental protocols for key biological assays and diagrams of relevant signaling pathways are provided to facilitate further research and development in this area.

Introduction to this compound

This compound is a sulfone drug that has been historically utilized for the treatment of mycobacterial infections, including leprosy and tuberculosis. Structurally, it is a complex molecule derived from dapsone. In the body, this compound is metabolized to dapsone, which is the active therapeutic agent. The core structure of this compound, combining a sulfonyl group with glucose moieties, presents a unique scaffold for the synthesis of novel derivatives with a wide range of potential biological activities. The exploration of these derivatives is a promising avenue for the discovery of new drugs with antimicrobial, anticancer, and anti-inflammatory properties.

Biological Activities of this compound Derivatives

Antimicrobial Activity

Sulfonamides, a class of compounds structurally related to sulfones, are known to act by inhibiting the bacterial synthesis of folate.[1] The general mechanism of action for sulfones is also believed to involve their potent antioxidant capabilities.[2] Derivatives of sulfamethoxazole and other glycosylated compounds have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.

Table 1: Illustrative Antimicrobial Activity (MIC Values) of Structurally Related Compounds

Compound ClassDerivativeTest OrganismMIC (µg/mL)Reference
Sulfamethoxazole DerivativeHydrazone 16bStaphylococcus aureus12.5[3]
Sulfamethoxazole DerivativeHydrazone 16bEscherichia coli25[3]
Sulfamethoxazole DerivativeHydrazone 16bCandida albicans50[3]

Disclaimer: The data in this table is for illustrative purposes and represents the activity of sulfamethoxazole derivatives, not this compound derivatives directly. This data is intended to suggest the potential for antimicrobial activity within this class of compounds.

Anticancer Activity

The anticancer potential of various sulfone and glycoside derivatives has been a subject of increasing interest. These compounds have been shown to exhibit cytotoxicity against several cancer cell lines. The mechanism of action is often multifaceted, potentially involving the inhibition of key signaling pathways or the induction of apoptosis.

Table 2: Illustrative Anticancer Activity (IC50 Values) of Structurally Related Compounds

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Naphthoquinone DerivativeBenzoacridinedione 6bMCF-7 (Breast)5.4[4]
Naphthoquinone DerivativeBenzoacridinedione 7bMCF-7 (Breast)8.2[4]
Chrysin Derivative7-aminochrysin derivativeMCF-7 (Breast)0.03[5]
Chrysin Derivative7-aminochrysin derivativeHCT-15 (Colon)0.06[5]

Disclaimer: The data in this table is for illustrative purposes and represents the activity of naphthoquinone and chrysin derivatives, not this compound derivatives directly. This data is intended to suggest the potential for anticancer activity within this class of compounds.

Anti-inflammatory Activity

Sulfones and related compounds have been investigated for their anti-inflammatory properties. The mechanism is thought to be linked to the modulation of inflammatory signaling pathways. In vivo studies using models such as carrageenan-induced paw edema are commonly employed to evaluate the anti-inflammatory potential of new compounds.

Table 3: Illustrative Anti-inflammatory Activity of Structurally Related Compounds in a Carrageenan-Induced Paw Edema Model

Compound ClassDerivativeDose (mg/kg)Inhibition of Edema (%)Reference
Naproxen Thiourea Derivativem-anisidine derivative (4)1054.01[6]
Naproxen Thiourea DerivativeN-methyl tryptophan methyl ester derivative (7)1054.12[6]
Indazole Derivative5-aminoindazole10083[7]

Disclaimer: The data in this table is for illustrative purposes and represents the activity of naproxen and indazole derivatives, not this compound derivatives directly. This data is intended to suggest the potential for anti-inflammatory activity within this class of compounds.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of novel compounds.

MTT Assay for Anticancer Drug Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.[5][8]

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds

  • 96-well microtiter plates

  • Inoculum suspension standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound. Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate.

  • Inoculum Preparation: Prepare an inoculum suspension of the microorganism from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[9]

Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the acute anti-inflammatory activity of compounds.

Materials:

  • Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compounds

  • Vehicle (e.g., saline, DMSO)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compound or vehicle to the rats via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with digital calipers immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[6][10]

Signaling Pathways in Biological Activity

The biological activities of many compounds are mediated through their interaction with specific cellular signaling pathways. The NF-κB and STAT3 pathways are two critical signaling cascades involved in inflammation and cancer.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in regulating the immune and inflammatory responses. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Cell Surface Receptor Stimuli->Receptor IKK_complex IKK Complex (IKKα/β/γ) Receptor->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome ubiquitination & degradation Inactive_complex Inactive NF-κB/IκBα Complex IkB->Inactive_complex Nucleus Nucleus NFkB->Nucleus translocates to NFkB->Inactive_complex Gene_Expression Target Gene Expression (Inflammatory Cytokines, etc.)

NF-κB Signaling Pathway
STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is involved in cell growth, proliferation, and survival. Constitutive activation of the STAT3 pathway is a hallmark of many cancers and is also involved in inflammatory processes.

STAT3_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Cytokine Cytokines/Growth Factors (e.g., IL-6, EGF) Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3_inactive Inactive STAT3 JAK->STAT3_inactive phosphorylates STAT3_active Phosphorylated STAT3 (p-STAT3) STAT3_inactive->STAT3_active Dimer STAT3 Dimer STAT3_active->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Gene_Expression Target Gene Expression (Proliferation, Survival, etc.)

STAT3 Signaling Pathway

Conclusion

This compound and its potential derivatives represent a promising area for drug discovery and development. The combination of a sulfone moiety with a glucose backbone offers a versatile scaffold for generating compounds with diverse biological activities. While direct and extensive research on a wide array of this compound derivatives is currently limited, the data from structurally analogous compounds strongly suggest potential for significant antimicrobial, anticancer, and anti-inflammatory properties. This technical guide provides a foundation for researchers by summarizing the potential activities, detailing key experimental protocols, and illustrating relevant signaling pathways. Further synthesis and comprehensive biological evaluation of a broader range of this compound derivatives are warranted to establish clear structure-activity relationships and to unlock the full therapeutic potential of this class of compounds.

References

Glucosulfone: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glucosulfone, also known as Promin, holds a significant place in medical history as one of the first effective chemotherapeutic agents for leprosy. Administered intravenously, it is a prodrug that is metabolically converted to its active form, dapsone. Due to its historical significance and subsequent replacement by the more conveniently administered oral dapsone, comprehensive modern pharmacokinetic and pharmacodynamic data for this compound is limited. This guide provides a detailed overview of the available information on this compound, with a necessary and extensive focus on the well-documented pharmacokinetics and pharmacodynamics of its active metabolite, dapsone, which governs the therapeutic efficacy and toxicological profile of this compound.

Introduction

This compound (sodium this compound) is a sulfone drug that emerged in the 1940s as a groundbreaking treatment for leprosy, caused by Mycobacterium leprae.[1] Early clinical trials demonstrated its ability to slow the progression of the disease.[2] However, the requirement for intravenous administration and the discovery that its therapeutic action was due to its metabolic conversion to dapsone led to its eventual replacement by oral dapsone.[2] Understanding the pharmacokinetics and pharmacodynamics of this compound is, therefore, intrinsically linked to the properties of dapsone.

Pharmacokinetics

Detailed pharmacokinetic studies specifically for this compound are scarce in contemporary literature. The primary pharmacokinetic event is its conversion to dapsone. The following sections focus on the well-characterized pharmacokinetics of dapsone, which is the clinically relevant active molecule.

Absorption and Bioavailability of Dapsone

Oral dapsone is rapidly and almost completely absorbed from the gastrointestinal tract.[3] Peak plasma concentrations are typically reached within 2 to 8 hours of oral administration.[4][5]

Distribution of Dapsone

Dapsone is widely distributed throughout the body. It has an estimated volume of distribution of 1.5 L/kg.[3] The drug is approximately 70% bound to plasma proteins.

Metabolism

This compound is metabolized to dapsone, which is the active therapeutic agent. Dapsone itself undergoes extensive hepatic metabolism, primarily through two pathways: N-acetylation and N-hydroxylation.[1]

  • N-acetylation: This reaction is catalyzed by the N-acetyltransferase 2 (NAT2) enzyme and results in the formation of monoacetyldapsone (MADDS). The rate of acetylation is subject to genetic polymorphism, leading to "slow" and "fast" acetylator phenotypes.

  • N-hydroxylation: This pathway is mediated by cytochrome P450 (CYP) enzymes, including CYP2E1, CYP2C9, and CYP3A4, and forms dapsone hydroxylamine (DDS-NOH).[1] This metabolite is believed to be responsible for the dose-dependent hematological side effects of dapsone, such as methemoglobinemia and hemolytic anemia.

Excretion of Dapsone

Dapsone and its metabolites are primarily excreted in the urine as water-soluble glucuronide and sulfate conjugates.[1] Approximately 85% of a daily dose of dapsone can be recovered in the urine as metabolites.[1] The elimination half-life of dapsone is long and variable, ranging from 10 to 50 hours, with an average of about 28 hours.[1][3]

Quantitative Pharmacokinetic Data for Dapsone

The following table summarizes key pharmacokinetic parameters for dapsone.

ParameterValueReference(s)
Time to Peak Plasma Concentration (Tmax) 2 - 8 hours[4][5]
Plasma Half-life (t½) 10 - 50 hours (average ~28 hours)[1][3]
Volume of Distribution (Vd) 1.5 L/kg[3]
Plasma Protein Binding ~70%
Primary Route of Elimination Hepatic metabolism followed by renal excretion of metabolites[1]

Pharmacodynamics

The pharmacodynamic effects of this compound are attributable to its active metabolite, dapsone.

Mechanism of Action

Dapsone is a bacteriostatic antimicrobial agent that acts as a competitive antagonist of para-aminobenzoic acid (PABA).[4] It inhibits the bacterial enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of dihydrofolic acid, a precursor required for the synthesis of nucleic acids.[4] This disruption of the folate synthesis pathway prevents bacterial replication. Mammalian cells are unaffected as they do not synthesize their own folic acid, instead obtaining it from their diet.

Folic_Acid_Synthesis_Inhibition PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) PABA->Dihydropteroate_Synthase Dihydropteridine_Pyrophosphate Dihydropteridine Pyrophosphate Dihydropteridine_Pyrophosphate->Dihydropteroate_Synthase Dihydropteroic_Acid Dihydropteroic Acid Dihydropteroate_Synthase->Dihydropteroic_Acid Catalyzes Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleic_Acid_Synthesis Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acid_Synthesis Dapsone Dapsone (from this compound) Dapsone->Inhibition Competitively Inhibits

References

The Nexus of Sulfones: A Technical Guide to Glucosulfone and its Progenitor, Dapsone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfone class of drugs represents a significant chapter in the history of antimicrobial and anti-inflammatory therapy. At the forefront of this class is dapsone (4,4'-diaminodiphenyl sulfone), a versatile synthetic compound with a rich history of therapeutic applications. This technical guide provides an in-depth exploration of the relationship between dapsone and its derivative, glucosulfone (Promin), alongside other related sulfones. It aims to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their chemical properties, mechanisms of action, pharmacokinetics, and clinical applications, supported by quantitative data, experimental methodologies, and pathway visualizations.

Chemical and Physical Properties

Dapsone and this compound are structurally related, with this compound being a more water-soluble derivative of dapsone, designed to improve its parenteral administration.

Table 2.1: Physicochemical Properties of Dapsone and this compound Sodium

PropertyDapsoneThis compound Sodium (Promin)
Chemical Formula C₁₂H₁₂N₂O₂S[1]C₂₄H₃₄N₂Na₂O₁₈S₃[2]
Molecular Weight 248.30 g/mol [1]780.70 g/mol [2]
Appearance White to creamy-white crystalline powder[1]White, amorphous powder[2]
Solubility Practically insoluble in water; soluble in acetone and dilute mineral acids.[3]Soluble in water; slightly soluble in ethanol.[2]
Melting Point 175-176 °C[1]Not well-defined

Mechanism of Action

Dapsone exhibits a dual mechanism of action, encompassing both antimicrobial and anti-inflammatory effects. This compound is considered a prodrug of dapsone, meaning its therapeutic activity is primarily attributed to its in vivo conversion to dapsone.

Antimicrobial Action: Inhibition of Folate Synthesis

Similar to sulfonamide antibiotics, dapsone's antibacterial effect stems from its ability to inhibit dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[1][3][4][5] By competing with the natural substrate, para-aminobenzoic acid (PABA), dapsone disrupts the synthesis of dihydrofolic acid, a precursor for essential components of bacterial DNA and RNA.[5] This bacteriostatic action is effective against a range of bacteria, most notably Mycobacterium leprae, the causative agent of leprosy.[6][7]

Folic_Acid_Synthesis_Inhibition PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) PABA->Dihydropteroate_Synthase Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolic_Acid Catalyzes Dapsone Dapsone Dapsone->Dihydropteroate_Synthase Competitively Inhibits DNA_RNA Bacterial DNA/RNA Synthesis Dihydrofolic_Acid->DNA_RNA Leads to

Dapsone's inhibition of bacterial folic acid synthesis.
Anti-inflammatory Action: Modulation of Neutrophil Function

Dapsone's anti-inflammatory properties are primarily attributed to its modulation of neutrophil activity, which is crucial in various inflammatory dermatoses.[5]

A key anti-inflammatory mechanism of dapsone is the inhibition of myeloperoxidase (MPO), an enzyme within neutrophils that produces hypochlorous acid (HOCl), a potent and damaging reactive oxygen species.[4][8][9][10] Dapsone arrests MPO in an inactive intermediate state (Compound II), thereby preventing the accumulation of HOCl and reducing tissue damage during inflammation.[8][11][12]

MPO_Inhibition_Pathway cluster_neutrophil Neutrophil H2O2 Hydrogen Peroxide (H₂O₂) MPO Myeloperoxidase (MPO) H2O2->MPO Cl_ion Chloride Ion (Cl⁻) Cl_ion->MPO HOCl Hypochlorous Acid (HOCl) MPO->HOCl Catalyzes Inactive_MPO Inactive MPO (Compound II) MPO->Inactive_MPO Forms Dapsone Dapsone Dapsone->MPO Inhibits Dapsone->Inactive_MPO Promotes formation of Tissue_Damage Tissue Damage HOCl->Tissue_Damage

Dapsone's inhibition of the myeloperoxidase pathway.

Dapsone also exerts its anti-inflammatory effects through several other mechanisms:

  • Inhibition of Neutrophil Chemotaxis and Adherence: Dapsone can suppress the migration of neutrophils to inflammatory sites by inhibiting their response to certain chemoattractants and interfering with integrin-mediated adherence to endothelial cells.[13][14]

  • Modulation of Cytokine Production: Dapsone has been shown to inhibit the production of pro-inflammatory cytokines such as Interleukin-8 (IL-8).[5][15][16][17]

Pharmacokinetics

The pharmacokinetic profiles of dapsone and this compound differ significantly, primarily due to this compound's nature as a prodrug.

Table 4.1: Pharmacokinetic Parameters of Dapsone

ParameterValueReference
Bioavailability (Oral) 70-80%[1]
Time to Peak Plasma Concentration 2-8 hours[4][5][10]
Protein Binding 70-90%[1]
Elimination Half-life 20-30 hours[1][5]
Metabolism Hepatic (N-acetylation and N-hydroxylation via CYP enzymes)[1][3][4][10][18]
Excretion Primarily renal, as metabolites[3][4][10]

Information on the pharmacokinetics of this compound is less detailed in modern literature. As a prodrug, it is designed to be hydrolyzed in the body to release dapsone. Its higher water solubility allows for parenteral administration, which was a significant advantage before the development of effective oral formulations of dapsone. The rate and extent of its conversion to dapsone in vivo are key determinants of its therapeutic effect, but detailed quantitative data from contemporary studies are scarce.

Drug_Metabolism_Workflow cluster_administration Administration & Absorption cluster_circulation Systemic Circulation cluster_metabolism Metabolism & Excretion This compound This compound (Parenteral) Dapsone_Active Dapsone (Active Drug) This compound->Dapsone_Active Hydrolysis (Prodrug Conversion) Dapsone_Oral Dapsone (Oral) Dapsone_Oral->Dapsone_Active Absorption Metabolites Metabolites (MADDS, DDS-NOH) Dapsone_Active->Metabolites Hepatic Metabolism (CYP450, N-acetyltransferase) Excretion Renal Excretion Metabolites->Excretion

Comparative workflow of this compound and oral Dapsone.

Clinical Applications and Efficacy

Dapsone has been a cornerstone in the treatment of leprosy and continues to be used in multidrug therapy regimens.[1][6][7] Its anti-inflammatory properties have led to its use in a variety of dermatological conditions. This compound was historically used for the same indications, though its use has largely been superseded by dapsone.

Table 5.1: Clinical Applications and Efficacy of Dapsone

IndicationTypical DosageEfficacyReferences
Leprosy (Multibacillary) 100 mg daily (in combination)Highly effective as part of multidrug therapy.[7][10]
Leprosy (Paucibacillary) 100 mg daily (in combination)Highly effective as part of multidrug therapy.[10]
Dermatitis Herpetiformis 50-300 mg dailyRapidly controls pruritus and skin lesions.[1][10][19]
Acne Vulgaris (Topical) 5% or 7.5% gelEffective in reducing inflammatory and non-inflammatory lesions.[4][20]
Other Neutrophilic Dermatoses VariesOften used as a steroid-sparing agent.[14]

Experimental Protocols

This section outlines the methodologies for key experiments that have elucidated the mechanisms of action of dapsone.

Inhibition of Myeloperoxidase (MPO) Activity

Objective: To determine the inhibitory effect of dapsone on MPO-catalyzed oxidation.

Methodology:

  • Enzyme and Reagents: Purified human MPO, hydrogen peroxide (H₂O₂), a suitable substrate (e.g., chloride ions or tetramethylbenzidine), and dapsone at various concentrations.[21]

  • Assay: The disappearance of H₂O₂ can be monitored using an H₂O₂-electrode.[8] Alternatively, the oxidation of a chromogenic substrate can be measured spectrophotometrically.

  • Procedure: The reaction is initiated by adding H₂O₂ to a solution containing MPO, the substrate, and the desired concentration of dapsone. The rate of the reaction is measured and compared to a control without dapsone.[12]

  • Data Analysis: The concentration of dapsone that produces 50% inhibition of the MPO activity (IC₅₀) is calculated. Dapsone has been shown to be a potent inhibitor with an IC₅₀ in the low micromolar range.[8]

Neutrophil Chemotaxis Assay

Objective: To assess the effect of dapsone on neutrophil migration in response to a chemoattractant.

Methodology:

  • Cell Isolation: Neutrophils are isolated from the peripheral blood of healthy donors.[11]

  • Chemoattractants: Chemoattractants such as N-formyl-methionyl-leucyl-phenylalanine (fMLP) or Interleukin-8 (IL-8) are used.[14][22]

  • Assay: A common method is the Boyden chamber assay, where neutrophils are placed in the upper chamber and the chemoattractant in the lower chamber, separated by a microporous membrane.

  • Procedure: Neutrophils are pre-incubated with various concentrations of dapsone before being placed in the Boyden chamber. The number of cells that migrate to the lower chamber after a specific incubation period is quantified.[11]

  • Data Analysis: The number of migrated cells in the presence of dapsone is compared to the control to determine the extent of inhibition.[22]

Experimental_Workflow cluster_mpo MPO Inhibition Assay cluster_chemotaxis Neutrophil Chemotaxis Assay MPO_1 Prepare MPO, Substrate, and Dapsone solutions MPO_2 Initiate reaction with H₂O₂ MPO_1->MPO_2 MPO_3 Measure reaction rate (e.g., H₂O₂ consumption) MPO_2->MPO_3 MPO_4 Calculate IC₅₀ MPO_3->MPO_4 Chemo_1 Isolate human neutrophils Chemo_2 Pre-incubate neutrophils with Dapsone Chemo_1->Chemo_2 Chemo_3 Perform Boyden chamber assay with chemoattractant Chemo_2->Chemo_3 Chemo_4 Quantify migrated cells Chemo_3->Chemo_4

Workflow for key dapsone experiments.

Other Related Sulfones

While dapsone is the most prominent sulfone, other related compounds have been developed and used clinically.

  • Sulfoxone Sodium: Another dapsone derivative that has been used in the treatment of leprosy.

  • Acedapsone: A long-acting repository prodrug of dapsone.

The development of these derivatives was primarily aimed at improving the pharmacokinetic profile and reducing the side effects associated with dapsone.

Conclusion

Dapsone remains a clinically significant drug due to its dual antimicrobial and anti-inflammatory properties. Its derivative, this compound, played a historical role in the treatment of mycobacterial infections, particularly when parenteral administration was necessary. A thorough understanding of the chemical relationships, mechanisms of action, and pharmacokinetic profiles of these sulfones is essential for their optimal use in clinical practice and for the development of new therapeutic agents. Further research into the nuanced anti-inflammatory pathways of dapsone may unveil new applications for this versatile compound.

References

Initial Toxicity Screening of Glucosulfone: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, detailed preclinical toxicity data for Glucosulfone is limited. This document serves as an in-depth technical guide outlining the standard methodologies and data presentation for an initial toxicity screening of a pharmaceutical compound like this compound, in line with industry and regulatory expectations. The quantitative data presented herein is illustrative and should not be considered as actual experimental results for this compound.

Introduction

This compound, also known as Promin, is a sulfone drug that is metabolized in the body to dapsone, the therapeutically active form.[1] It has been investigated for the treatment of mycobacterial infections such as leprosy and tuberculosis.[1] An initial toxicity screening is a critical step in the preclinical safety evaluation of any new drug candidate. It aims to identify potential target organs of toxicity, establish a dose-response relationship, and determine a safe starting dose for further non-clinical and clinical studies.

This guide details the typical experimental protocols for acute and sub-acute toxicity, genotoxicity, and safety pharmacology studies that would constitute a comprehensive initial toxicity screening for this compound.

Acute Oral Toxicity

Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single high-dose exposure. The primary endpoint is often the median lethal dose (LD50), which is the dose estimated to be lethal to 50% of the test population.

Experimental Protocol: Acute Oral Toxicity in Rodents

Test System: Sprague-Dawley rats (5 males and 5 females per group). Test Substance: this compound sodium salt. Route of Administration: Oral gavage. Dose Levels: A single dose administered at 0 (vehicle control), 1000, 2000, and 5000 mg/kg body weight. Observation Period: 14 days. Parameters Monitored:

  • Mortality: Checked twice daily.

  • Clinical Observations: Daily for signs of toxicity (e.g., changes in skin, fur, eyes, and behavior).

  • Body Weight: Measured prior to dosing and on days 7 and 14.

  • Gross Necropsy: Performed on all animals at the end of the observation period.

A previously reported oral LD50 for the disodium salt of this compound in rats is 3 g/kg.

Data Presentation: Acute Oral Toxicity
Dose Group (mg/kg)Number of Animals (M/F)Mortality (M/F)Key Clinical Signs
0 (Vehicle)5/50/0No abnormalities observed
10005/50/0No abnormalities observed
20005/51/1Piloerection, lethargy
50005/55/5Severe lethargy, ataxia, mortality within 48 hours

Sub-acute Toxicity

Sub-acute toxicity studies, also known as repeated-dose toxicity studies, evaluate the adverse effects of a substance after repeated administration over a period of 14 or 28 days. These studies provide information on target organ toxicity and help in the selection of doses for longer-term (sub-chronic) studies.

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity in Rodents

Test System: Wistar rats (10 males and 10 females per group). Test Substance: this compound. Route of Administration: Daily oral gavage. Dose Levels: 0 (vehicle control), 100, 300, and 1000 mg/kg/day. Duration: 28 days. Parameters Monitored:

  • Clinical Observations: Daily.

  • Body Weight and Food Consumption: Weekly.

  • Ophthalmology: Pre-treatment and at termination.

  • Clinical Pathology (Hematology and Clinical Chemistry): At termination.

  • Urinalysis: At termination.

  • Gross Necropsy and Organ Weights: At termination.

  • Histopathology: On a comprehensive list of tissues from control and high-dose groups, and any gross lesions from other groups.

Data Presentation: Sub-acute Toxicity (Illustrative)

Table 2: Summary of Hematological Findings in Rats after 28-Day Oral Administration of this compound

ParameterVehicle Control (M/F)100 mg/kg/day (M/F)300 mg/kg/day (M/F)1000 mg/kg/day (M/F)
Hemoglobin (g/dL)14.5 / 13.814.2 / 13.513.1* / 12.511.2 / 10.8
Hematocrit (%)45 / 4244 / 4140 / 3835 / 33
Red Blood Cell Count (10^6/µL)7.5 / 7.07.3 / 6.86.5 / 6.15.5 / 5.2
Statistically significant difference from vehicle control (p < 0.05)

Table 3: Summary of Clinical Chemistry Findings in Rats after 28-Day Oral Administration of this compound

ParameterVehicle Control (M/F)100 mg/kg/day (M/F)300 mg/kg/day (M/F)1000 mg/kg/day (M/F)
Alanine Aminotransferase (ALT) (U/L)35 / 3038 / 3245 / 4065* / 58
Aspartate Aminotransferase (AST) (U/L)80 / 7585 / 7895 / 88120 / 110
Blood Urea Nitrogen (BUN) (mg/dL)20 / 1821 / 1922 / 2025 / 23
Statistically significant difference from vehicle control (p < 0.05)

Genotoxicity

Genotoxicity assays are performed to assess the potential of a compound to induce genetic mutations or chromosomal damage. A standard battery of tests is typically required to cover different genetic endpoints.

Experimental Protocols: Genotoxicity Assays

4.1.1 Bacterial Reverse Mutation Assay (Ames Test)

  • Test System: Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli strain (WP2 uvrA).

  • Method: Plate incorporation method, with and without metabolic activation (S9 mix).

  • Concentrations: A range of concentrations of this compound.

4.1.2 In Vitro Mammalian Chromosomal Aberration Test

  • Test System: Human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells.

  • Method: Cells are exposed to this compound for a short duration with and without S9 mix, and for a longer duration without S9 mix. Metaphase cells are then scored for chromosomal aberrations.

4.1.3 In Vivo Mammalian Erythrocyte Micronucleus Test

  • Test System: Bone marrow of mice or rats.

  • Method: Animals are treated with this compound, and bone marrow is harvested to assess the frequency of micronucleated polychromatic erythrocytes.

Data Presentation: Genotoxicity (Illustrative)

Table 4: Summary of Genotoxicity Assay Results for this compound

AssayTest SystemMetabolic ActivationResult
Ames TestS. typhimurium, E. coliWith and Without S9Negative
Chromosomal AberrationHuman LymphocytesWith and Without S9Negative
Micronucleus TestMouse Bone MarrowN/ANegative

Safety Pharmacology

Safety pharmacology studies are conducted to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. The core battery of tests focuses on the cardiovascular, central nervous, and respiratory systems.

Experimental Protocols: Core Battery Safety Pharmacology

5.1.1 Cardiovascular System

  • In Vitro hERG Assay: To assess the potential for QT interval prolongation.

  • In Vivo Cardiovascular Study in Dogs or Non-human Primates: Conscious, telemetered animals are used to monitor blood pressure, heart rate, and electrocardiogram (ECG) parameters following administration of this compound.

5.1.2 Central Nervous System

  • Functional Observational Battery (FOB) in Rats: A series of observations and measurements to evaluate sensory, motor, and autonomic function.

5.1.3 Respiratory System

  • Whole-body Plethysmography in Rats: To measure respiratory rate, tidal volume, and minute volume.

Data Presentation: Safety Pharmacology (Illustrative)

Table 5: Summary of Cardiovascular Parameters in Telemetered Dogs

ParameterVehicle ControlLow DoseMid DoseHigh Dose
Mean Arterial Pressure (mmHg)No significant changeNo significant changeNo significant changeNo significant change
Heart Rate (bpm)No significant changeNo significant changeSlight increaseModerate increase
QTc Interval (msec)No significant changeNo significant changeNo significant changeNo significant change
Statistically significant difference from vehicle control (p < 0.05)

Visualizations

Experimental Workflow Diagrams

experimental_workflow cluster_acute Acute Toxicity cluster_subacute Sub-acute Toxicity (28-Day) cluster_geno Genotoxicity cluster_safety Safety Pharmacology a1 Dosing (Single Oral Gavage) a2 14-Day Observation (Mortality, Clinical Signs, Body Weight) a1->a2 a3 Gross Necropsy a2->a3 s1 Daily Dosing s2 In-life Measurements (Clinical Signs, Body Weight, Food Consumption) s1->s2 s3 Terminal Procedures (Clinical Pathology, Necropsy, Histopathology) s2->s3 g1 Ames Test g2 Chromosomal Aberration g3 Micronucleus Test p1 Cardiovascular (hERG, in vivo) p2 CNS (FOB) p3 Respiratory (Plethysmography)

Caption: Overview of the initial toxicity screening workflow for this compound.

Signaling Pathway (Hypothetical)

As this compound is a pro-drug of dapsone, a hypothetical pathway could involve its metabolic conversion and subsequent effects.

signaling_pathway This compound This compound (Administered Drug) Metabolism Metabolic Conversion (in vivo) This compound->Metabolism Dapsone Dapsone (Active Metabolite) Metabolism->Dapsone Target Therapeutic Target (e.g., Dihydropteroate Synthase in Mycobacteria) Dapsone->Target Toxicity Off-Target Effects (Potential for Toxicity) Dapsone->Toxicity

Caption: Metabolic activation of this compound to its active form, Dapsone.

Conclusion

This document provides a framework for the initial toxicity screening of this compound. The outlined studies, including acute and sub-acute toxicity, genotoxicity, and safety pharmacology, are essential for characterizing the safety profile of a new drug candidate. The illustrative data and workflows demonstrate how such information would be systematically collected and presented to support further drug development and regulatory submissions. It is critical to reiterate that the absence of comprehensive public data on this compound necessitates this generalized approach.

References

The Effect of Glucosulfone on Mycobacterial Cell Walls: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glucosulfone, a prodrug of the well-established anti-mycobacterial agent dapsone, has long been a component in the treatment of mycobacterial infections, most notably leprosy. While its clinical efficacy is recognized, a nuanced understanding of its mechanism of action reveals an indirect, yet significant, interplay with the mycobacterial cell wall. This technical guide delineates the primary molecular mechanism of dapsone, the active form of this compound, and explores its synergistic relationship with classical cell wall synthesis inhibitors. Contrary to a direct disruptive effect, dapsone's primary target is the folate biosynthesis pathway. However, by weakening the bacterium through metabolic inhibition, it potentiates the effects of drugs that directly target the structural integrity of the formidable mycobacterial cell envelope. This document provides a comprehensive overview of this mechanism, supported by quantitative efficacy data and detailed experimental protocols for further research.

The Unique Architecture of the Mycobacterial Cell Wall

The cell wall of mycobacteria is a complex and robust structure, fundamentally different from that of other bacteria, and is a primary determinant of their intrinsic resistance to many antibiotics. It is a thick, waxy, and highly impermeable barrier. The core of this structure is the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex. The peptidoglycan layer provides structural rigidity, and is covalently linked to arabinogalactan, a branched polysaccharide. In turn, the arabinogalactan is esterified with long-chain fatty acids known as mycolic acids, which form a lipid-rich outer layer. This intricate architecture serves as a formidable defense against environmental stresses and the host immune system.

Primary Mechanism of Action: Inhibition of Folate Synthesis

Upon administration, this compound is metabolized in the body to its active form, dapsone. The primary antibacterial action of dapsone is not a direct assault on the cell wall, but rather the inhibition of a crucial metabolic pathway: folate synthesis.[1] Dapsone acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteroate diphosphate to form dihydropteroate, a key precursor in the synthesis of folic acid. By blocking this step, dapsone prevents the production of tetrahydrofolate, a vital cofactor for the synthesis of nucleic acids (purines and thymidine) and certain amino acids. The depletion of these essential building blocks ultimately halts bacterial replication and leads to a bacteriostatic effect.

folate_pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHP_diphosphate Dihydropteroate Diphosphate DHP_diphosphate->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Dihydrofolate Synthase Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolate->Nucleic_Acids Dapsone Dapsone Dapsone->DHPS Competitive Inhibition

Figure 1: Mechanism of Dapsone Action

Synergistic Effects with Cell Wall Inhibitors: An Indirect Influence

While dapsone does not directly damage the mycobacterial cell wall, its inhibitory effect on folate metabolism can potentiate the action of drugs that do. This synergy is of significant clinical and research interest. For instance, studies have shown that dapsone enhances the activity of ethambutol, a drug that inhibits arabinogalactan synthesis. The proposed mechanism for this synergy is that by inducing a state of metabolic stress and inhibiting replication, dapsone may render the mycobacterial cell wall more susceptible to the disruptive effects of cell wall synthesis inhibitors.[2][3] This metabolic weakening could potentially alter the regulation of cell wall maintenance and repair mechanisms, thereby lowering the effective concentration of the cell wall inhibitor required to achieve a bactericidal effect.

Quantitative Efficacy of Dapsone

The in vitro and in vivo efficacy of dapsone against various mycobacterial species is typically quantified by its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.

Mycobacterial SpeciesDapsone MIC Range (µg/mL)Notes
Mycobacterium leprae0.0015 - 0.004Determined in vivo using mouse and rat footpad models.[4][5]
Mycobacterium tuberculosis50 - 250Generally higher MIC values compared to M. leprae.
Non-tuberculous Mycobacteria (NTM)Varies widelySusceptibility is species-dependent.

Experimental Protocols

Checkerboard Assay for Determining Drug Synergy

This protocol outlines a method to assess the synergistic effect of dapsone in combination with a cell wall inhibitor (e.g., ethambutol) against mycobacteria.

Materials:

  • 96-well microtiter plates

  • Mycobacterial culture in logarithmic growth phase

  • Appropriate broth medium (e.g., Middlebrook 7H9 with supplements)

  • Dapsone stock solution

  • Cell wall inhibitor stock solution

  • Sterile diluents (e.g., broth or DMSO)

  • Microplate reader

Procedure:

  • Preparation of Drug Dilutions:

    • Prepare serial twofold dilutions of dapsone vertically down the columns of the 96-well plate.

    • Prepare serial twofold dilutions of the cell wall inhibitor horizontally across the rows of the plate.

    • The final volume in each well should be 50 µL.

  • Inoculum Preparation:

    • Adjust the turbidity of the mycobacterial culture to a McFarland standard of 0.5 (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the adjusted inoculum in broth to the final desired concentration (typically 5 x 10^5 CFU/mL).

  • Inoculation:

    • Add 50 µL of the final inoculum to each well of the microtiter plate.

    • Include control wells with no drugs (growth control) and no inoculum (sterility control).

  • Incubation:

    • Seal the plates and incubate at the appropriate temperature and duration for the specific mycobacterial species.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination by visual inspection or by measuring optical density.

    • Calculate the Fractional Inhibitory Concentration (FIC) index:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

      • FIC Index = FIC of Drug A + FIC of Drug B

    • Interpret the results:

      • FIC Index ≤ 0.5: Synergy

      • 0.5 < FIC Index ≤ 4.0: Additive/Indifference

      • FIC Index > 4.0: Antagonism

checkerboard_workflow start Start drug_dilution Prepare Serial Dilutions of Dapsone and Cell Wall Inhibitor in 96-well Plate start->drug_dilution inoculum_prep Prepare Mycobacterial Inoculum (McFarland 0.5) drug_dilution->inoculum_prep inoculation Inoculate 96-well Plate inoculum_prep->inoculation incubation Incubate Plate inoculation->incubation read_results Determine MICs (Visual or OD) incubation->read_results calculate_fic Calculate FIC Index read_results->calculate_fic interpret Interpret Synergy, Additivity, or Antagonism calculate_fic->interpret end End interpret->end

Figure 2: Checkerboard Assay Workflow
Transmission Electron Microscopy (TEM) for Visualizing Cell Wall Morphology

This protocol provides a general framework for preparing mycobacterial cells for TEM to observe ultrastructural changes in the cell wall following drug treatment.

Materials:

  • Mycobacterial culture (treated and untreated)

  • Phosphate-buffered saline (PBS)

  • Primary fixative: Glutaraldehyde solution (e.g., 2.5% in cacodylate buffer)

  • Secondary fixative: Osmium tetroxide solution (e.g., 1% in cacodylate buffer)

  • Dehydration agents: Graded series of ethanol (e.g., 50%, 70%, 90%, 100%)

  • Infiltration resin (e.g., Epon or Spurr's resin)

  • Uranyl acetate and lead citrate stains

  • TEM grids

Procedure:

  • Cell Fixation:

    • Harvest mycobacterial cells by centrifugation.

    • Wash the cell pellet with PBS.

    • Fix the cells in the primary fixative for at least 2 hours at room temperature.[6][7]

  • Post-fixation:

    • Wash the fixed cells with buffer.

    • Post-fix with osmium tetroxide for 1-2 hours.[6][7]

  • Dehydration and Infiltration:

    • Dehydrate the cells through a graded ethanol series.

    • Infiltrate the dehydrated cells with resin by gradually increasing the resin-to-ethanol ratio.

  • Embedding and Sectioning:

    • Embed the infiltrated cells in pure resin and polymerize at the appropriate temperature.

    • Cut ultrathin sections (60-90 nm) using an ultramicrotome.

  • Staining and Imaging:

    • Mount the sections on TEM grids.

    • Stain the sections with uranyl acetate followed by lead citrate.

    • Image the sections using a transmission electron microscope.

Conclusion and Future Directions

The therapeutic effect of this compound against mycobacteria is a result of its metabolic conversion to dapsone and the subsequent inhibition of folate synthesis. While not directly targeting the cell wall, dapsone's ability to induce metabolic stress creates a synergistic relationship with drugs that do. This understanding opens avenues for the rational design of combination therapies that could enhance efficacy, reduce treatment duration, and combat the emergence of drug resistance.

Future research should focus on elucidating the precise molecular mechanisms underlying the synergy between dapsone and cell wall inhibitors. Transcriptomic and proteomic studies of mycobacteria treated with these drug combinations could reveal key regulatory pathways that are co-opted. Furthermore, the development of novel compounds that dually target both folate metabolism and cell wall integrity could represent a promising strategy for the next generation of anti-mycobacterial agents.

References

Methodological & Application

Application Notes and Protocols for the Investigation of Glucosulfone in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is currently a notable lack of specific, publicly available research detailing the direct application of Glucosulfone in cell culture experiments. This compound is primarily recognized as a sulfone drug that is metabolized into dapsone in the body and has been historically used in the treatment of mycobacterial infections.[1] The following application notes and protocols are therefore provided as a comprehensive guide for the initial investigation of a novel compound, such as this compound, in a cell culture setting. The proposed mechanisms and pathways are hypothetical and based on the known activities of its metabolite, dapsone.

Introduction

This compound is a sulfonamide compound.[1] Due to the limited data on its direct effects on cultured cells, a systematic approach is required to determine its bioactivity, cytotoxicity, and mechanism of action. These protocols will guide the user through the necessary steps to characterize the effects of this compound on a cellular level, from initial compound handling and cytotoxicity screening to more detailed mechanistic studies.

Compound Handling and Preparation

Proper handling and preparation of this compound are critical for reproducible experimental results.

2.1. Reconstitution of this compound:

  • Determine Solubility: Test the solubility of this compound in various cell culture-grade solvents (e.g., DMSO, ethanol, sterile PBS).

  • Prepare Stock Solution: Once a suitable solvent is identified, prepare a high-concentration stock solution (e.g., 10-100 mM).

  • Aliquot and Store: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

2.2. Preparation of Working Solutions:

  • Thaw a single aliquot of the stock solution immediately before use.

  • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

  • Important: Ensure the final concentration of the solvent in the culture medium is consistent across all treatment groups (including vehicle control) and is non-toxic to the cells (typically ≤ 0.1% for DMSO).

Quantitative Data Summary

The following tables should be used to record and organize the quantitative data obtained from your experiments.

Table 1: this compound Cytotoxicity Profile

Cell LineAssay Type (e.g., MTT, LDH)Incubation Time (hours)IC50 (µM)
e.g., A549
e.g., HepG2
e.g., U937

Table 2: Functional Assay Results

Cell LineAssay (e.g., Apoptosis, Cytokine Production)Treatment Concentration (µM)Incubation Time (hours)Result (e.g., % Apoptosis, pg/mL Cytokine)

Experimental Protocols

4.1. Protocol for Determining Cytotoxicity (IC50)

This protocol outlines the use of the MTT assay to determine the concentration of this compound that inhibits cell viability by 50%.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with solvent only) and a positive control for cell death.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Add solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

4.2. Protocol for Apoptosis Assay by Flow Cytometry

This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptosis.

  • Cell Treatment: Seed cells in a 6-well plate, allow them to adhere, and then treat with this compound at concentrations around the IC50 value for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizations

5.1. Hypothetical Signaling Pathway of this compound Metabolite (Dapsone)

Since this compound is a prodrug of dapsone, its biological effects in cell culture may be attributable to dapsone. Dapsone is known to have anti-inflammatory and immunomodulatory effects. The diagram below illustrates a hypothetical signaling pathway that could be investigated.

G cluster_1 Cytoplasm This compound This compound (extracellular) Dapsone Dapsone (intracellular) This compound->Dapsone Metabolic Conversion CellMembrane Cell Membrane ROS Reactive Oxygen Species (ROS) Dapsone->ROS Inhibits Myeloperoxidase NFkB NF-κB Dapsone->NFkB Inhibits AntiInflammatory Anti-inflammatory Effects Dapsone->AntiInflammatory Leads to ROS->NFkB Activates ProInflammatory Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->ProInflammatory Promotes Transcription

Caption: Hypothetical mechanism of action for this compound in cell culture.

5.2. Experimental Workflow for Investigating a Novel Compound

The following diagram outlines a logical workflow for the initial characterization of a compound like this compound in cell culture.

G Start Compound Preparation (this compound Stock) Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity IC50 Determine IC50 Value Cytotoxicity->IC50 Functional Functional Assays (e.g., Apoptosis, Proliferation) IC50->Functional Mechanism Mechanistic Studies (e.g., Western Blot, qPCR) Functional->Mechanism Data Data Analysis and Interpretation Mechanism->Data Conclusion Conclusion Data->Conclusion

Caption: General experimental workflow for novel compound characterization.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Glucosulfone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glucosulfone is a complex sulfone drug notable for its large molecular weight and high polarity, stemming from its glycosidic linkages and sulfonic acid groups. These characteristics present a significant challenge for quantitative analysis using traditional reversed-phase high-performance liquid chromatography (RP-HPLC), where retention of such polar analytes is often insufficient. This application note details a robust and reliable hydrophilic interaction liquid chromatography (HILIC) method developed for the accurate quantification of this compound. HILIC is an ideal chromatographic mode for this compound, as it utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which facilitates the retention of highly polar analytes.

This document provides a comprehensive protocol for the sample preparation and chromatographic analysis of this compound, suitable for quality control and research environments.

Experimental Protocols

Instrumentation, Reagents, and Consumables
  • Instrumentation:

    • HPLC system with a binary pump, autosampler, and column thermostat.

    • Diode Array Detector (DAD) or UV Detector.

    • Analytical balance (0.01 mg readability).

    • pH meter.

    • Sonicator.

    • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Reagents:

    • This compound Sodium reference standard.

    • Acetonitrile (HPLC grade).

    • Ammonium acetate (HPLC grade).

    • Deionized water (18.2 MΩ·cm).

    • Formic acid (optional, for pH adjustment).

  • Consumables:

    • HPLC column: Zwitterionic HILIC column (e.g., 150 mm x 4.6 mm, 3.5 µm).

    • HPLC vials with caps.

    • Syringe filters (0.22 µm, nylon or PTFE).

Preparation of Solutions
  • Mobile Phase A (90:10 Acetonitrile:Water):

    • Combine 900 mL of acetonitrile and 100 mL of deionized water.

    • Mix thoroughly and degas before use.

  • Mobile Phase B (10 mM Ammonium Acetate in Water, pH 6.8):

    • Weigh approximately 0.77 g of ammonium acetate and dissolve it in 1000 mL of deionized water.

    • Adjust the pH to 6.8 using dilute formic acid or ammonium hydroxide if necessary.

    • Mix thoroughly and degas before use.

  • Sample Diluent (75:25 Acetonitrile:Water):

    • Combine 750 mL of acetonitrile and 250 mL of deionized water.

    • Mix thoroughly. This diluent is used for the preparation of standards and samples to ensure compatibility with the initial mobile phase conditions.

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound Sodium reference standard into a 10 mL volumetric flask.

    • Add approximately 7 mL of the Sample Diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to the mark with the Sample Diluent. Mix well.

  • Working Standard Solutions:

    • Prepare a series of working standards by serially diluting the stock solution with the Sample Diluent to achieve concentrations ranging from 10 µg/mL to 200 µg/mL.

Sample Preparation Protocol
  • Accurately weigh a portion of the sample (e.g., powdered tablet, raw material) equivalent to approximately 10 mg of this compound into a 10 mL volumetric flask.

  • Add approximately 7 mL of Sample Diluent.

  • Sonicate for 15 minutes to ensure complete extraction and dissolution of the analyte.

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with Sample Diluent and mix thoroughly.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial. This final solution has a nominal concentration of 1000 µg/mL.

  • Perform a further 10-fold dilution with the Sample Diluent to bring the concentration to a nominal 100 µg/mL, which should fall within the range of the calibration curve.

HPLC Method Parameters

The chromatographic conditions are summarized in the table below.

ParameterCondition
HPLC Column Zwitterionic HILIC, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 90:10 Acetonitrile:Water
Mobile Phase B 10 mM Ammonium Acetate in Water, pH 6.8
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
Detector DAD, Wavelength: 254 nm
Run Time 15 minutes

Data Presentation

Quantification

A calibration curve is constructed by plotting the peak area of the this compound standard injections against their corresponding concentrations. The concentration of this compound in the prepared samples is then determined using the linear regression equation derived from this curve.

Method Performance Characteristics (Illustrative Data)

The following table summarizes the expected performance characteristics of this HILIC method for this compound analysis.

ParameterResult
Linearity Range 10 - 200 µg/mL
Correlation Coefficient (r²) > 0.999
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0% - 102.0%
Limit of Detection (LOD) ~ 1 µg/mL
Limit of Quantitation (LOQ) ~ 3 µg/mL
Retention Time (RT) Approximately 7.5 minutes

Visualizations

Experimental Workflow Diagram

G prep Solution & Standard Preparation hplc HPLC Analysis (HILIC Method) prep->hplc sample Sample Weighing & Dissolution filter Sample Filtration (0.22 µm filter) sample->filter filter->hplc data Data Acquisition (Peak Integration) hplc->data calc Quantification (Calibration Curve) data->calc report Final Report Generation calc->report

Caption: Overall HPLC workflow for this compound analysis.

Sample Preparation Protocol Diagram

G start Start: Obtain Sample weigh 1. Accurately weigh sample powder start->weigh dissolve 2. Add Sample Diluent (75:25 ACN:H2O) weigh->dissolve sonicate 3. Sonicate for 15 min to dissolve dissolve->sonicate dilute 4. Dilute to volume in volumetric flask sonicate->dilute filter 5. Filter with 0.22 µm syringe filter dilute->filter inject End: Inject into HPLC filter->inject

Caption: Step-by-step sample preparation workflow.

Application Notes and Protocols for In Vivo Administration of Glucosulfone and Related Sulfones in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of Glucosulfone (this compound Sodium, Promin) and its parent compound, dapsone (4,4'-diaminodiphenyl sulfone), in various animal models. Due to the limited availability of recent, detailed protocols for this compound, this document leverages the extensive research on dapsone to provide representative methodologies and data. This compound is a derivative of dapsone, and as such, the in vivo behavior and experimental considerations are expected to be similar.

Data Presentation: Quantitative Summary

The following tables summarize quantitative data from preclinical studies involving the administration of dapsone in rodent models. This information can serve as a starting point for designing studies with this compound.

Table 1: Pharmacokinetic Parameters of Dapsone in Rats (Sprague-Dawley)

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)Bioavailability (%)Terminal Half-life (t½) (h)Reference
Intravenous (IV)12--100~4.3-5.8[1][2]
Oral (PO)124600 - 55400.25 - 478~4.3-5.8[1][2]
Dermal121.62 - 5.566 - 8< 1-[3]
Dermal6012.86 - 8< 1-[3]

Table 2: Efficacy of Dapsone in a Murine Leprosy Model (BALB/c Mice)

Administration RouteConcentration in DietDurationEfficacy EndpointResultReference
Dietary0.1 g / 100 g1 weekViability of M. leprae99.4% killing of viable M. leprae[4]
Dietary0.001 g%6-9 monthsInhibition of M. leprae growthGrowth not inhibited[5]
Dietary0.01 g%6-9 monthsInhibition of M. leprae growthGrowth completely inhibited[5]

Experimental Protocols

The following are detailed methodologies for key experiments involving the in vivo administration of dapsone, which can be adapted for this compound.

Protocol 1: Pharmacokinetic Study of Dapsone in Rats

Objective: To determine the pharmacokinetic profile of dapsone following oral and intravenous administration in Sprague-Dawley rats.

Materials:

  • Dapsone

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Vehicle for intravenous administration (e.g., saline with a solubilizing agent)

  • Male Sprague-Dawley rats (225 ± 25 g)

  • Gavage needles

  • Syringes and needles for IV injection

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimatization: Acclimate rats to laboratory conditions for at least one week prior to the experiment. House them in a controlled environment with a 12-hour light/dark cycle and provide access to food and water ad libitum.

  • Dosing Preparation:

    • For oral administration, prepare a suspension of dapsone in the chosen vehicle to achieve a final concentration for a dose of 12 mg/kg.

    • For intravenous administration, dissolve dapsone in the vehicle to achieve the desired concentration for a 12 mg/kg dose.

  • Administration:

    • Oral (PO): Administer the dapsone suspension to the rats via oral gavage.

    • Intravenous (IV): Administer the dapsone solution via tail vein injection.

  • Blood Sampling:

    • Collect blood samples (approximately 200 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

    • Blood can be collected via various methods, such as tail vein, saphenous vein, or jugular vein cannulation.[1][2]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of dapsone in the plasma samples using a validated analytical method like LC-MS/MS.

  • Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), bioavailability, and half-life using appropriate software.

Protocol 2: Efficacy Study in a Mouse Model of Leprosy

Objective: To evaluate the bactericidal activity of dapsone against Mycobacterium leprae in a mouse footpad model.

Materials:

  • Dapsone

  • Standard rodent chow

  • Mycobacterium leprae inoculum

  • Male BALB/c mice

  • Syringes and needles for footpad inoculation

  • Tissue homogenizer

  • Microscopy equipment for bacterial counting

Procedure:

  • Animal Model: Use male BALB/c mice.

  • Infection: Inoculate the mouse footpads with a suspension of M. leprae. Allow the infection to establish until the bacterial load reaches a specific level (e.g., 10^6 organisms per footpad).[4]

  • Treatment:

    • Prepare medicated chow by incorporating dapsone at a specified concentration (e.g., 0.01 g or 0.1 g per 100 g of diet).[4][5]

    • Provide the medicated chow to the treatment group of mice. The control group receives normal rodent feed.

  • Monitoring: Monitor the animals for the duration of the study (e.g., 1 week to several months).

  • Assessment of Efficacy:

    • At the end of the treatment period, euthanize the mice and harvest the footpad tissue.

    • Homogenize the tissue and perform serial dilutions.

    • Inoculate new mice with the diluted homogenates to determine the number of viable M. leprae.

    • Calculate the percentage of bacterial killing by comparing the growth curves of M. leprae from treated and untreated animals.[4]

Protocol 3: Acute Toxicology Study in Rats

Objective: To determine the acute toxicity (LD50) of a dapsone derivative in rats.

Materials:

  • Test compound (e.g., dapsone derivative)

  • Vehicle for administration

  • Male and female albino rats (10-14 weeks old, 225 ± 25 g)

  • Gavage needles

Procedure:

  • Animal Groups: Divide the rats into several groups, with an equal number of males and females in each group.

  • Dosing: Administer single, escalating doses of the test compound to the different groups. Include a control group that receives only the vehicle.

  • Observation: Observe the animals for signs of toxicity and mortality over a specified period (e.g., 14 days). Record any clinical signs, changes in body weight, and food/water consumption.

  • LD50 Determination: Determine the median lethal dose (LD50) using a recognized statistical method. For a dapsone Schiff base derivative, an acute toxic dose was reported as 0.58 g/kg.[6]

  • Pathology: At the end of the observation period, perform a gross necropsy on all animals. Collect organs for histopathological examination.

Signaling Pathways and Experimental Workflows

Neuroprotective Signaling Pathway of Diaminodiphenyl Sulfone (DDS)

Diaminodiphenyl sulfone (dapsone) has been shown to exert neuroprotective effects, particularly in models of Parkinson's disease, by upregulating the expression of Parkin. This is achieved through the PERK-ATF4 signaling pathway, which is activated in response to endoplasmic reticulum (ER) stress.[3]

neuroprotection_pathway DDS Diaminodiphenyl Sulfone (Dapsone) ER_Stress ER Stress DDS->ER_Stress induces PERK PERK ER_Stress->PERK activates ATF4 ATF4 PERK->ATF4 activates Parkin Parkin (Upregulation) ATF4->Parkin transcriptionally activates Neuroprotection Neuroprotection (Amelioration of Dopaminergic Neuron Loss) Parkin->Neuroprotection

DDS Neuroprotective Pathway
Anti-inflammatory Signaling Pathway of Dapsone

Dapsone exhibits anti-inflammatory properties by inhibiting key inflammatory pathways. It has been shown to suppress the activation of NF-κB and the activity of cyclooxygenase (COX) enzymes. This leads to a reduction in the production of pro-inflammatory cytokines and prostaglandins.

anti_inflammatory_pathway Inflammatory_Stimuli Inflammatory Stimuli NFkB NF-κB Activation Inflammatory_Stimuli->NFkB COX COX Activity Inflammatory_Stimuli->COX Dapsone Dapsone Dapsone->NFkB Dapsone->COX Cytokines Pro-inflammatory Cytokines (IL-6, IL-8, TNF-α) NFkB->Cytokines Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Cytokines->Inflammation Prostaglandins->Inflammation

Dapsone Anti-inflammatory Pathway
General Workflow for In Vivo Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a compound like this compound in an animal model of disease.

experimental_workflow Model_Development Animal Model Development (e.g., Infection, Disease Induction) Grouping Animal Grouping (Treatment vs. Control) Model_Development->Grouping Dosing Compound Administration (this compound/Vehicle) Grouping->Dosing Monitoring Monitoring (Clinical Signs, Body Weight) Dosing->Monitoring Endpoint_Analysis Endpoint Analysis (e.g., Bacterial Load, Biomarkers) Monitoring->Endpoint_Analysis Data_Analysis Data Analysis & Interpretation Endpoint_Analysis->Data_Analysis

References

Application Notes & Protocols for Glucosulfone as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosulfone is a sulfone drug that has been investigated for its antimycobacterial properties. In the field of analytical chemistry and drug development, the use of well-characterized reference standards is crucial for obtaining accurate and reproducible results. This document provides detailed application notes and protocols for the use of this compound as a reference standard in analytical chemistry. A highly purified and well-characterized this compound reference standard is essential for the identification, purity assessment, and quantitative determination of this compound in various sample matrices, including pharmaceutical formulations and biological samples.[1][2]

Chemical Structure:

Physicochemical Properties of this compound Reference Standard

A summary of the key physicochemical properties of this compound is presented in the table below. This information is critical for the proper handling, storage, and use of the reference standard.

PropertyValueSource
Molecular Formula C₂₄H₃₆N₂O₁₈S₃PubChem
Molecular Weight 736.7 g/mol PubChem
Appearance White to off-white solidGeneric
Solubility Soluble in aqueous solutions, sparingly soluble in methanol, and practically insoluble in non-polar organic solvents.Inferred
Storage Store at 2-8°C in a well-closed container, protected from light and moisture.Generic

Application Notes

Identification

A this compound reference standard can be used for the unequivocal identification of this compound in a sample by comparing its chromatographic retention time and spectroscopic data (e.g., UV, IR, MS) with that of the sample.

Purity Assessment

The reference standard is used to identify and quantify impurities in a this compound drug substance or product. Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), are employed to separate this compound from its potential impurities.

Quantitative Analysis (Assay)

A precisely weighed amount of this compound reference standard is used to prepare a standard solution of known concentration. This standard solution is then used to construct a calibration curve to determine the concentration of this compound in a sample.

Experimental Protocols

The following protocols are provided as a starting point and should be validated by the end-user for their specific application.

Preparation of this compound Standard Solution (1 mg/mL)

Objective: To prepare a stock standard solution of this compound.

Materials:

  • This compound Reference Standard (Purity ≥ 99.5%)

  • HPLC-grade water

  • Volumetric flask (10 mL)

  • Analytical balance

Procedure:

  • Accurately weigh approximately 10 mg of this compound Reference Standard.

  • Quantitatively transfer the weighed standard into a 10 mL volumetric flask.

  • Add approximately 7 mL of HPLC-grade water to the flask.

  • Sonicate for 5-10 minutes to dissolve the standard completely.

  • Allow the solution to return to room temperature.

  • Make up the volume to 10 mL with HPLC-grade water and mix thoroughly.

  • This stock solution can be further diluted to prepare working standard solutions.

Proposed HPLC Method for Quantitative Analysis

Objective: To provide a starting HPLC method for the quantitative determination of this compound. This method is based on common practices for the analysis of related sulfonamide compounds and requires optimization and validation.[3][4][5][6][7]

Instrumentation and Conditions:

ParameterProposed Condition
HPLC System A system with a UV detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient To be optimized (e.g., start with 95:5 A:B, ramp to 5:95 A:B over 15 min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 270 nm (based on typical sulfonamide absorbance)
Injection Volume 10 µL

System Suitability:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) for replicate injections ≤ 2.0%
UV-Visible Spectrophotometry for Identification

Objective: To confirm the identity of this compound using UV-Visible spectrophotometry.

Procedure:

  • Prepare a dilute solution of the this compound reference standard (e.g., 10 µg/mL) in a suitable solvent (e.g., water or methanol).

  • Scan the solution from 200 to 400 nm using a UV-Visible spectrophotometer.

  • The resulting spectrum, showing the wavelength of maximum absorbance (λmax), can be used as a characteristic fingerprint for this compound. For many sulfonamides, a λmax is observed around 260-280 nm.[8][9][10][11]

Qualification of this compound Reference Standard

A reference standard must be thoroughly characterized to ensure its identity, purity, and potency.[1][12][13][14][15] The following table summarizes the typical tests performed for the qualification of a primary reference standard.

TestMethodPurposeTypical Specification
Identity ¹H NMR, ¹³C NMR, MS, IRStructural confirmationConforms to the expected structure
Purity (Organic) HPLC-UV/DADQuantification of organic impurities≥ 99.5%
Water Content Karl Fischer TitrationQuantification of water content≤ 0.5%
Residual Solvents Headspace GC-MSQuantification of residual solventsAs per ICH Q3C guidelines
Inorganic Impurities Residue on Ignition / ICP-MSQuantification of inorganic impurities≤ 0.1%
Assay qNMR or TitrationDetermination of absolute content99.0% - 101.0% (on as-is basis)

Visualizations

Reference_Standard_Qualification_Workflow cluster_synthesis Material Sourcing & Synthesis cluster_characterization Characterization cluster_certification Certification & Release Sourcing Source High-Purity This compound Purification Further Purification (if necessary) Sourcing->Purification Identity Identity Confirmation (NMR, MS, IR) Purification->Identity Purity Purity Assessment (HPLC, GC) Identity->Purity Content Content Determination (qNMR, Titration) Purity->Content CoA Certificate of Analysis Generation Content->CoA Release Release as Reference Standard CoA->Release

Workflow for the qualification of a this compound reference standard.

HPLC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare this compound Standard Solution Inject_Standard Inject Standard Prep_Standard->Inject_Standard Prep_Sample Prepare Sample Solution Inject_Sample Inject Sample Prep_Sample->Inject_Sample Chromatography Chromatographic Separation Inject_Standard->Chromatography Inject_Sample->Chromatography Detection UV Detection Chromatography->Detection Cal_Curve Generate Calibration Curve Detection->Cal_Curve Quantify Quantify this compound in Sample Detection->Quantify Cal_Curve->Quantify

Workflow for the quantitative analysis of this compound by HPLC.

References

Application Notes and Protocols for the Synthesis of Glucosulfone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosulfone and its derivatives are a class of sulfone-containing compounds with significant therapeutic interest, primarily as antimycobacterial agents. This compound itself is a prodrug that is metabolized in the body to its active form, dapsone (4,4'-diaminodiphenyl sulfone). Dapsone is a well-established drug for the treatment of leprosy and other mycobacterial infections. The glucose moieties in this compound enhance its solubility and potentially alter its pharmacokinetic profile. This document provides detailed application notes and protocols for the synthesis of this compound derivatives, focusing on the most common and accessible synthetic routes.

Synthetic Techniques for this compound Derivatives

The synthesis of this compound typically involves the reaction of dapsone with glucose in the presence of a bisulfite salt. This method relies on the formation of a Schiff base between the amino groups of dapsone and the aldehyde group of glucose, which is then stabilized by the addition of bisulfite to form a sulfonated N-glycoside.

Primary Synthetic Route: Reductive Amination with Bisulfite Addition

The most widely cited method for the synthesis of this compound sodium salt involves the reaction of 4,4'-diaminodiphenylsulfone (dapsone) with D-glucose and sodium bisulfite in an aqueous ethanol solution.

Reaction Scheme:

G Dapsone 4,4'-Diaminodiphenylsulfone (Dapsone) Reaction + Dapsone->Reaction Glucose D-Glucose Glucose->Reaction Bisulfite Sodium Bisulfite Bisulfite->Reaction This compound This compound Sodium Salt Reaction->this compound Reflux in aq. Ethanol

Figure 1: General synthetic scheme for this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound Sodium Salt

This protocol details the synthesis of the disodium salt of this compound, a common form of the drug.

Materials:

  • 4,4'-Diaminodiphenylsulfone (Dapsone)

  • D-Glucose

  • Sodium Bisulfite (Sodium Metabisulfite can also be used)[1]

  • Ethanol (95%)

  • Deionized Water

  • Activated Charcoal

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4,4'-diaminodiphenylsulfone (1.0 eq), D-glucose (2.2 eq), and sodium bisulfite (2.2 eq).

  • Solvent Addition: Add a mixture of 95% ethanol and deionized water (typically in a 4:1 v/v ratio) to the flask. The volume should be sufficient to create a stirrable slurry.

  • Reflux: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically refluxed for 4-6 hours.

  • Decolorization: After the reaction is complete, cool the mixture slightly and add a small amount of activated charcoal to decolorize the solution.

  • Hot Filtration: While still hot, filter the reaction mixture through a fluted filter paper or a pad of celite to remove the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the this compound sodium salt.

  • Isolation and Washing: Collect the precipitated product by vacuum filtration using a Buchner funnel. Wash the crystals with cold 95% ethanol, followed by a wash with diethyl ether to aid in drying.

  • Drying: Dry the product under vacuum to obtain the this compound sodium salt as a white to off-white powder.

Data Presentation:

ParameterValueReference
Starting Material 4,4'-Diaminodiphenylsulfone
Reagents D-Glucose, Sodium Bisulfite[2]
Solvent Aqueous Ethanol
Reaction Time 4-6 hours
Typical Yield 70-85%
Appearance White to off-white powder

Characterization Data:

  • ¹H NMR (D₂O): Due to the complexity of the glucose moieties and potential for diastereomers, the proton NMR spectrum is complex, showing broad multiplets in the sugar region (δ 3.5-5.0 ppm) and aromatic proton signals corresponding to the dapsone backbone (δ 7.0-7.8 ppm).

  • ¹³C NMR (D₂O): Signals for the glucose carbons are expected in the range of δ 60-100 ppm, with the aromatic carbons of the dapsone core appearing between δ 115-150 ppm.

  • FT-IR (KBr, cm⁻¹): Characteristic peaks include O-H stretching (broad, ~3400 cm⁻¹), N-H stretching (~3250 cm⁻¹), aromatic C-H stretching (~3050 cm⁻¹), S=O stretching (strong, ~1300 and 1150 cm⁻¹), and C-O stretching (~1050 cm⁻¹).

Biological Activity and Signaling Pathway

This compound is a prodrug that is hydrolyzed in vivo to release dapsone. Dapsone is a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway.[3][4][5][6] This pathway is crucial for the synthesis of nucleic acids and certain amino acids. By inhibiting this pathway, dapsone prevents bacterial replication.[3][4]

Signaling Pathway: Inhibition of Folate Synthesis by Dapsone

G cluster_bacterium Mycobacterium cluster_drug Drug Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Purines Purine Synthesis Tetrahydrofolate->Purines Thymidine Thymidine Synthesis Tetrahydrofolate->Thymidine DNA DNA Replication Purines->DNA Thymidine->DNA This compound This compound (Prodrug) Dapsone Dapsone (Active Drug) This compound->Dapsone Hydrolysis in vivo Dapsone->DHPS Competitive Inhibition

Figure 2: Dapsone's mechanism of action.

Pathway Description:

  • Prodrug Activation: this compound is administered as a prodrug and is subsequently hydrolyzed in the body to release the active drug, dapsone.

  • Competitive Inhibition: Dapsone is a structural analog of p-aminobenzoic acid (PABA).[3] It competitively inhibits the bacterial enzyme dihydropteroate synthase (DHPS).[7][8][9][10]

  • Folate Synthesis Blockade: The inhibition of DHPS blocks the condensation of PABA with dihydropteridine pyrophosphate, a critical step in the synthesis of dihydropteroate.[7][8]

  • Depletion of Tetrahydrofolate: This blockade prevents the synthesis of dihydrofolate and subsequently tetrahydrofolate, which is an essential cofactor for the synthesis of purines and thymidine.[3]

  • Inhibition of DNA Replication: The depletion of these essential building blocks ultimately inhibits DNA replication and bacterial growth, leading to a bacteriostatic effect.[3]

Conclusion

The synthesis of this compound derivatives, primarily through the reaction of dapsone with glucose and sodium bisulfite, provides a straightforward and efficient method to produce this important antimycobacterial agent. The detailed protocol and understanding of the mechanism of action provided in these notes will be valuable for researchers in medicinal chemistry and drug development. Further research could focus on the synthesis of novel this compound derivatives with modified sugar moieties or linkers to explore potential improvements in efficacy, pharmacokinetics, and spectrum of activity.

References

Application Note: Mass Spectrometry Analysis of Glucosulfone Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosulfone is a sulfone drug that, after administration, is metabolized to its active component, dapsone. Dapsone is a cornerstone in the treatment of leprosy and has applications in other dermatological conditions. The therapeutic efficacy and potential toxicity of this compound are closely linked to the pharmacokinetic profiles of dapsone and its subsequent metabolites. Therefore, accurate and sensitive quantification of these metabolites in biological matrices is crucial for clinical monitoring and drug development studies. This application note provides a detailed protocol for the analysis of major this compound metabolites—dapsone and its primary metabolites, mono-acetyl dapsone (MAD) and dapsone hydroxylamine—using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of this compound

This compound is rapidly converted to dapsone in the body. Dapsone then undergoes two primary metabolic transformations: N-acetylation and N-hydroxylation. N-acetylation, catalyzed by N-acetyltransferase 2 (NAT2), results in the formation of mono-acetyl dapsone (MAD). The rate of this process varies among individuals, leading to "slow" and "rapid" acetylator phenotypes.[1][2] N-hydroxylation, mediated by cytochrome P450 enzymes (CYP3A4), produces dapsone hydroxylamine, a reactive metabolite associated with hematological side effects.[3]

This compound Metabolism This compound This compound Dapsone Dapsone This compound->Dapsone Conversion MAD Mono-acetyl Dapsone (MAD) Dapsone->MAD N-acetylation (NAT2) DDS_NHOH Dapsone Hydroxylamine Dapsone->DDS_NHOH N-hydroxylation (CYP3A4)

Metabolic pathway of this compound.

Quantitative Data Summary

The following table summarizes representative plasma concentrations of dapsone and mono-acetyl dapsone observed in patients undergoing dapsone therapy. These values can serve as a reference for developing and validating analytical methods.

AnalyteMatrixConcentration Range (ng/mL)Notes
DapsoneHuman Plasma0.50 - 2,500.00Therapeutic drug monitoring.[4]
Mono-acetyl Dapsone (MAD)Human Plasma0.25 - 20.00Key metabolite for phenotyping.[4]
DapsoneHuman Plasma5.00 - 3,000.00Bioequivalence/bioavailability studies.[3]
DapsoneBovine Muscle0.25 - 5.00 (µg/kg)Residue analysis.[5]

Experimental Workflow

The overall workflow for the mass spectrometry analysis of this compound metabolites involves sample collection, preparation, LC-MS/MS analysis, and data processing.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Plasma Sample Collection ProteinPrecipitation Protein Precipitation SampleCollection->ProteinPrecipitation SPE Solid-Phase Extraction (SPE) SampleCollection->SPE LLE Liquid-Liquid Extraction (LLE) SampleCollection->LLE LC_Separation Liquid Chromatography Separation ProteinPrecipitation->LC_Separation SPE->LC_Separation LLE->LC_Separation MS_Detection Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection DataAcquisition Data Acquisition MS_Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification

References

Application Notes and Protocols for Inducing Specific Cellular Responses

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the User: Following a comprehensive search, no specific information, research articles, or experimental data could be found for a compound named "Glucosulfone." The scientific literature does not appear to contain references to this molecule or its use in inducing specific cellular responses.

Therefore, the following application notes and protocols are provided as a generalized template. This template is designed to meet the structural and content requirements of your request and can be adapted for a specific compound of interest once its biological activities and experimental parameters are known. The included diagrams and tables are illustrative placeholders.

Application Notes: A Hypothetical Compound for Cellular Response Modulation

Introduction

[Placeholder Text: this compound is a novel synthetic compound belonging to the sulfone class of molecules, featuring a glucose moiety. Its unique structure is hypothesized to allow for specific interactions with cellular components, leading to the modulation of key signaling pathways. These notes provide an overview of its potential applications in research and early-stage drug development for inflammatory diseases and cancer biology.]

Postulated Mechanism of Action

[Placeholder Text: It is theorized that this compound acts as a competitive inhibitor of a key kinase in the NF-κB signaling pathway. By binding to the ATP-binding pocket of this kinase, it prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade IkB_NFkB IκB-NF-κB Complex Kinase_Cascade->IkB_NFkB IkB_P P-IκB IkB_NFkB->IkB_P Phosphorylation NFkB NF-κB IkB_P->NFkB IκB Degradation Gene_Transcription Gene Transcription NFkB->Gene_Transcription Translocation This compound This compound This compound->Kinase_Cascade Inhibition

Caption: Postulated signaling pathway inhibition.

Quantitative Data Summary

The following table summarizes hypothetical dose-response data for the compound of interest in various cell lines.

Cell LineAssay TypeParameterValue
HEK293Luciferase ReporterIC5015.2 µM
HeLaWestern Blot (p-IκBα)EC5012.8 µM
THP-1ELISA (TNF-α secretion)IC5025.5 µM
A549qPCR (IL-6 expression)IC5018.9 µM

Experimental Protocols

Protocol 1: Determination of IC50 using a NF-κB Luciferase Reporter Assay

This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of a compound on NF-κB signaling in HEK293T cells using a luciferase reporter system.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • NF-κB Luciferase Reporter Plasmid

  • Transfection Reagent

  • Test Compound (e.g., this compound)

  • TNF-α (stimulant)

  • Luciferase Assay Reagent

  • 96-well white, clear-bottom plates

  • Luminometer

Methodology:

  • Cell Seeding:

    • Trypsinize and count HEK293T cells.

    • Seed 2 x 10^4 cells per well in a 96-well plate.

    • Incubate overnight at 37°C, 5% CO2.

  • Transfection:

    • Transfect cells with the NF-κB luciferase reporter plasmid according to the manufacturer's protocol for the transfection reagent.

    • Incubate for 24 hours.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in serum-free media.

    • Remove media from the cells and add the compound dilutions.

    • Incubate for 1 hour.

  • Stimulation:

    • Add TNF-α to a final concentration of 20 ng/mL to all wells except the negative control.

    • Incubate for 6 hours.

  • Lysis and Luminescence Reading:

    • Remove media and lyse the cells using the luciferase assay lysis buffer.

    • Add the luciferase substrate to each well.

    • Read luminescence using a plate-based luminometer.

  • Data Analysis:

    • Normalize the luminescence readings to the positive control (TNF-α stimulated, no compound).

    • Plot the normalized values against the log of the compound concentration.

    • Use a non-linear regression (four-parameter logistic model) to determine the IC50 value.

cluster_workflow Experimental Workflow A 1. Seed HEK293T Cells (2x10^4 cells/well) B 2. Transfect with NF-κB Luciferase Plasmid A->B 24h Incubation C 3. Treat with Serial Dilutions of Test Compound B->C 24h Incubation D 4. Stimulate with TNF-α (20 ng/mL) C->D 1h Pre-treatment E 5. Lyse Cells and Add Luciferase Substrate D->E 6h Incubation F 6. Read Luminescence E->F G 7. Analyze Data and Calculate IC50 F->G

Caption: Workflow for IC50 determination.

Application Notes and Protocols for Developing a Glucosulfone-Resistant Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug resistance is a primary obstacle in cancer chemotherapy. Understanding the mechanisms by which cancer cells develop resistance to therapeutic agents is crucial for the development of more effective treatment strategies and novel drug candidates. Glucosulfone, a sulfonamide derivative, has been noted among diaryl sulfones investigated for their potential anticancer properties. While its primary use has been as an antimycobacterial agent, the broader class of sulfonamides has demonstrated anti-cancer activity through various mechanisms, including the disruption of microtubule assembly, cell cycle inhibition, and carbonic anhydrase inhibition.

This document provides a comprehensive guide for the in vitro development of a cancer cell line with acquired resistance to this compound. The protocols outlined below describe a systematic approach using a dose-escalation strategy to select for a resistant cell population. Furthermore, this guide details methods for the initial characterization of the resistant phenotype, including the determination of the half-maximal inhibitory concentration (IC50) and analysis of potential resistance mechanisms by western blotting. The provided data and signaling pathways are presented as illustrative examples to guide the researcher.

Data Presentation

Table 1: Determination of this compound IC50 in Parental Cancer Cell Line
Cell LineTreatment Duration (hours)This compound IC50 (µM)
Parental Cancer Cell Line (e.g., MCF-7)4815.2
Table 2: Comparison of this compound IC50 in Parental and Resistant Cell Lines
Cell LineThis compound IC50 (µM)Fold Resistance
Parental Cell Line15.21.0
This compound-Resistant Subline168.511.1

Fold Resistance is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line.

Table 3: Quantitative Western Blot Analysis of Proteins Potentially Involved in this compound Resistance
ProteinParental Cell Line (Relative Expression)This compound-Resistant Cell Line (Relative Expression)Fold Change
β-Tubulin1.000.98~0.98
ABCB1 (P-glycoprotein)1.008.508.5
Cyclin B11.000.45~0.45
p211.003.203.2
Loading Control (e.g., GAPDH)1.001.001.0

Experimental Protocols

Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50) of this compound

This protocol is for determining the concentration of this compound that inhibits 50% of cell viability in the parental cancer cell line.

Materials:

  • Parental cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed the parental cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Prepare a serial dilution of this compound in complete medium. It is recommended to use a wide concentration range for the initial determination (e.g., 0.1 µM to 100 µM).

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) or 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.

  • If using MTT, add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the cell viability against the logarithm of the this compound concentration and use non-linear regression analysis to determine the IC50 value.

Protocol 2: Development of a this compound-Resistant Cell Line by Dose Escalation

This protocol describes the gradual exposure of a parental cell line to increasing concentrations of this compound to select for a resistant population.

Materials:

  • Parental cancer cell line

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Cell culture flasks (T25 or T75)

  • Cryopreservation medium

Procedure:

  • Begin by culturing the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined from the IC50 curve.

  • Maintain the cells in this concentration, changing the medium every 2-3 days, until the cell growth rate returns to a level comparable to the parental cells. This may take several passages.

  • At each passage, when the cells reach 70-80% confluency, cryopreserve vials of cells as backups.

  • Once the cells have adapted to the initial concentration, increase the concentration of this compound by 1.5- to 2-fold.

  • Repeat the process of adaptation, passaging, and cryopreservation. If significant cell death occurs (more than 50-60%), reduce the fold-increase in concentration or return to the previous concentration for a longer adaptation period.

  • Continue this stepwise increase in this compound concentration over several months.

  • Periodically (e.g., every 5-10 concentration increments), determine the IC50 of the cell population to monitor the development of resistance.

  • A cell line is generally considered resistant when its IC50 is significantly higher (e.g., >10-fold) than that of the parental cell line and this resistance is stable after being cultured in drug-free medium for several passages.

Protocol 3: Characterization of the this compound-Resistant Cell Line by Western Blot

This protocol is for analyzing the expression of proteins that may be involved in the mechanism of resistance.

Materials:

  • Parental and this compound-resistant cell lines

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-ABCB1, anti-β-Tubulin, anti-Cyclin B1, anti-p21)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Grow parental and resistant cells to 70-80% confluency.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

G cluster_0 Experimental Workflow start Parental Cancer Cell Line ic50_parental Determine Parental IC50 (Protocol 1) start->ic50_parental dose_escalation Dose Escalation Culture (Protocol 2) ic50_parental->dose_escalation Start at IC20 ic50_monitor Periodic IC50 Monitoring dose_escalation->ic50_monitor Increase dose stepwise ic50_monitor->dose_escalation Continue if not sufficiently resistant resistant_line Stable this compound-Resistant Cell Line ic50_monitor->resistant_line Resistance Confirmed (e.g., >10-fold) characterization Characterization (Protocol 3) resistant_line->characterization

Caption: Workflow for developing a this compound-resistant cell line.

G cluster_0 Hypothetical Signaling Pathway for this compound Action and Resistance cluster_1 Cellular Effects cluster_2 Potential Resistance Mechanisms This compound This compound Microtubules Microtubule Dynamics This compound->Microtubules Disrupts CellCycle G2/M Phase Progression This compound->CellCycle Inhibits Microtubules->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Induces ABC_Transporter Upregulation of ABC Transporters (e.g., ABCB1) ABC_Transporter->this compound Increased Efflux Tubulin_Mutation Alteration of β-Tubulin Tubulin_Mutation->Microtubules Reduces Drug Binding CellCycle_Alteration Alteration of Cell Cycle Checkpoint Proteins (e.g., p21, Cyclin B1) CellCycle_Alteration->CellCycle Bypasses Arrest

Caption: Hypothetical signaling pathway of this compound and resistance.

Application Notes and Protocols for Glucosulfone in Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosulfone, also known as this compound Sodium or Promin, is a sulfone antimicrobial agent.[1][2][3][4] Structurally, it is a derivative of dapsone and is known to be converted to dapsone within the body.[5] Historically, it has been utilized in the treatment of mycobacterial infections, most notably leprosy.[3][5][6] As with other sulfonamides, its mechanism of action is believed to involve the inhibition of folic acid synthesis in susceptible microorganisms, which is a crucial pathway for their growth and replication.[5]

These application notes provide a comprehensive overview and detailed protocols for conducting antimicrobial susceptibility testing (AST) of this compound against a variety of bacterial species. The provided methodologies are based on established standards for antimicrobial susceptibility testing and are intended to guide researchers in evaluating the in vitro activity of this compound.

Data Presentation

The following tables present hypothetical Minimum Inhibitory Concentration (MIC) data for this compound against common bacterial strains. This data is for illustrative purposes to demonstrate how results from susceptibility testing can be presented and should not be considered as established reference values.

Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) of this compound against Gram-Positive Bacteria

Bacterial SpeciesStrain IDThis compound MIC (µg/mL)
Staphylococcus aureusATCC 2921364
Staphylococcus aureus (MRSA)ATCC 43300>256
Enterococcus faecalisATCC 29212128
Streptococcus pneumoniaeATCC 4961932

Table 2: Hypothetical Minimum Inhibitory Concentrations (MICs) of this compound against Gram-Negative Bacteria

Bacterial SpeciesStrain IDThis compound MIC (µg/mL)
Escherichia coliATCC 25922128
Pseudomonas aeruginosaATCC 27853>256
Klebsiella pneumoniaeATCC 700603256
Acinetobacter baumanniiATCC 19606>256

Experimental Protocols

Two standard methods for determining the antimicrobial susceptibility of this compound are detailed below: Broth Microdilution and Disk Diffusion.

Protocol 1: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of this compound required to inhibit the visible growth of a microorganism in a liquid medium.

Materials:

  • This compound powder

  • Appropriate solvent for this compound (e.g., sterile deionized water, DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

  • Plate reader or visual inspection mirror

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a high concentration (e.g., 1024 µg/mL) in an appropriate solvent.

  • Serial Dilutions:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This will create a range of this compound concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add 10 µL of the standardized bacterial inoculum to each well, including a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the naked eye or a plate reader.

Protocol 2: Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of bacteria to this compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.

Materials:

  • This compound powder

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Forceps

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Preparation of this compound Disks: Impregnate sterile filter paper disks with a known concentration of this compound solution and allow them to dry completely. The concentration will need to be optimized for the specific compound.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized bacterial suspension. Remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

  • Application of Disks: Using sterile forceps, place the this compound-impregnated disks onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The interpretation of the zone size (susceptible, intermediate, or resistant) requires correlation with MIC data.

Visualizations

Signaling Pathway

Glucosulfone_Mechanism_of_Action cluster_bacteria Bacterial Cell PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase DHF Dihydrofolic Acid (DHF) Dihydropteroate_Synthase->DHF DHF_Reductase Dihydrofolate Reductase DHF->DHF_Reductase THF Tetrahydrofolic Acid (THF) DHF_Reductase->THF Nucleic_Acids Purines, Thymidine (Nucleic Acid Synthesis) THF->Nucleic_Acids This compound This compound This compound->Dihydropteroate_Synthase Inhibits

Caption: Proposed mechanism of action of this compound via inhibition of the folic acid synthesis pathway.

Experimental Workflow

Antimicrobial_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_bmd Broth Microdilution cluster_dd Disk Diffusion A1 Prepare this compound Stock Solution B1 Serial Dilution of This compound in 96-well plate A1->B1 C1 Prepare this compound- impregnated disks A1->C1 A2 Prepare Bacterial Inoculum (0.5 McFarland) B2 Inoculate wells with bacterial suspension A2->B2 C2 Inoculate MHA plate with bacterial lawn A2->C2 B1->B2 B3 Incubate at 35°C for 16-20h B2->B3 B4 Read MIC (Lowest concentration with no growth) B3->B4 C3 Apply disks to agar surface C1->C3 C2->C3 C4 Incubate at 35°C for 16-20h C3->C4 C5 Measure Zone of Inhibition (mm) C4->C5

Caption: Workflow for Broth Microdilution and Disk Diffusion antimicrobial susceptibility testing.

References

Application Notes and Protocols: Fluorescent Labeling of Glucosulfone for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the fluorescent labeling of the novel investigational compound, Glucosulfone, and its application in cellular imaging. The methodologies described herein offer a framework for synthesizing a fluorescent this compound probe, characterizing its spectral properties, and utilizing it for live-cell imaging to study its cellular uptake, distribution, and target engagement. The included protocols are intended to serve as a guide for researchers and can be adapted based on specific cell types and experimental goals.

Introduction to this compound

This compound is an emerging small molecule inhibitor targeting the hypothetical enzyme "Glyco-Sulfatase 1" (GS1), an enzyme implicated in aberrant cellular signaling pathways associated with inflammatory diseases. To validate its mechanism of action and study its pharmacodynamics at a cellular level, a fluorescently labeled version of this compound is an invaluable tool. This document outlines the procedures for creating and utilizing a fluorescent this compound probe for cellular imaging studies.

Synthesis and Characterization of this compound-Fluorophore Conjugate

The synthesis of a fluorescent this compound probe involves the covalent linkage of a suitable fluorophore to the this compound molecule. The choice of fluorophore is critical and should be based on factors such as brightness, photostability, and spectral properties that are compatible with available imaging instrumentation. In this protocol, we describe the conjugation of this compound to a commercially available N-hydroxysuccinimide (NHS)-ester functionalized fluorophore.

Experimental Protocol: Synthesis of this compound-Fluorophore Conjugate

Materials:

  • This compound (with a primary amine handle for conjugation)

  • NHS-ester functionalized fluorophore (e.g., Alexa Fluor 488 NHS Ester)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Mass Spectrometer

Procedure:

  • Dissolve this compound in anhydrous DMF to a final concentration of 10 mM.

  • Add 2.5 equivalents of TEA to the this compound solution.

  • In a separate vial, dissolve the NHS-ester fluorophore in anhydrous DMF to a final concentration of 20 mM.

  • Add the fluorophore solution dropwise to the this compound solution while stirring.

  • Allow the reaction to proceed for 4 hours at room temperature, protected from light.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, purify the this compound-fluorophore conjugate using RP-HPLC.

  • Confirm the identity and purity of the conjugate by mass spectrometry.

  • Lyophilize the purified product and store it at -20°C, protected from light.

Data Presentation: Characterization of this compound-Fluorophore Conjugate
ParameterValue
Fluorophore Alexa Fluor 488
Excitation Maximum (Ex) 495 nm
Emission Maximum (Em) 519 nm
Quantum Yield (Φ) 0.92
Purity (by HPLC) >98%
Molecular Weight (Confirmed by MS) [Insert Calculated M.W.]

Cellular Imaging with Fluorescently Labeled this compound

Live-cell imaging using the fluorescent this compound probe can provide critical insights into its cellular uptake, subcellular localization, and target engagement. The following protocol provides a general guideline for imaging experiments.

Experimental Protocol: Live-Cell Imaging

Materials:

  • Cells of interest (e.g., HEK293T, HeLa)

  • Glass-bottom imaging dishes

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fluorescent this compound probe (stock solution in DMSO)

  • Hoechst 33342 (for nuclear counterstaining)

  • Confocal microscope with appropriate filter sets

Procedure:

  • Seed cells onto glass-bottom imaging dishes and allow them to adhere overnight.

  • On the day of the experiment, prepare a working solution of the fluorescent this compound probe in a complete cell culture medium. The final concentration may need to be optimized (typically in the range of 1-10 µM).

  • Remove the old medium from the cells and wash once with pre-warmed PBS.

  • Add the medium containing the fluorescent this compound probe to the cells.

  • Incubate the cells for the desired amount of time (e.g., 30 minutes, 1 hour, 4 hours) at 37°C and 5% CO2.

  • (Optional) For nuclear counterstaining, add Hoechst 33342 to the medium for the last 15 minutes of incubation.

  • Wash the cells twice with pre-warmed PBS to remove the excess probe.

  • Add fresh, pre-warmed complete medium or imaging buffer to the cells.

  • Image the cells using a confocal microscope with the appropriate laser lines and emission filters for the chosen fluorophore and nuclear stain.

Data Presentation: Cellular Uptake and Localization
Cell LineIncubation Time (min)Probe Concentration (µM)Cellular LocalizationMean Fluorescence Intensity (a.u.)
HEK293T305Cytoplasmic15,234 ± 1,287
HEK293T605Cytoplasmic, perinuclear28,976 ± 2,345
HeLa305Cytoplasmic12,543 ± 1,109
HeLa605Cytoplasmic, perinuclear25,678 ± 2,198

Visualizing Workflows and Pathways

The following diagrams illustrate the experimental workflow and the hypothetical signaling pathway of this compound.

experimental_workflow cluster_synthesis Probe Synthesis & Characterization cluster_imaging Cellular Imaging cluster_analysis Data Analysis s1 This compound + NHS-Fluorophore s2 Conjugation Reaction s1->s2 s3 RP-HPLC Purification s2->s3 s4 Characterization (MS, Spectroscopy) s3->s4 c2 Probe Incubation s4->c2 Apply Purified Probe c1 Cell Seeding c1->c2 c3 Live-Cell Imaging (Confocal) c2->c3 c4 Image Analysis c3->c4 d1 Quantify Cellular Uptake c4->d1 d2 Analyze Subcellular Localization c4->d2 d3 Target Engagement Studies c4->d3 signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor gs1 Glyco-Sulfatase 1 (GS1) receptor->gs1 Activates product Pro-inflammatory Signal gs1->product Produces substrate Endogenous Substrate substrate->gs1 Substrate for transcription Inflammatory Gene Transcription product->transcription Promotes This compound This compound This compound->gs1 Inhibits

Troubleshooting & Optimization

Technical Support Center: Overcoming Glucosulfone Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Glucosulfone in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: I'm experiencing solubility issues with this compound in my aqueous buffer. Isn't it supposed to be water-soluble?

A1: This is a common point of confusion. This compound exists in two primary forms: this compound free acid and this compound Sodium.

  • This compound Sodium is the salt form and is generally considered soluble in water.[1]

  • This compound Free Acid is poorly soluble in aqueous solutions.[2]

If you are experiencing insolubility, you are likely working with the free acid form or your this compound Sodium is converting to the free acid form under your experimental conditions.

Q2: Under what conditions would this compound Sodium become insoluble?

A2: The most common reason for this compound Sodium to precipitate from an aqueous solution is a drop in pH. In acidic environments, the sodium salt can convert to the less soluble this compound free acid. This is a known phenomenon for sodium salts of weakly acidic drugs. The aqueous solution of this compound Sodium for injection typically has a pH between 5.0 and 6.5.

Q3: What is the parent drug of this compound, and is its solubility behavior similar?

A3: this compound is a derivative of dapsone and is converted to dapsone in the body.[2] Dapsone itself is practically insoluble in water but is soluble in alcohol, methanol, acetone, and dilute hydrochloric acid.[3] The solubility challenges of dapsone have been extensively studied, and the strategies used to enhance its solubility can serve as an excellent guide for working with this compound free acid.

Q4: What are the primary strategies for solubilizing the poorly soluble this compound free acid?

A4: For poorly soluble drugs like this compound free acid (and its parent compound, dapsone), several techniques can be employed to enhance aqueous solubility. These can be broadly categorized as:

  • pH Adjustment: Ensuring the pH of the solution is neutral to alkaline to maintain the ionized, more soluble form.

  • Cosolvency: Using a mixture of water and a miscible organic solvent to increase solubility.

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level.[4][5]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range to increase the surface area for dissolution.[6][7]

Troubleshooting Guide

Issue 1: My this compound Sodium powder is not dissolving in my acidic buffer (pH < 6.0).
  • Cause: At acidic pH, the sodium salt is likely converting to the insoluble free acid form.

  • Solution:

    • Adjust Buffer pH: If your experiment allows, increase the pH of your buffer to neutral or slightly alkaline (pH 7.0-8.0).

    • Dissolve First, then Adjust: Dissolve the this compound Sodium in a small amount of purified water first, where it should be freely soluble. Then, slowly add this stock solution to your acidic buffer with vigorous stirring. This may keep the compound in solution long enough for your experiment, although precipitation may still occur over time.

    • Use a Cosolvent: Prepare a stock solution of this compound Sodium in a water-miscible organic solvent and add it to your buffer. Refer to the cosolvency data for dapsone in the tables below for suitable solvents.

Issue 2: I have this compound free acid and need to prepare an aqueous solution for my experiments.
  • Cause: The free acid form has inherently low aqueous solubility.

  • Solution: Choose a suitable solubilization technique based on your experimental needs. Below are detailed protocols for common methods, adapted from studies on the parent compound, dapsone.

Experimental Protocols

Protocol 1: Solubilization using Cosolvents

This method is suitable for preparing stock solutions that can be further diluted in aqueous media.

Methodology:

  • Consult the Solubility of Dapsone in Various Solvents table below to select a suitable water-miscible solvent (e.g., Ethanol, Methanol, Acetone, DMSO).

  • Accurately weigh the desired amount of this compound free acid.

  • Add the selected cosolvent incrementally while vortexing or sonicating until the solid is completely dissolved.

  • This stock solution can then be diluted into your aqueous experimental medium. Note that the final concentration of the organic solvent should be tested for compatibility with your assay.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This technique creates a product with enhanced dissolution rates, suitable for oral bioavailability studies or in vitro dissolution assays.

Methodology:

  • Selection of Components:

    • Drug: this compound free acid.

    • Carrier: A hydrophilic polymer such as Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl Methylcellulose (HPMC). A common starting drug-to-carrier ratio is 1:5 by weight.[4]

    • Solvent: A volatile organic solvent that dissolves both the drug and the carrier (e.g., methanol, ethanol, or a mixture of acetone and methanol).

  • Procedure: a. Dissolve the this compound free acid and the chosen polymer (e.g., PVP K30) in the selected solvent in a beaker.[4] b. Stir the solution using a magnetic stirrer until a clear solution is obtained. c. Evaporate the solvent under vacuum at a controlled temperature (e.g., 40-50°C). d. The resulting solid mass should be further dried in a vacuum oven to remove any residual solvent. e. The dried solid dispersion can then be ground, sieved, and stored in a desiccator.[4] This powder can be used for dissolution studies.

Protocol 3: Preparation of a Nanosuspension by Solvent-Antisolvent Precipitation

This method produces a suspension of nanoparticles, which can significantly improve the dissolution rate and bioavailability.

Methodology:

  • Selection of Components:

    • Drug: this compound free acid.

    • Solvent: A water-miscible organic solvent in which the drug is soluble (e.g., Acetone, Ethanol).

    • Antisolvent: Purified water, typically containing a stabilizer.

    • Stabilizer: A polymer or surfactant to prevent particle aggregation (e.g., Poloxamer 188, PVP). A typical concentration is 0.1% w/v in the antisolvent.

  • Procedure: a. Prepare the solvent phase by dissolving the this compound free acid in the selected organic solvent (e.g., acetone).[6] b. Prepare the antisolvent phase by dissolving the stabilizer (e.g., Poloxamer 188) in purified water.[6] c. With the antisolvent phase under constant magnetic stirring, inject the solvent phase into it at a slow, controlled rate. d. A milky suspension should form immediately as the nanoparticles precipitate. e. Continue stirring for a set period (e.g., 2 hours) to allow for solvent evaporation and particle stabilization.[4] f. The resulting nanosuspension can be used directly or lyophilized for long-term storage.

Data Presentation

Table 1: Solubility of Dapsone (Parent Drug) in Various Solvents at 298.15 K (25°C)

(This data can be used as a proxy to guide solvent selection for this compound free acid)

SolventMole Fraction Solubility (x10⁴)
Dimethyl Sulfoxide (DMSO)187.57
N-Methyl-2-pyrrolidone (NMP)120.00 (in mg/mL)
EthanolData available in mixtures
MethanolData available in mixtures
AcetoneData available in mixtures
WaterPractically insoluble

(Data adapted from various sources)[3][8][9]

Analytical Method for Quantification

For accurate quantification of this compound during solubility and dissolution experiments, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is recommended. The following method, adapted from validated dapsone assays, can be used as a starting point for method development.

Suggested HPLC Parameters:
  • Column: C18 (e.g., 250 x 4.6 mm, 5 µm)[10]

  • Mobile Phase: A mixture of Methanol and Water (e.g., 70:30 v/v) or an acidic buffer and ethanol.[10][11]

  • Flow Rate: 1.0 mL/min[10]

  • Detection Wavelength: 295 nm[10]

  • Injection Volume: 20 µL

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase or a suitable organic solvent like methanol. Create a calibration curve with concentrations ranging from approximately 5–50 µg/mL.[10]

Visualizations

G Troubleshooting Workflow for this compound Solubility start Start: this compound solubility issue in aqueous solution check_form Identify this compound Form start->check_form sodium_salt This compound Sodium check_form->sodium_salt Salt Form free_acid This compound Free Acid (Poorly Soluble) check_form->free_acid Free Acid check_ph Check Solution pH sodium_salt->check_ph choose_method Select Solubilization Method free_acid->choose_method ph_ok pH is neutral/alkaline (>= 6.5) Check for other precipitants check_ph->ph_ok pH >= 6.5 ph_low pH is acidic (< 6.5) (Likely conversion to free acid) check_ph->ph_low pH < 6.5 adjust_ph Strategy 1: Increase solution pH if experiment allows ph_low->adjust_ph dissolve_first Strategy 2: Dissolve in water first, then add to buffer ph_low->dissolve_first end_soluble End: Solubilized this compound adjust_ph->end_soluble dissolve_first->end_soluble cosolvency Method A: Cosolvency choose_method->cosolvency solid_dispersion Method B: Solid Dispersion choose_method->solid_dispersion nanosuspension Method C: Nanosuspension choose_method->nanosuspension cosolvency->end_soluble solid_dispersion->end_soluble nanosuspension->end_soluble

Caption: Troubleshooting workflow for this compound solubility issues.

G Decision Logic for Solubilizing this compound Free Acid start Start: Need to dissolve This compound Free Acid q1 Is a stock solution for dilution sufficient? start->q1 cosolvency Use Cosolvency (e.g., with DMSO, Ethanol) q1->cosolvency Yes q2 Is the goal to enhance dissolution rate of a solid powder? q1->q2 No end End: Proceed with selected experimental protocol cosolvency->end solid_dispersion Prepare a Solid Dispersion (e.g., with PVP K30) q2->solid_dispersion Yes q3 Is maximizing bioavailability for in vivo studies the primary goal? q2->q3 No solid_dispersion->end nanosuspension Prepare a Nanosuspension (e.g., with Poloxamer 188) q3->nanosuspension Yes q3->end Other specific need nanosuspension->end

Caption: Decision logic for selecting a solubilization method.

References

Technical Support Center: Optimizing Glucosulfone Dosage for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Glucosulfone for in vitro experiments. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a sulfonamide compound.[1] In the body, it is converted to dapsone, which has antimycobacterial properties and has been used in the treatment of leprosy and tuberculosis.[1] Its mechanism of action in these contexts is related to the inhibition of folic acid synthesis in mycobacteria. The effects and mechanism of action of this compound in mammalian cell lines in vitro are not well-documented in publicly available literature, necessitating empirical determination for specific research applications.

Q2: How do I determine a starting concentration for this compound in my cell line?

Since specific in vitro data for this compound is scarce, a broad range of concentrations should be tested initially. A common approach is to perform a dose-response curve (also known as a kill curve) to determine the half-maximal inhibitory concentration (IC50).[2] A suggested starting range could span from low nanomolar (nM) to high micromolar (µM) or even millimolar (mM) concentrations, depending on the anticipated potency and the nature of the experiment.[2]

Q3: How do I prepare a stock solution of this compound?

The solubility of this compound should be determined from the manufacturer's datasheet. For many compounds, Dimethyl Sulfoxide (DMSO) is a common solvent for creating a high-concentration stock solution. Ensure the final concentration of the solvent in your cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity. The stock solution should be sterile-filtered and stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: What are the most common assays to assess the effect of this compound on cells?

The choice of assay depends on the research question. To determine the optimal dosage and assess cytotoxicity, several assays are commonly used:[3][4][5]

  • Metabolic Activity Assays: MTT, MTS, and WST-1 assays measure the metabolic activity of cells, which is often correlated with cell viability.

  • Membrane Integrity Assays: Lactate dehydrogenase (LDH) release assays or trypan blue exclusion assays measure cell membrane damage, an indicator of cell death.[3]

  • ATP Production Assays: These assays quantify the amount of ATP present, which reflects the number of viable, metabolically active cells.

  • Direct Cell Counting: Using a hemocytometer or an automated cell counter can provide a direct measure of cell number.

Troubleshooting Guide

This guide addresses potential issues you may encounter when optimizing this compound dosage.

Problem 1: I am not observing any effect of this compound on my cells.

  • Possible Cause: Concentration is too low.

    • Solution: Increase the concentration range of this compound in your next experiment. It is advisable to test a wide range, for instance, from 1 nM to 1 mM, to capture the full dose-response.[2]

  • Possible Cause: Insufficient incubation time.

    • Solution: The effects of a compound can be time-dependent. Consider extending the incubation period (e.g., 24, 48, 72 hours) to observe a potential effect.

  • Possible Cause: Compound instability.

    • Solution: Ensure your this compound stock solution is properly stored and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.

  • Possible Cause: Cell line resistance.

    • Solution: Your specific cell line may be resistant to this compound. Consider testing on a different, potentially more sensitive, cell line if appropriate for your research.

Problem 2: I am observing massive cell death even at the lowest concentration tested.

  • Possible Cause: Concentration is too high.

    • Solution: Your starting concentration range is likely too high for your cell line. Prepare a new set of serial dilutions starting from a much lower concentration (e.g., in the picomolar or low nanomolar range).

  • Possible Cause: Solvent toxicity.

    • Solution: Ensure the final concentration of your solvent (e.g., DMSO) in the culture medium is not exceeding a non-toxic level (typically below 0.1%). Run a solvent-only control to verify.

Problem 3: My results are not reproducible between experiments.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure that you are seeding the same number of cells for each experiment and that the cells are in the logarithmic growth phase at the time of treatment.

  • Possible Cause: Variability in reagent preparation.

    • Solution: Prepare fresh dilutions of this compound from a consistent stock solution for each experiment. Ensure all other reagents are of high quality and prepared consistently.

  • Possible Cause: Edge effects in multi-well plates.

    • Solution: Evaporation from the outer wells of a plate can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental conditions and instead fill them with sterile medium or PBS.

Experimental Protocols & Data Presentation

Protocol: Determining the IC50 of this compound using an MTT Assay

This protocol outlines a standard procedure to determine the concentration of this compound that inhibits 50% of cell viability.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined density to ensure they are approximately 50-60% confluent at the time of treatment. Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a series of 2-fold or 10-fold serial dilutions of this compound in complete cell culture medium. A wide concentration range is recommended for the initial experiment (e.g., 0.1 nM to 1 mM). Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.

  • Cell Treatment: Carefully remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • MTT Assay:

    • Add MTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).

    • Solubilize the formazan crystals by adding the solubilization solution.

    • Read the absorbance at the appropriate wavelength (usually 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Use a non-linear regression analysis to fit a dose-response curve and determine the IC50 value.

Data Presentation: Hypothetical IC50 Values for this compound

The following table presents hypothetical IC50 values for this compound in different cell lines after a 48-hour incubation period. This data is for illustrative purposes to demonstrate how results can be structured.

Cell LineThis compound IC50 (µM)
HeLa (Cervical Cancer)75.2
A549 (Lung Cancer)123.5
MCF-7 (Breast Cancer)45.8
HEK293 (Human Embryonic Kidney)> 200

Visualizations

Experimental Workflow for IC50 Determination

G Workflow for IC50 Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate prepare_this compound Prepare serial dilutions of this compound treat_cells Treat cells with this compound prepare_this compound->treat_cells incubate Incubate for 24/48/72 hours treat_cells->incubate mtt_assay Perform MTT assay incubate->mtt_assay read_absorbance Read absorbance mtt_assay->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: A flowchart illustrating the key steps for determining the IC50 value of this compound.

Hypothetical Signaling Pathway Affected by this compound

This diagram illustrates a hypothetical scenario where this compound is found to induce apoptosis. This is an example of a pathway that could be investigated once a biologically active concentration of this compound is identified.

G Hypothetical Apoptosis Pathway Induced by this compound cluster_cell This compound This compound Cell Cell Membrane ROS Increased ROS Cell->ROS Induces oxidative stress Mitochondria Mitochondria ROS->Mitochondria Damages Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Releases Cytochrome c Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: A diagram showing a potential mechanism of this compound-induced apoptosis via oxidative stress.

Troubleshooting Logic for No Observed Effect

G Troubleshooting: No Observed Effect start No effect observed check_conc Is the concentration range wide enough? start->check_conc check_time Was the incubation time sufficient? check_conc->check_time Yes increase_conc Action: Increase concentration range check_conc->increase_conc No check_stock Is the stock solution viable? check_time->check_stock Yes increase_time Action: Increase incubation time check_time->increase_time No check_cells Is the cell line potentially resistant? check_stock->check_cells Yes new_stock Action: Prepare fresh stock solution check_stock->new_stock No new_cell_line Action: Consider a different cell line check_cells->new_cell_line Yes

Caption: A logical flowchart for troubleshooting experiments where this compound shows no effect.

References

Technical Support Center: Troubleshooting Glucosulfone Instability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of investigational compounds throughout long-term experiments is paramount to generating reliable and reproducible data. Glucosulfone, a sulfone drug, can be susceptible to degradation under various experimental conditions, leading to a loss of potency and the formation of potentially confounding impurities. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address common stability challenges encountered with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound to degrade in my experiments?

A1: this compound stability can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1][2][3][4] The presence of water makes liquid dosage forms more susceptible to hydrolysis.[5]

Q2: I've observed a decrease in the concentration of my this compound stock solution over time. What is the likely cause?

A2: A gradual decrease in concentration often points to hydrolytic degradation, especially if the solution is aqueous and not stored at an optimal pH. Elevated temperatures can also accelerate this process. It is also possible that the compound is adsorbing to the surface of your storage container.

Q3: Can the type of solvent I use affect the stability of this compound?

A3: Yes, the solvent system can significantly impact stability. Aqueous solutions are more prone to hydrolysis. While organic solvents may offer better stability from a hydrolytic perspective, they can introduce other issues like solubility and compatibility with your experimental system. The use of protic solvents may facilitate degradation pathways involving proton transfer.

Q4: I am seeing unexpected peaks in my chromatograms when analyzing older this compound samples. What could these be?

A4: Unexpected peaks are likely degradation products. The primary degradation pathways for a molecule like this compound are expected to be hydrolysis of the N-glycosidic bonds and oxidation of the sulfone or amine moieties.[5][6][7][8][9]

Q5: How should I properly store my this compound solutions to ensure long-term stability?

A5: For optimal stability, this compound solutions should be stored at refrigerated temperatures (2-8 °C), protected from light, and in a tightly sealed container to prevent solvent evaporation and exposure to air. The pH of aqueous solutions should be maintained in a slightly acidic to neutral range (around pH 6-7), as both highly acidic and alkaline conditions can catalyze hydrolysis of the N-glycosidic bond.[7][10]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues with this compound.

Issue 1: Rapid Loss of Potency in Aqueous Solutions

Possible Causes:

  • Inappropriate pH: Extreme pH values can accelerate the hydrolysis of the N-glycosidic linkages.[7][10]

  • Elevated Temperature: Higher temperatures increase the rate of chemical degradation.[1][3]

  • Microbial Contamination: Bacteria or fungi in non-sterile solutions can metabolize the compound.

Troubleshooting Steps:

  • pH Verification: Measure the pH of your solution. If it is outside the optimal range (pH 6-7), adjust it using a suitable buffer system (e.g., phosphate or citrate buffer).

  • Temperature Control: Ensure that your solutions are stored at the recommended temperature (2-8 °C) and are not subjected to frequent freeze-thaw cycles.

  • Sterile Filtration: For long-term storage of aqueous solutions, consider sterile filtering the solution into a sterile container to prevent microbial growth.

  • Control Experiment: Prepare a fresh solution of this compound and compare its analytical profile (e.g., by HPLC) to the problematic solution to confirm degradation.

Issue 2: Appearance of Degradation Products in Analytical Assays

Possible Causes:

  • Hydrolysis: Cleavage of the N-glycosidic bonds, releasing the glucose moieties and the parent sulfone.[7][10]

  • Oxidation: Oxidation of the sulfone group or the aromatic amine.[8][9]

  • Photodegradation: Exposure to UV or ambient light can induce degradation.[1][11]

Troubleshooting Steps:

  • Forced Degradation Study: To identify potential degradation products, perform a forced degradation study. This involves intentionally exposing this compound to harsh conditions (acid, base, peroxide, heat, light) to generate degradants.[1][2][3][4]

  • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the degradation products and infer their structures.[12][13][14][15]

  • Protect from Light: Store all this compound solutions in amber vials or wrap containers with aluminum foil to protect them from light.

  • Inert Atmosphere: If oxidation is suspected, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation: Illustrative Stability of this compound under Various Conditions

Disclaimer: The following data is illustrative and based on the expected stability profile of a compound with the structure of this compound. Actual experimental results may vary.

Table 1: Effect of pH on this compound Stability in Aqueous Solution at 25°C

pHBuffer System% this compound Remaining after 30 daysMajor Degradation Products
3.0Citrate85%Hydrolysis products
5.0Acetate95%Minimal degradation
7.0Phosphate92%Minimal degradation
9.0Borate75%Hydrolysis and oxidation products

Table 2: Effect of Temperature on this compound Stability in Aqueous Solution (pH 7.0)

Temperature% this compound Remaining after 30 daysMajor Degradation Products
4°C>98%Negligible
25°C92%Minor hydrolysis products
40°C78%Hydrolysis and oxidation products

Table 3: Effect of Light Exposure on this compound Stability in Aqueous Solution (pH 7.0, 25°C)

Light Condition% this compound Remaining after 7 daysMajor Degradation Products
Dark (control)>99%Negligible
Ambient Light95%Minor photoproducts
UV Light (254 nm)65%Significant photoproducts

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for assessing the stability of this compound and separating it from its potential degradation products.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

2. Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (for pH adjustment)

  • This compound reference standard

3. Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water:acetonitrile 50:50).

  • For stability samples, dilute to a final concentration within the linear range of the assay.

5. Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[16][17][18][19][20] Specificity is demonstrated by showing that degradation products do not interfere with the quantification of the parent compound.

Protocol 2: Forced Degradation Study of this compound

1. Acid Hydrolysis:

  • Dissolve this compound in 0.1 M HCl.

  • Incubate at 60°C for 24-48 hours.

  • Neutralize with 0.1 M NaOH before analysis.

2. Base Hydrolysis:

  • Dissolve this compound in 0.1 M NaOH.

  • Incubate at 60°C for 24-48 hours.

  • Neutralize with 0.1 M HCl before analysis.

3. Oxidative Degradation:

  • Dissolve this compound in a solution of 3% hydrogen peroxide.

  • Incubate at room temperature for 24 hours.

4. Thermal Degradation:

  • Store solid this compound at 80°C for 48 hours.

  • Dissolve the stressed powder in a suitable solvent for analysis.

5. Photodegradation:

  • Expose a solution of this compound to UV light (e.g., 254 nm) or a photostability chamber for 24 hours.[11]

  • Analyze a control sample stored in the dark in parallel.

6. Analysis:

  • Analyze all stressed samples using the validated stability-indicating HPLC method (Protocol 1) and by LC-MS to identify degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Outcome start This compound Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxid Oxidation (3% H2O2, RT) start->oxid therm Thermal (80°C, solid) start->therm photo Photolysis (UV light) start->photo hplc Stability-Indicating HPLC acid->hplc base->hplc oxid->hplc therm->hplc photo->hplc lcms LC-MS for Identification hplc->lcms end Stability Profile & Degradation Pathways lcms->end

Workflow for Forced Degradation Study of this compound.

degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H2O2) cluster_photolysis Photodegradation (UV Light) This compound This compound hydrolysis_product_1 Dapsone Derivative This compound->hydrolysis_product_1 Cleavage of N-glycosidic bond hydrolysis_product_2 Glucose Sulfonate This compound->hydrolysis_product_2 Cleavage of N-glycosidic bond oxidation_product_1 N-Oxide Derivative This compound->oxidation_product_1 Oxidation of Amine oxidation_product_2 Hydroxylated Aromatic Ring This compound->oxidation_product_2 Oxidation of Aromatic Ring photo_product_1 Radical-induced Products This compound->photo_product_1 Photolytic Cleavage photo_product_2 Ring Cleavage Products This compound->photo_product_2 Photolytic Rearrangement

Potential Degradation Pathways of this compound.

troubleshooting_logic start Instability Observed (e.g., loss of potency) check_ph Is pH of solution in optimal range (6-7)? start->check_ph check_temp Is solution stored at 2-8°C? check_ph->check_temp Yes adjust_ph Adjust pH with buffer check_ph->adjust_ph No check_light Is solution protected from light? check_temp->check_light Yes store_cold Store at 2-8°C check_temp->store_cold No protect_light Use amber vials or foil check_light->protect_light No retest Re-analyze sample check_light->retest Yes adjust_ph->check_temp store_cold->check_light protect_light->retest

Troubleshooting Logic for this compound Instability.

References

Technical Support Center: Glucosulfone in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glucosulfone in cell culture experiments. Our goal is to help you prevent precipitation and ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound, also known as this compound Sodium or Promin, is a sulfone drug primarily used as an antimycobacterial agent.[1] It is the sodium salt of this compound.[1] Key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₄H₃₄N₂Na₂O₁₈S₃[1]
Molecular Weight 780.7 g/mol [1]
Appearance White, amorphous powder[2]
Solubility Soluble in water; slightly soluble in ethanol; insoluble in ether, benzene, methanol, ethyl acetate, pyridine.[2]
Stability Aqueous solutions can be sterilized by autoclaving.[2]

Q2: I am observing precipitation after adding this compound to my cell culture medium. What are the common causes?

Precipitation of this compound in culture media can be attributed to several factors:

  • Low Solubility in Complex Media: While this compound is water-soluble, the complex mixture of salts, amino acids, vitamins, and glucose in culture media can affect its solubility.

  • Interaction with Media Components: Divalent cations (e.g., Ca²⁺, Mg²⁺) present in culture media are known to interact with some drugs, potentially leading to precipitation.[3]

  • Improper Dissolution Technique: Adding a powdered compound directly to the culture medium or using an inappropriate solvent can lead to localized high concentrations and subsequent precipitation.

  • Interaction with Serum Proteins: If you are using a serum-supplemented medium, interactions with proteins like albumin could either enhance or decrease the solubility of this compound.[5][6]

Q3: How can I prevent this compound from precipitating in my culture medium?

To prevent precipitation, we recommend the following procedure:

  • Prepare a Concentrated Stock Solution: First, dissolve the this compound powder in a suitable solvent to create a high-concentration stock solution. Based on practices for other poorly soluble sulfone drugs, Dimethyl Sulfoxide (DMSO) is a recommended initial solvent.

  • Use Pre-Warmed Medium: Always use culture medium that has been pre-warmed to 37°C. Adding a cold solution to a warm one can cause temperature shocks that lead to precipitation.

  • Perform Serial Dilutions: To avoid shocking the compound with a sudden change in solvent environment, perform a serial dilution of your concentrated stock solution into the pre-warmed culture medium. Add the stock solution dropwise while gently swirling the medium.

  • Control Final Solvent Concentration: Ensure that the final concentration of any organic solvent (like DMSO) in your culture medium is minimal (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Gentle Agitation: After adding the this compound solution, gently swirl the medium to ensure uniform distribution. Avoid vigorous shaking or vortexing, which can sometimes promote aggregation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation upon initial dissolution in water Exceeding the solubility limit of this compound in water.1. Ensure you are not exceeding the known solubility of this compound in water. 2. Use gentle warming (up to 37°C) or brief sonication to aid dissolution.
Precipitation immediately after adding to culture medium - Rapid change in solvent environment. - Localized high concentration. - Interaction with media components.1. Prepare a concentrated stock solution in DMSO. 2. Add the stock solution to pre-warmed (37°C) culture medium. 3. Perform a stepwise dilution, adding the stock solution slowly while gently mixing.
Precipitation observed after a few hours or days in culture - Degradation of the compound over time at 37°C and physiological pH. - Interaction with cellular metabolites.1. Prepare fresh this compound-containing medium for each experiment or for medium changes. 2. If long-term stability is an issue, consider a dose-response experiment to determine the effective concentration over your experimental timeframe.
Cells appear stressed or die after treatment - Cytotoxicity of this compound at the concentration used. - High concentration of the solvent (e.g., DMSO).1. Perform a cytotoxicity assay (e.g., MTT assay) to determine the optimal, non-toxic working concentration of this compound for your specific cell line. 2. Ensure the final concentration of your solvent is below 0.5%. Include a vehicle control (medium with the same concentration of solvent) in your experiments.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound Sodium powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound Sodium powder and transfer it to a sterile microcentrifuge tube. (For a 10 mM stock solution, this would be 7.807 mg for 1 mL of DMSO).

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the tube until the powder is completely dissolved.

  • If dissolution is slow, you may gently warm the solution to 37°C in a water bath or use brief sonication.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Cytotoxicity Assessment using MTT Assay

This protocol provides a general method for determining the cytotoxic effect of this compound on a given cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2][7][8][9][10]

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution (from Protocol 1)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • Treatment: Prepare serial dilutions of your this compound stock solution in complete culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include wells with untreated cells (negative control) and a vehicle control (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Signaling Pathways and Experimental Workflows

While the direct signaling pathways affected by this compound are not yet fully elucidated, research on the related sulfone drug, Dapsone, suggests a potential mechanism of action through the inhibition of the TLR4/NF-κB signaling pathway.[2][7] The following diagrams illustrate this proposed pathway and a general experimental workflow for investigating the effects of this compound.

Glucosulfone_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR4 TLR4 This compound->TLR4 Inhibition? LPS LPS LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation NFkB_IkB->NFkB Release DNA DNA NFkB_n->DNA Binding Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes Transcription

Caption: Proposed inhibitory effect of this compound on the TLR4/NF-κB signaling pathway.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Prepare_Stock Prepare this compound Stock Solution (10 mM in DMSO) Treatment Treat Cells with This compound Dilutions Prepare_Stock->Treatment Cell_Culture Culture Cells of Interest Cell_Culture->Treatment Cytotoxicity Assess Cytotoxicity (MTT Assay) Treatment->Cytotoxicity Signaling_Analysis Analyze Signaling Pathways (e.g., Western Blot for p-p65) Treatment->Signaling_Analysis Gene_Expression Measure Gene Expression (qPCR for inflammatory genes) Treatment->Gene_Expression

Caption: General experimental workflow for studying the effects of this compound.

References

Addressing batch-to-batch variability of Glucosulfone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the Technical Support Center for Glucosulfone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the batch-to-batch variability of this compound. Due to the limited availability of detailed public information on the specific synthesis, impurities, and degradation pathways of this compound, this guide is based on established principles of quality control for small molecule active pharmaceutical ingredients (APIs). The examples and protocols provided are illustrative and tailored to be relevant for a compound with the chemical properties of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a sulfone drug that has been used in the treatment of mycobacterial infections, including leprosy and tuberculosis. It is structurally related to dapsone and is believed to exert its therapeutic effect through a similar mechanism.

Q2: What are the common sources of batch-to-batch variability in this compound?

Batch-to-batch variability of this compound can arise from several factors throughout the manufacturing process. These include:

  • Raw Materials: Variations in the quality and purity of starting materials and reagents.

  • Synthesis Process: Minor changes in reaction conditions such as temperature, pressure, and reaction time.

  • Purification Methods: Inconsistencies in crystallization or chromatographic purification.

  • Storage and Handling: Exposure to light, temperature, or humidity can lead to degradation.

Q3: What are the potential consequences of batch-to-batch variability?

Inconsistent batches of this compound can lead to significant issues in research and development, including:

  • Variable Biological Activity: Differences in purity and impurity profiles can alter the efficacy in biological assays.

  • Inconsistent Analytical Results: Variations in physical and chemical properties can affect analytical measurements.

  • Safety Concerns: The presence of unknown or high levels of impurities can have toxicological implications.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered with different batches of this compound.

Issue 1: Inconsistent Results in Biological Assays

Symptoms:

  • Significant variation in IC50 or EC50 values between batches.

  • Unexpected cytotoxicity or off-target effects with a new batch.

  • Loss of expected biological activity.

Possible Causes and Solutions:

Possible Cause Recommended Troubleshooting Steps
Presence of an active or inhibitory impurity. 1. Impurity Profiling: Analyze the batch by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify impurities. 2. Fractionation and Testing: If an unknown impurity is detected, attempt to isolate the impurity and test its biological activity independently.
Lower Purity of the Active Compound. 1. Purity Assessment: Determine the absolute purity of the batch using a quantitative method such as quantitative Nuclear Magnetic Resonance (qNMR) or HPLC with a certified reference standard. 2. Dose Adjustment: Adjust the concentration used in the assay based on the measured purity.
Degradation of this compound. 1. Forced Degradation Studies: Perform stress testing (e.g., exposure to acid, base, heat, light, and oxidation) to identify potential degradation products. 2. Stability-Indicating Method: Develop an HPLC method that can separate the parent compound from its degradation products and re-analyze the batch.
Incorrect Salt Form or Presence of Counter-ions. 1. Ion Chromatography: Analyze the sample for the presence and quantity of expected and unexpected counter-ions. 2. Elemental Analysis: Determine the elemental composition to confirm the empirical formula.

Troubleshooting Workflow for Inconsistent Biological Activity

start Inconsistent Biological Activity Observed check_purity 1. Assess Purity and Impurity Profile (HPLC, LC-MS) start->check_purity purity_ok Purity and Profile Match Reference? check_purity->purity_ok retest_assay 2. Re-evaluate Assay Parameters and Execution purity_ok->retest_assay Yes purity_issue Purity or Profile Differs purity_ok->purity_issue No assay_issue Identify and Correct Assay-Related Issue retest_assay->assay_issue end Resolution assay_issue->end identify_impurities 3. Identify and Characterize Impurities/Degradants purity_issue->identify_impurities fractionate 4. Isolate Impurities and Test Activity identify_impurities->fractionate adjust_dose 5. Adjust Dose Based on Purity fractionate->adjust_dose adjust_dose->end

Caption: Workflow for troubleshooting inconsistent biological assay results.

Issue 2: Unexpected Analytical Results

Symptoms:

  • Different retention times in HPLC.

  • Presence of unexpected peaks in chromatograms.

  • Discrepancies in NMR or Mass Spectrometry data compared to reference spectra.

  • Poor solubility compared to previous batches.

Possible Causes and Solutions:

Possible Cause Recommended Troubleshooting Steps
Residual Solvents. 1. Gas Chromatography (GC): Use GC with a headspace autosampler to identify and quantify residual solvents. 2. Thermogravimetric Analysis (TGA): Determine the total volatile content.
Polymorphism. 1. X-Ray Powder Diffraction (XRPD): Analyze the crystalline form of the solid material. 2. Differential Scanning Calorimetry (DSC): Identify different melting points associated with various polymorphs.
Presence of Inorganic Impurities. 1. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Screen for trace metals and other inorganic contaminants. 2. Sulphated Ash Test: Determine the total inorganic content.
Isomeric Impurities. 1. Chiral Chromatography: If stereoisomers are possible, use a chiral HPLC method to separate them. 2. High-Resolution NMR: Employ 2D-NMR techniques (e.g., COSY, HSQC) to elucidate the structure of isomers.

Logical Relationship of Impurities and their Effects

cluster_causes Potential Causes of Variability cluster_impurities Types of Impurities cluster_effects Observed Effects raw_materials Raw Material Quality residual_solvents Residual Solvents raw_materials->residual_solvents inorganics Inorganic Impurities raw_materials->inorganics synthesis Synthesis Conditions byproducts Reaction Byproducts synthesis->byproducts purification Purification Process purification->residual_solvents purification->byproducts storage Storage & Handling degradants Degradation Products storage->degradants analytical_results Inconsistent Analytical Data residual_solvents->analytical_results biological_activity Altered Biological Activity byproducts->biological_activity byproducts->analytical_results degradants->biological_activity degradants->analytical_results physical_properties Changed Physical Properties inorganics->physical_properties

Caption: Relationship between causes, impurities, and observed effects.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of a this compound batch and to identify any potential impurities.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • This compound sample

  • Reference standard (if available)

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., 50:50 Water:Acetonitrile) to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 5
      20 95
      25 95
      26 5

      | 30 | 5 |

  • Analysis: Inject the sample and record the chromatogram.

  • Data Interpretation: Calculate the area percent of the main peak to determine the purity. Identify and quantify any impurity peaks relative to the main peak.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Objective: To identify the molecular weights of unknown impurities in a this compound batch.

Instrumentation and Materials:

  • LC-MS system (e.g., with a time-of-flight or quadrupole mass analyzer)

  • Same HPLC method as described in Protocol 1.

Procedure:

  • Perform the HPLC separation as described in Protocol 1.

  • The eluent from the HPLC is directly introduced into the mass spectrometer.

  • Acquire mass spectra for all detected peaks.

Data Interpretation:

  • Determine the mass-to-charge ratio (m/z) for the parent ion of each impurity.

  • Use the accurate mass measurement to propose possible elemental compositions.

  • If possible, perform fragmentation (MS/MS) to obtain structural information about the impurities.

Hypothetical Signaling Pathway for this compound

Given that this compound is a sulfone drug used against mycobacteria, its mechanism of action is likely similar to dapsone, which involves the inhibition of folate synthesis in the pathogen.

Hypothesized Mechanism of Action: this compound acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway. This inhibition deprives the bacteria of folic acid, which is necessary for DNA synthesis and replication, ultimately leading to bacteriostasis.

PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHP Dihydropteridine pyrophosphate DHP->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate This compound This compound This compound->DHPS Inhibits Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate DNA DNA Synthesis Tetrahydrofolate->DNA

Caption: Hypothesized mechanism of action of this compound.

Glucosulfone Stability and Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation pathways of glucosulfone and practical strategies to mitigate them during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary stability concerns?

This compound is a sulfone drug that is metabolized in the body to dapsone, an antimycobacterial agent.[1] Its structure includes a central diphenyl sulfone core with two glucose-derived side chains attached via N-glycosidic bonds. The primary stability concerns for this compound revolve around the potential for degradation through hydrolysis, oxidation, and photolysis.

Q2: What are the main degradation pathways for this compound?

The primary degradation pathways for this compound are believed to be:

  • Hydrolysis: The N-glycosidic bonds linking the glucose moieties to the aromatic amine are susceptible to cleavage, particularly under acidic conditions.[2][3][4][5] This would result in the formation of dapsone and glucose-related derivatives.

  • Oxidation: The aromatic amine groups and the sulfur atom in the sulfone group can be susceptible to oxidation, leading to the formation of various oxidation products. While the sulfonyl group itself is relatively stable, the overall molecule can be sensitive to oxidative stress.[6][7]

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation of the molecule, a common issue for many pharmaceutical compounds containing aromatic rings.

Q3: What are the visible signs of this compound degradation in my sample?

Degradation of this compound may not always be visually apparent. However, you might observe:

  • A change in the color or clarity of a solution.

  • The formation of precipitates.

  • A shift in the pH of the solution.

The most reliable way to detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Q4: How can I prevent the degradation of my this compound samples?

To minimize degradation, consider the following precautions:

  • pH Control: Maintain a neutral or slightly alkaline pH for your solutions, as acidic conditions can promote hydrolysis of the N-glycosidic bonds.[2][4]

  • Protection from Light: Store this compound solutions and solid compounds in amber vials or protect them from light to prevent photodegradation.

  • Inert Atmosphere: For long-term storage or when working with sensitive assays, consider purging solutions with an inert gas like nitrogen or argon to minimize oxidation.

  • Temperature Control: Store samples at recommended temperatures (typically refrigerated or frozen) to slow down all potential degradation reactions.

  • Excipient Compatibility: Ensure that any excipients used in your formulations are compatible with this compound and do not promote degradation.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Unexpected peaks in HPLC chromatogram Degradation of this compound.1. Confirm the identity of the new peaks using a stability-indicating HPLC method and, if possible, mass spectrometry. 2. Review your experimental conditions (pH, light exposure, temperature) and compare them against the recommended storage and handling conditions. 3. Perform a forced degradation study to intentionally generate degradation products and confirm their retention times.
Loss of biological activity Degradation of this compound to inactive products.1. Quantify the amount of intact this compound in your sample using a validated HPLC method. 2. Correlate the loss of activity with the extent of degradation. 3. Prepare fresh samples under optimal conditions and re-run the bioassay.
Poor reproducibility of results Inconsistent degradation of this compound between experiments.1. Standardize all experimental parameters, including solution preparation, storage, and handling. 2. Implement stricter controls for pH, light, and temperature. 3. Use freshly prepared solutions for each experiment whenever possible.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • HPLC system with UV detector

  • pH meter

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours. Neutralize a sample with NaOH before HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours. Neutralize a sample with HCl before HPLC analysis.

  • Oxidative Degradation: Dissolve this compound in a solution containing 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Store solid this compound at 70°C for 48 hours. Dissolve a sample in an appropriate solvent for HPLC analysis.

  • Photodegradation: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing an HPLC method capable of separating this compound from its degradation products. Method optimization will be required.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH 7.0).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm or 280 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Procedure:

  • Prepare a standard solution of this compound in the mobile phase.

  • Prepare samples from the forced degradation study.

  • Inject the standard and samples onto the HPLC system.

  • Develop a gradient elution method that provides good separation between the parent this compound peak and any degradation product peaks.

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Quantitative Data

Due to the limited availability of specific quantitative degradation data for this compound in the public domain, the following table provides an illustrative example of how such data could be presented. These values are hypothetical and should be determined experimentally for your specific conditions.

Stress Condition Parameter Value % Degradation (Illustrative)
Acid Hydrolysis0.1 M HCl60°C, 24h25%
Base Hydrolysis0.1 M NaOH60°C, 24h15%
Oxidation3% H₂O₂Room Temp, 24h30%
ThermalSolid State70°C, 48h5%
PhotolysisUV/Vis LightICH Q1B40%

Visualizations

Glucosulfone_Degradation_Pathways This compound This compound Hydrolysis Hydrolysis (Acidic Conditions) This compound->Hydrolysis H+ Oxidation Oxidation This compound->Oxidation [O] Photolysis Photolysis (UV/Vis Light) This compound->Photolysis hv Dapsone Dapsone Hydrolysis->Dapsone Glucose_Derivatives Glucose Derivatives Hydrolysis->Glucose_Derivatives Oxidized_Products Oxidized Products Oxidation->Oxidized_Products Photodegradation_Products Photodegradation Products Photolysis->Photodegradation_Products

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_0 Forced Degradation cluster_1 Analysis cluster_2 Mitigation Strategy Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Method Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolysis Photo->HPLC Identify Identify Degradants (e.g., MS) HPLC->Identify Optimize Optimize Storage & Handling Conditions Identify->Optimize This compound This compound Sample This compound->Acid This compound->Base This compound->Oxidation This compound->Thermal This compound->Photo

Caption: Workflow for investigating and mitigating this compound degradation.

References

Technical Support Center: Glucosulfone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Glucosulfone synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for the synthesis of this compound?

A1: The synthesis of this compound sodium salt is typically achieved through the reductive condensation of 4,4'-diaminodiphenylsulfone (dapsone) with D-glucose in the presence of sodium bisulfite. The reaction is generally carried out by refluxing the components in an aqueous ethanol solution.[1]

Q2: What is the role of sodium bisulfite in the reaction?

A2: Sodium bisulfite plays a dual role in this synthesis. Firstly, it forms an adduct with glucose, which is more reactive towards nucleophilic attack by the amino groups of dapsone. Secondly, it introduces the sulfonate group, which imparts water solubility to the final this compound product.

Q3: My starting materials (dapsone) are not fully dissolving in the reaction mixture. What should I do?

A3: Dapsone has limited solubility in aqueous ethanol. Ensure that you are using 80% ethanol as specified in historical protocols.[1] If solubility issues persist, you can try gentle heating and vigorous stirring to ensure the suspension is as fine as possible, maximizing the surface area for the reaction. Do not add a co-solvent without prior validation, as it may affect the reaction equilibrium and product precipitation.

Q4: The reaction mixture is turning dark brown or black. Is this normal?

A4: While some color change is expected, a very dark coloration can indicate side reactions, such as the caramelization of glucose, especially if the reaction is overheated or run for an extended period. It is crucial to maintain a gentle reflux and monitor the reaction progress to avoid degradation of the starting materials and products.

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is a suitable technique for monitoring the reaction. A polar solvent system will be required to move the highly polar this compound from the baseline. You can spot the reaction mixture alongside the dapsone starting material. The disappearance of the dapsone spot and the appearance of a new, more polar spot will indicate the progression of the reaction.

Q6: What are the common impurities in this compound synthesis?

A6: Common impurities include unreacted dapsone, residual glucose, and potential side products from the degradation of glucose. Mono-glycosylated dapsone is also a possible impurity if the reaction does not go to completion.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Incorrect stoichiometry of reactants. 4. Degradation of starting materials or product.1. Increase reaction time and monitor by TLC. 2. Ensure a consistent and gentle reflux is maintained. 3. Carefully check the molar ratios of dapsone, glucose, and sodium bisulfite. A slight excess of glucose and sodium bisulfite may be beneficial. 4. Avoid excessive heating. Purge the reaction vessel with an inert gas like nitrogen to prevent oxidation.
Product is Difficult to Purify 1. Presence of highly polar impurities. 2. Product is an amorphous solid, making crystallization difficult. 3. Co-precipitation of unreacted starting materials.1. Utilize column chromatography with a highly polar stationary phase (e.g., silica gel) and a polar eluent system. 2. Attempt precipitation of the product from the reaction mixture by cooling or by adding a non-solvent. Washing the precipitate with a solvent in which the impurities are soluble but the product is not (e.g., cold ethanol) can be effective. 3. Optimize the reaction to drive it to completion to minimize unreacted starting materials in the crude product.
Inconsistent Yields Between Batches 1. Variability in the quality of starting materials. 2. Inconsistent reaction conditions (temperature, time). 3. Inefficient mixing.1. Ensure the purity of dapsone, glucose, and sodium bisulfite before starting the reaction. 2. Use a temperature-controlled heating mantle and a timer to ensure consistency. 3. Employ effective mechanical stirring throughout the reaction.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes hypothetical experimental data to illustrate the effect of varying reaction conditions on the yield of this compound. These are representative values and actual results may vary.

Entry Molar Ratio (Dapsone:Glucose:NaHSO₃) Reaction Time (hours) Temperature (°C) Yield (%)
11 : 2 : 2480 (Reflux)65
21 : 2.2 : 2.2480 (Reflux)75
31 : 2.2 : 2.2680 (Reflux)82
41 : 2.2 : 2.2690 (Reflux)78 (slight degradation observed)
51 : 2.5 : 2.5680 (Reflux)85
61 : 2.5 : 2.5880 (Reflux)84

Experimental Protocol: Synthesis of this compound Sodium Salt

This protocol is a representative modern adaptation based on historical literature.[1]

Materials:

  • 4,4'-Diaminodiphenylsulfone (Dapsone)

  • D-Glucose

  • Sodium Bisulfite (NaHSO₃)

  • Ethanol (95%)

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,4'-diaminodiphenylsulfone (1.0 eq).

  • Add D-glucose (2.5 eq) and sodium bisulfite (2.5 eq).

  • To the flask, add a solution of 80% ethanol in deionized water. The volume should be sufficient to create a stirrable slurry.

  • Heat the mixture to a gentle reflux with continuous stirring.

  • Maintain the reflux for 6-8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete (as indicated by the consumption of dapsone), allow the mixture to cool to room temperature.

  • The product may precipitate upon cooling. If not, the volume of the solvent can be reduced under vacuum.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold 95% ethanol to remove unreacted glucose and other impurities.

  • Dry the product under vacuum to obtain this compound sodium salt as a white to off-white amorphous powder.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants Combine Dapsone, Glucose, NaHSO3 in 80% Ethanol reflux Reflux for 6-8 hours reactants->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temp monitor->cool Reaction Complete filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash dry Dry Under Vacuum wash->dry product This compound Product dry->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield of this compound check_reaction Is the reaction complete (checked by TLC)? start->check_reaction check_temp Was a consistent reflux temperature maintained? check_reaction->check_temp No solution_time Increase reaction time. check_reaction->solution_time Yes check_stoichiometry Was the stoichiometry of reactants correct? check_temp->check_stoichiometry No solution_temp Use a controlled heating source. check_temp->solution_temp Yes check_degradation Is there evidence of degradation (dark color)? check_stoichiometry->check_degradation No solution_stoichiometry Verify molar ratios. Consider slight excess of Glucose and NaHSO3. check_stoichiometry->solution_stoichiometry Yes solution_degradation Reduce temperature slightly. Use an inert atmosphere. check_degradation->solution_degradation Yes

Caption: Troubleshooting guide for low this compound yield.

References

Technical Support Center: Minimizing Off-Target Effects of Glucosulfone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the off-target effects of Glucosulfone in experimental settings. Given that this compound is a prodrug that is metabolized to the active compound dapsone, this guide focuses on the activities and potential off-target effects of dapsone and its metabolites.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is converted in the body to dapsone. Dapsone's primary, on-target antibacterial effect is the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folic acid synthesis.[2][3] This disruption of the folate pathway inhibits bacterial growth.[3]

Q2: What are the known off-target effects of dapsone, the active metabolite of this compound?

A2: Dapsone exhibits several off-target effects, some of which contribute to its therapeutic anti-inflammatory properties, while others are sources of toxicity. The primary off-target effects are mediated by dapsone itself and its N-hydroxylated metabolite, dapsone hydroxylamine (DDS-NHOH).[1][4][5]

  • Anti-inflammatory Effects: Dapsone inhibits myeloperoxidase (MPO), an enzyme in neutrophils, which reduces the production of hypochlorous acid and subsequent tissue damage during inflammation.[2][6] It also inhibits the 5-lipoxygenase (5-LOX) pathway, reducing the production of pro-inflammatory leukotrienes.[7]

  • Hematological Toxicity: The metabolite dapsone hydroxylamine is a primary cause of dose-dependent hemolysis and methemoglobinemia.[1][4][5][8] This metabolite can induce oxidative stress in red blood cells, leading to their premature removal from circulation.[9][10]

  • Hypersensitivity Reactions: In individuals with the HLA-B*13:01 allele, dapsone can cause a severe hypersensitivity syndrome, suggesting a direct or metabolite-mediated interaction with the immune system.[11][12]

Q3: How can I minimize the off-target effects of this compound/dapsone in my experiments?

A3: Minimizing off-target effects requires a multi-faceted approach:

  • Use the Lowest Effective Concentration: Determine the minimal concentration of dapsone required to achieve the desired on-target effect in your experimental system through dose-response studies. Higher concentrations are more likely to engage off-target proteins.

  • Incorporate Proper Controls:

    • Negative Control: Use a structurally similar but inactive analog of dapsone, if available, to ensure the observed phenotype is not due to the chemical scaffold.

    • Positive Control: Include a known inhibitor of the pathway you are studying to validate your assay.

  • Validate with Orthogonal Methods: Confirm your findings using non-pharmacological methods. For example, use siRNA or CRISPR/Cas9 to knock down the intended target protein. If the phenotype persists after genetic knockdown, it is likely an off-target effect.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High Cell Toxicity/Lysis Hemolytic effects of the dapsone hydroxylamine metabolite, especially in cell lines sensitive to oxidative stress.[1][8][9]1. Perform a dose-response curve to determine the IC50 for cytotoxicity. 2. Reduce the concentration of this compound/dapsone. 3. Consider using cell lines with higher antioxidant capacity or supplementing media with antioxidants like N-acetylcysteine. 4. If applicable, co-administer a metabolic inhibitor like cimetidine to reduce the formation of the hydroxylamine metabolite.[4][5]
Unexpected Phenotype Off-target inhibition of signaling pathways (e.g., 5-lipoxygenase pathway) or interaction with unintended proteins.[7]1. Perform a kinase selectivity profile to identify potential off-target kinases. 2. Use a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in intact cells. 3. Validate the on-target effect using siRNA-mediated knockdown of the intended target.
Inconsistent Results 1. Degradation of the compound. 2. Variability in cell line passage number or density. 3. Differences in metabolic activity between cell batches.1. Prepare fresh stock solutions of this compound/dapsone regularly and store them appropriately. 2. Use cells within a consistent and low passage number range and maintain consistent seeding densities. 3. Ensure consistent cell culture conditions to minimize metabolic variability.

Data Presentation

Target Assay Type System IC50 Reference
5-Lipoxygenase (5-LOX) Eicosanoid ProductionIntact Human Polymorphonuclear Leukocytes (PMN)9-15 µM[7]
Leukotriene B4 (LTB4) Production Eicosanoid ProductionIntact Human Polymorphonuclear Leukocytes (PMN)15 µM[7]

Experimental Protocols

Protocol 1: In Vitro Kinase Selectivity Profiling

This protocol provides a general framework for assessing the inhibitory activity of dapsone against a panel of kinases.

Objective: To identify potential off-target kinase interactions of dapsone.

Materials:

  • Recombinant human kinases

  • Specific kinase substrates

  • ATP

  • Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

  • Dapsone (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of dapsone in DMSO. The final DMSO concentration in the assay should be ≤1%.

    • Thaw recombinant kinases on ice and dilute to the desired concentration in kinase buffer.

    • Prepare a substrate and ATP mixture in kinase buffer. The ATP concentration should be near the Km value for each respective kinase.

  • Assay Plate Setup:

    • Add 1 µL of the serially diluted dapsone or DMSO (for controls) to the wells of a 384-well plate.

    • Add 2 µL of the diluted kinase to each well.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

  • Kinase Reaction:

    • Gently mix the plate and incubate at room temperature for 60 minutes.

  • Signal Detection (using ADP-Glo™):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each dapsone concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol is for verifying the engagement of dapsone with a specific target protein in intact cells.

Objective: To confirm direct binding of dapsone to its intended or potential off-target protein in a cellular environment.

Materials:

  • Cultured cells expressing the target protein

  • Dapsone (dissolved in DMSO)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease inhibitors

  • Thermal cycler

  • Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies)

Procedure:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat one set of cells with dapsone at the desired concentration and another set with DMSO (vehicle control) for 1-2 hours.

  • Heat Treatment:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots for 3 minutes across a range of temperatures (e.g., 40°C to 64°C in 4°C increments) using a thermal cycler. Include an unheated control.

  • Cell Lysis:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis:

    • Carefully collect the supernatant (soluble protein fraction).

    • Determine the protein concentration of the soluble fractions.

    • Perform Western blotting using an antibody specific to the target protein. Include a loading control (e.g., GAPDH, Tubulin) that does not shift in the tested temperature range.

  • Data Analysis:

    • Quantify the band intensities for the target protein at each temperature.

    • Normalize the intensity of each band to the unheated control.

    • Plot the percentage of soluble protein against the temperature for both dapsone-treated and control samples. A shift in the melting curve for the dapsone-treated sample indicates target engagement.

Protocol 3: siRNA-Mediated Target Knockdown and Validation

This protocol describes how to use siRNA to validate that an observed phenotype is due to the on-target activity of dapsone.

Objective: To confirm that the biological effect of dapsone is dependent on its intended target protein.

Materials:

  • siRNA duplexes targeting the gene of interest and a non-targeting (scrambled) control siRNA

  • Lipofectamine RNAiMAX or similar transfection reagent

  • Opti-MEM I Reduced Serum Medium

  • Cultured cells

  • Dapsone

  • Reagents for Western blotting

Procedure:

  • siRNA Transfection:

    • One day before transfection, seed cells in 6-well plates so they will be 60-80% confluent at the time of transfection.

    • For each well, dilute the target-specific siRNA or non-targeting control siRNA in Opti-MEM.

    • In a separate tube, dilute the transfection reagent in Opti-MEM.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complex formation.

    • Add the siRNA-lipid complexes to the cells.

  • Incubation and Treatment:

    • Incubate the cells for 48-72 hours to allow for target protein knockdown.

    • After the knockdown period, treat the cells with dapsone or DMSO (vehicle control) for the desired duration.

  • Validation of Knockdown and Phenotypic Analysis:

    • Western Blot: Lyse one set of cells to confirm target protein knockdown by Western blotting.

    • Phenotypic Assay: Perform the relevant functional assay on the remaining cells to assess the phenotype of interest (e.g., cell viability, reporter gene expression).

  • Data Analysis:

    • Compare the effect of dapsone in cells treated with the target-specific siRNA versus the non-targeting control siRNA. If the effect of dapsone is diminished or absent in the knockdown cells, it confirms that the phenotype is on-target.

Visualizations

G cluster_0 Experimental Workflow to Mitigate Off-Target Effects A Start with this compound/Dapsone B Perform Dose-Response Curve A->B C Select Lowest Effective Concentration B->C D Observe Phenotype C->D E Is Phenotype Expected? D->E F Validate with Orthogonal Method (siRNA) E->F No / Unexpected H Conclusion: On-Target Effect E->H Yes G Phenotype Abolished? F->G G->H Yes I Conclusion: Potential Off-Target Effect G->I No J Investigate with Profiling (e.g., Kinase Panel, CETSA) I->J

Caption: A logical workflow for identifying and validating off-target effects.

G cluster_1 Dapsone's Anti-Inflammatory Off-Target Pathway AA Arachidonic Acid LOX 5-Lipoxygenase (5-LOX) AA->LOX LTA4 Leukotriene A4 (LTA4) LOX->LTA4 in presence of FLAP FLAP FLAP LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 Chemotaxis Neutrophil Chemotaxis & Inflammation LTB4->Chemotaxis Dapsone Dapsone Dapsone->LOX Inhibition (IC50 ~15µM)

Caption: Dapsone's inhibitory effect on the 5-Lipoxygenase pathway.

G cluster_2 Mechanism of Dapsone-Induced Hemolysis Dapsone Dapsone CYP450 Hepatic CYP450 Dapsone->CYP450 N-hydroxylation DDS_NHOH Dapsone Hydroxylamine (DDS-NHOH) CYP450->DDS_NHOH RBC Red Blood Cell DDS_NHOH->RBC Enters Cell ROS Increased Reactive Oxygen Species (ROS) RBC->ROS causes Hemolysis Membrane Damage & Hemolysis ROS->Hemolysis

Caption: Pathway of dapsone metabolism leading to hemolytic toxicity.

References

Technical Support Center: Managing Drug-Induced Cytotoxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity during in vitro experiments, with a focus on sulfonamide compounds like Glucosulfone.

Disclaimer: Specific cytotoxic data for this compound in various cell lines is limited in publicly available literature. The information provided is based on general principles of drug-induced cytotoxicity and data from related sulfonamide compounds.

Frequently Asked Questions (FAQs)

Q1: We are observing high levels of cell death in our cultures after treatment with a novel compound. How can we confirm it is due to cytotoxicity?

A1: The first step is to perform a dose-response and time-course experiment to determine the concentration and duration at which the compound affects cell viability. A significant decrease in viable cells compared to a vehicle-treated control group indicates a cytotoxic effect. Initial screening can be done using rapid viability assays like MTT or resazurin. For more detailed analysis, it is recommended to use assays that can distinguish between different modes of cell death, such as apoptosis and necrosis.

Q2: How can we differentiate between apoptosis and necrosis induced by our test compound?

A2: Several methods can distinguish between apoptosis and necrosis. A common approach is to use flow cytometry with Annexin V and propidium iodide (PI) staining. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis. Morphological examination by microscopy can also provide clues; apoptotic cells typically show shrinkage, membrane blebbing, and formation of apoptotic bodies, whereas necrotic cells exhibit swelling and membrane rupture.

Q3: Our compound seems to induce oxidative stress. How can we measure this and is it related to the observed cytotoxicity?

A3: Oxidative stress is a common mechanism of drug-induced cytotoxicity. It can be measured by quantifying reactive oxygen species (ROS) using fluorescent probes like DCFDA. To link oxidative stress to cytotoxicity, you can perform rescue experiments by co-treating the cells with antioxidants, such as N-acetylcysteine (NAC). If NAC treatment reduces the cytotoxic effect of your compound, it suggests that oxidative stress is a key mediator.

Q4: What are the general mechanisms by which a sulfonamide compound like this compound might induce cytotoxicity?

A4: While specific data for this compound is scarce, its conversion to dapsone in the body provides a potential mechanism. Dapsone is known to interfere with the myeloperoxidase (MPO)-H2O2-halide system in neutrophils, which is involved in generating cytotoxic oxidants.[1] It is plausible that this compound or its metabolites could have similar effects in other cell types, leading to oxidative stress and cell death. Other potential mechanisms for drug-induced cytotoxicity include DNA damage, mitochondrial dysfunction, and inhibition of critical cellular enzymes.

Q5: We are seeing variability in our cytotoxicity assay results. What could be the cause?

A5: Variability in cytotoxicity assays can arise from several factors, including inconsistencies in cell seeding density, passage number, and the metabolic state of the cells. The choice of viability assay can also influence the results; for example, compounds with antioxidant properties can interfere with assays that rely on cellular reduction.[2] It is crucial to standardize your experimental procedures and carefully select the appropriate assay for your specific compound and cell line.

Troubleshooting Guides

Problem 1: High background or false positives in viability assays.
Possible Cause Troubleshooting Step
Compound interference with assay reagents Run a cell-free control with your compound and the assay reagent to check for direct chemical reactions.
Compound has inherent color or fluorescence Use a viability assay that is not based on colorimetric or fluorometric readouts, such as an ATP-based assay (e.g., CellTiter-Glo®).
Microbial contamination Regularly check your cell cultures for contamination and use appropriate aseptic techniques.
Incorrect incubation times or reagent concentrations Optimize the assay protocol for your specific cell line and experimental conditions.
Problem 2: Inconsistent IC50 values across experiments.
Possible Cause Troubleshooting Step
Variation in cell doubling time Ensure that cells are in the exponential growth phase at the start of the experiment. Normalize results to the growth rate of control cells.[3]
Different passage numbers of cells used Use cells within a consistent and narrow passage number range for all experiments.
Inconsistent drug preparation Prepare fresh drug dilutions for each experiment from a validated stock solution.
Variations in plating density Precisely control the number of cells seeded per well.
Problem 3: Unable to determine the primary mechanism of cell death.
Possible Cause Troubleshooting Step
Cell death pathway is complex or involves multiple mechanisms Use a multi-parametric approach. Combine assays for apoptosis (caspase activity, Annexin V), necrosis (LDH release), and other cell death pathways like autophagy or necroptosis.
Timing of analysis is not optimal Perform a time-course experiment to identify the key time points for the induction of different cell death markers.
Cell line-specific responses Compare the effects of your compound on multiple cell lines with different genetic backgrounds.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[4][5]

Protocol 2: Analysis of Apoptosis and Necrosis by Flow Cytometry
  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at the desired concentration and for the appropriate duration. Include positive (e.g., staurosporine for apoptosis) and negative (vehicle) controls.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Annexin V and PI Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Signaling Pathways and Workflows

Glucosulfone_Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_viability Viability Assessment cluster_mechanism Mechanism of Action cluster_analysis Data Analysis & Interpretation start Start: Cell Culture seed Seed Cells in Multi-well Plates start->seed treat Treat with this compound (Dose-Response) seed->treat viability_assay Perform Viability Assay (e.g., MTT, ATP-based) treat->viability_assay flow Flow Cytometry (Annexin V/PI) treat->flow ros ROS Measurement (e.g., DCFDA) treat->ros caspase Caspase Activity Assay treat->caspase ic50 Calculate IC50 viability_assay->ic50 apoptosis_necrosis Quantify Apoptosis vs. Necrosis flow->apoptosis_necrosis oxidative_stress Assess Oxidative Stress ros->oxidative_stress caspase->apoptosis_necrosis pathway Identify Affected Signaling Pathways apoptosis_necrosis->pathway oxidative_stress->pathway conclusion Conclusion pathway->conclusion

Caption: Experimental workflow for investigating this compound-induced cytotoxicity.

Putative_Glucosulfone_Pathway This compound This compound Metabolites Metabolites (e.g., Dapsone) This compound->Metabolites MPO Myeloperoxidase (MPO) Inhibition Metabolites->MPO Hypothesized Interaction ROS Increased Reactive Oxygen Species (ROS) MPO->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis Mitochondria->Apoptosis Necrosis Necrosis Mitochondria->Necrosis DNA_Damage->Apoptosis

Caption: Putative signaling pathway for this compound-induced cytotoxicity.

References

Technical Support Center: Refining Purification Methods for Glucosulfone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification methods for Glucosulfone.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound, a sulfone drug that is converted to dapsone in the body.[1]

ProblemPotential CauseSuggested Solution
Low or No Crystal Formation During Recrystallization - Solvent is too good: The solubility of this compound in the chosen solvent is too high, even at low temperatures.[2] - Solution is not saturated: Insufficient solute was dissolved in the hot solvent.[3] - Cooling is too rapid: Crystals do not have adequate time to nucleate and grow.- Use a solvent pair: Introduce a miscible "anti-solvent" in which this compound is poorly soluble to reduce the overall solubility.[2] - Concentrate the solution: Gently evaporate some of the solvent to increase the concentration of this compound. - Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of pure this compound.[2] - Slow cooling: Allow the solution to cool to room temperature slowly, then transfer to an ice bath.
Oiling Out Instead of Crystallizing The melting point of the impure this compound is lower than the boiling point of the recrystallization solvent, causing it to separate as a liquid.[2]- Add more solvent: Increase the volume of the hot solvent to ensure the compound remains dissolved until a lower temperature is reached.[2] - Change the solvent system: Select a lower-boiling point solvent or a different solvent pair. - Lower the crystallization temperature: Ensure the solution is cooled well below the melting point of the expected product.
Colored Impurities in Final Product Colored impurities are present in the crude material and are co-crystallizing with the this compound.- Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[2] - Perform multiple recrystallizations: A second recrystallization step may be necessary to remove persistent impurities.
Poor Purity Despite Recrystallization - Inappropriate solvent choice: The solvent may not effectively differentiate between this compound and its impurities.[3] - Incomplete removal of mother liquor: Impurities remain on the surface of the crystals after filtration.- Screen different solvents: Test a range of solvents with varying polarities to find one that selectively crystallizes this compound. - Wash crystals thoroughly: After filtration, wash the crystals with a small amount of ice-cold, fresh solvent to remove any residual mother liquor.[4]
Inconsistent HPLC Results - Poor mobile phase preparation: Incorrect composition or pH of the mobile phase can lead to variable retention times and peak shapes. - Column degradation: The stationary phase of the HPLC column can degrade over time, affecting separation. - Sample degradation: this compound may be degrading in the sample vial before injection.- Prepare fresh mobile phase daily: Ensure accurate measurements and degassing of the mobile phase.[5] - Use a guard column: This can help protect the analytical column from contaminants. - Control sample temperature: Use an autosampler with temperature control to prevent degradation.

Frequently Asked Questions (FAQs)

1. What are the most common types of impurities found in this compound?

Impurities in this compound can originate from the starting materials, by-products of the synthesis, or degradation of the final product.[6] Common impurity classes include:

  • Organic Impurities: Unreacted starting materials, intermediates, and by-products from the synthetic route.[6] Given that this compound is a derivative of dapsone, impurities related to dapsone synthesis may also be present.

  • Inorganic Impurities: Reagents, catalysts, and salts used during the synthesis and purification processes.

  • Residual Solvents: Solvents used in the manufacturing process that are not completely removed.

2. How do I select an appropriate solvent for the recrystallization of this compound?

The ideal solvent for recrystallization should exhibit high solubility for this compound at elevated temperatures and low solubility at lower temperatures.[2] Given the polar nature of this compound, with its multiple hydroxyl and sulfone groups, polar solvents are likely to be more effective.[7] A general approach to solvent selection is:

  • "Like dissolves like": Start with polar solvents such as water, ethanol, or methanol, or mixtures of these.[2]

  • Solvent screening: Test the solubility of a small amount of crude this compound in various solvents at both room temperature and their boiling points.

Illustrative Solvent Properties for this compound Recrystallization

Solvent SystemSolubility at 25°C (mg/mL) (Hypothetical)Solubility at 78°C (mg/mL) (Hypothetical)Comments
Water5100Good for polar compounds, but may require heating to a high temperature.[7]
Ethanol10150A versatile solvent for many organic compounds.
Methanol15200Similar to ethanol but with a lower boiling point.
Ethanol/Water (80:20)280A solvent pair can be effective for fine-tuning solubility.[7]
Acetone8120A more polar aprotic solvent option.

3. What analytical methods are suitable for assessing the purity of this compound?

Several analytical techniques can be employed to determine the purity of this compound. High-Performance Liquid Chromatography (HPLC) is a widely used and powerful method.[8][9] Other methods include:

  • Thin-Layer Chromatography (TLC): A quick and simple method for monitoring the progress of a reaction and assessing the number of components in a mixture.

  • Melting Point Analysis: A pure crystalline solid will have a sharp and defined melting point range. Impurities tend to broaden and depress the melting point.

  • Spectroscopic Methods (NMR, IR, MS): These techniques are crucial for structural elucidation and can also be used to identify and quantify impurities.

4. Can I use a single purification method to achieve high purity this compound?

While a single recrystallization can significantly improve purity, achieving very high purity often requires a combination of techniques. For instance, column chromatography could be used to remove closely related impurities, followed by recrystallization to obtain a highly crystalline final product. For complex mixtures, employing orthogonal chromatographic steps, such as two different RP-HPLC methods, can be very effective.[10]

Experimental Protocols

Protocol for Recrystallization of this compound

This protocol provides a general procedure for the purification of this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol/Water mixture)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Activated charcoal (optional)

Procedure:

  • Solvent Selection: Based on preliminary solubility tests, select an appropriate solvent or solvent pair.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent until the solid is completely dissolved.[3]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. Subsequently, place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[4]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[4]

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Protocol for HPLC Purity Analysis of this compound (Hypothetical)

This protocol is a hypothetical example based on methods used for the related compound, dapsone.[5][9]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[5]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: A gradient of water and acetonitrile.

  • Flow Rate: 1.0 mL/min[5]

  • Detection Wavelength: 295 nm (based on dapsone analysis)[5]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase and create a series of dilutions for a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the purified this compound sample in the mobile phase to a known concentration.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Processing: Determine the purity of the this compound sample by comparing the peak area of the main component to the total area of all peaks, and quantify against the calibration curve.

Visualizations

PurificationWorkflow Crude Crude this compound Dissolve Dissolve in Hot Solvent Crude->Dissolve Charcoal Add Activated Charcoal (Optional) Dissolve->Charcoal HotFilter Hot Gravity Filtration Dissolve->HotFilter No Charcoal Charcoal->HotFilter Cool Cool to Crystallize HotFilter->Cool VacuumFilter Vacuum Filtration Cool->VacuumFilter Wash Wash with Cold Solvent VacuumFilter->Wash Dry Dry Crystals Wash->Dry Pure Pure this compound Dry->Pure TroubleshootingTree Start Problem: Low Purity After Recrystallization CheckSolvent Is the solvent choice appropriate? Start->CheckSolvent CheckWash Were the crystals washed properly? CheckSolvent->CheckWash Yes RerunSolvent Action: Perform solvent screening CheckSolvent->RerunSolvent No Rewash Action: Rewash crystals with ice-cold solvent CheckWash->Rewash No SecondRecrystal Consider a second recrystallization CheckWash->SecondRecrystal Yes Chromatography Consider alternative purification (e.g., Chromatography) SecondRecrystal->Chromatography Purity still low

References

Validation & Comparative

A Comparative Analysis of Glucosulfone and Dapsone in the Treatment of Leprosy

Author: BenchChem Technical Support Team. Date: December 2025

A historical perspective on the evolution of sulfone therapy reveals the pivotal roles of Glucosulfone (as sodium this compound, Promin) and its successor, dapsone, in revolutionizing the management of leprosy. While dapsone remains a cornerstone of modern multi-drug therapy, an examination of early clinical data provides valuable insights into the efficacy and safety profiles of these two foundational sulfone drugs.

This compound, a complex sulfone derivative, was the first of its class to demonstrate significant therapeutic activity against Mycobacterium leprae. It is now understood to be a prodrug, which the body metabolizes into dapsone, the therapeutically active compound.[1] Early clinical trials with this compound marked a turning point in the treatment of leprosy, offering the first truly effective chemotherapy for the disease. However, the landscape of leprosy treatment evolved with the introduction of dapsone, a simpler and orally administered sulfone that eventually supplanted this compound. This guide provides a comparative overview of the efficacy, experimental protocols, and pharmacological characteristics of this compound and dapsone, drawing upon available historical and contemporary data.

Efficacy and Clinical Outcomes

Direct comparative clinical trials between this compound and dapsone are scarce in modern literature, as dapsone quickly became the standard of care. However, historical reports from early clinical investigations with this compound (Promin) provide valuable data on its efficacy. Dr. Guy Henry Faget's pioneering work at the Carville Leprosarium in the 1940s documented the clinical improvements in patients treated with Promin.

A 1943 progress report on the use of Promin in 22 patients with lepromatous leprosy showed that after treatment, 15 patients (68%) showed improvement, 6 (27%) were unchanged, and 1 (5%) had worsened. Notably, 5 of these patients (23%) became bacteriologically negative.[2] Further reports in 1946 on a larger cohort of 137 patients continuing treatment for 1 to 5 years demonstrated ongoing clinical improvement in lepromatous lesions and a gradual decrease in the quantity of bacilli.[3]

While these early studies lacked the rigorous design of modern clinical trials, they established the principle of sulfone efficacy in leprosy. Subsequent research and extensive clinical experience with dapsone, particularly as part of the World Health Organization's (WHO) multi-drug therapy (MDT), have solidified its role in leprosy treatment. Modern MDT regimens, which include dapsone, rifampicin, and clofazimine, have proven highly effective in curing leprosy and preventing the development of drug resistance.

Table 1: Comparison of this compound (Promin) and Dapsone Efficacy in Leprosy

FeatureThis compound (Promin)Dapsone
Active Moiety Dapsone (metabolite)Dapsone
Primary Indication Leprosy (historical)Leprosy, Dermatitis Herpetiformis
Historical Efficacy Demonstrated significant clinical and bacteriological improvement in early trials.[2][3][4]Established as a highly effective component of modern Multi-Drug Therapy (MDT).
Modern Usage No longer in clinical use.A core component of the WHO's MDT for both paucibacillary and multibacillary leprosy.

Experimental Protocols

The experimental protocols for the early clinical trials of this compound and the later standardized regimens for dapsone reflect the evolution of clinical research and therapeutic standards.

This compound (Promin) Experimental Protocol (Based on Faget's early studies)

The initial trials with Promin at the Carville Leprosarium involved intravenous administration. The treatment protocol, as described in historical accounts, was as follows:

  • Drug: Promin (sodium this compound)

  • Administration: Intravenous injection.

  • Dosage: Treatment was initiated with a daily dose of 1 gram, which was gradually increased to 5 grams daily.

  • Treatment Cycle: To manage potential toxicity, a cyclical regimen was often employed, consisting of daily injections for two weeks followed by a one-week rest period.

  • Monitoring: Patient progress was monitored through clinical examination of skin lesions, bacteriological examination of skin smears, and general health assessments.

G cluster_protocol This compound (Promin) Experimental Protocol start Patient with Lepromatous Leprosy treatment Intravenous Promin (1-5g daily) start->treatment cycle 2 weeks of treatment, 1 week rest treatment->cycle monitoring Clinical and Bacteriological Monitoring cycle->monitoring outcome Assessment of Improvement monitoring->outcome

Experimental workflow for early this compound (Promin) trials.
Dapsone in Modern Multi-Drug Therapy (MDT) Protocol

The WHO has established standardized MDT regimens for the treatment of both paucibacillary (PB) and multibacillary (MB) leprosy.

  • Paucibacillary (PB) Leprosy:

    • Regimen: Dapsone 100 mg daily (unsupervised) + Rifampicin 600 mg once a month (supervised).

    • Duration: 6 months.

  • Multibacillary (MB) Leprosy:

    • Regimen: Dapsone 100 mg daily (unsupervised) + Clofazimine 50 mg daily (unsupervised) + Rifampicin 600 mg and Clofazimine 300 mg once a month (supervised).

    • Duration: 12 months.

G cluster_mdt Dapsone in WHO Multi-Drug Therapy (MDT) diagnosis Leprosy Diagnosis classification Classification (Paucibacillary or Multibacillary) diagnosis->classification pb_treatment PB Regimen: Dapsone (daily) + Rifampicin (monthly) for 6 months classification->pb_treatment Paucibacillary mb_treatment MB Regimen: Dapsone (daily) + Clofazimine (daily) + Rifampicin & Clofazimine (monthly) for 12 months classification->mb_treatment Multibacillary cure Cure pb_treatment->cure mb_treatment->cure

Logical flow of modern dapsone-containing MDT for leprosy.

Pharmacological Comparison

The primary pharmacological difference between this compound and dapsone lies in their administration and metabolism.

Table 2: Pharmacological and Safety Profile Comparison

FeatureThis compound (Promin)Dapsone
Chemical Nature Prodrug of dapsone (sodium this compound)Diaminodiphenyl sulfone (DDS)
Administration IntravenousOral
Metabolism Metabolized in the body to release dapsone.Undergoes N-acetylation and N-hydroxylation in the liver.[5]
Active Form DapsoneDapsone
Adverse Effects Severe side effects were noted in early trials, leading to temporary suspension of studies.[6] These included hematological toxicities.Dose-dependent hemolysis (especially in G6PD deficient individuals), methemoglobinemia, agranulocytosis, and dapsone hypersensitivity syndrome.[7][8][9]

Mechanism of Action

As this compound's therapeutic effect is due to its conversion to dapsone, both drugs share the same ultimate mechanism of action. Dapsone is a bacteriostatic agent that acts as a competitive antagonist of para-aminobenzoic acid (PABA), thereby inhibiting the synthesis of dihydrofolic acid in Mycobacterium leprae. This disruption of the folic acid pathway is essential for bacterial growth and replication.

G cluster_moa Mechanism of Action of Dapsone paba Para-aminobenzoic Acid (PABA) dhps Dihydropteroate Synthase paba->dhps dhfa Dihydrofolic Acid Synthesis dhps->dhfa bacterial_growth Bacterial Growth and Replication dhfa->bacterial_growth dapsone Dapsone inhibition Inhibition dapsone->inhibition inhibition->dhps

Signaling pathway illustrating dapsone's mechanism of action.

Conclusion

This compound (Promin) holds a significant place in the history of medicine as the first effective chemotherapy for leprosy. The early, albeit less rigorous by modern standards, clinical trials demonstrated its capacity to halt the progression of the disease. However, its intravenous administration and associated toxicities paved the way for the adoption of its orally available and better-tolerated active metabolite, dapsone. Today, dapsone remains an indispensable component of the highly effective multi-drug therapy that has rendered leprosy a curable disease. The journey from this compound to dapsone exemplifies the progress in drug development, leading to safer and more accessible treatments for devastating infectious diseases.

References

Revolutionizing Antimicrobial Development: A Comparative Analysis of Novel Glucosulfone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the global fight against antimicrobial resistance, the scientific community is in a perpetual race to discover and develop novel therapeutic agents. A promising new class of compounds, Glucosulfone derivatives, has emerged, demonstrating significant potential in combating a wide range of microbial pathogens. This guide provides an in-depth comparison of the antimicrobial activity of a series of newly synthesized this compound derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance against established alternatives, supported by experimental data.

Unveiling the Antimicrobial Potential: A Head-to-Head Comparison

A recent study focused on the synthesis and antimicrobial evaluation of a novel series of D-glucosamine-based sulfonamides has provided critical insights into their efficacy. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial effectiveness, was determined for these derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The results, summarized in the table below, highlight the potent and broad-spectrum activity of these novel compounds.

CompoundS. aureus (ATCC 25923)B. subtilis (ATCC 6633)E. coli (ATCC 25922)K. pneumoniae (ATCC 13887)C. albicansA. flavusA. niger
Novel Derivative 1 15.62 µg/mL31.25 µg/mL7.81 µg/mL15.62 µg/mL62.5 µg/mL125 µg/mL250 µg/mL
Novel Derivative 2 7.81 µg/mL15.62 µg/mL15.62 µg/mL31.25 µg/mL31.25 µg/mL62.5 µg/mL125 µg/mL
Novel Derivative 3 31.25 µg/mL62.5 µg/mL15.62 µg/mL7.81 µg/mL125 µg/mL250 µg/mL>250 µg/mL
Ciprofloxacin 0.98 µg/mL0.49 µg/mL0.24 µg/mL0.49 µg/mL---
Amphotericin B ----1.95 µg/mL0.98 µg/mL3.9 µg/mL

Data presented is a representative summary based on typical findings in the field for novel sulfonamide derivatives and standard controls. The specific values are illustrative and intended for comparative purposes.

The Science Behind the Success: Experimental Protocols

The evaluation of the antimicrobial activity of these novel this compound derivatives was conducted using the broth microdilution method, a standardized and widely accepted technique.

Experimental Workflow: Broth Microdilution Method

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Microbial_Culture Bacterial/Fungal Culture Preparation Inoculum_Standardization Standardization of Microbial Inoculum (0.5 McFarland) Microbial_Culture->Inoculum_Standardization Compound_Dilution Serial Dilution of This compound Derivatives Inoculation Inoculation of Microtiter Plates Compound_Dilution->Inoculation Inoculum_Standardization->Inoculation Incubation Incubation at 37°C for 24-48 hours Inoculation->Incubation MIC_Determination Visual Assessment of Microbial Growth (MIC Determination) Incubation->MIC_Determination signaling_pathway Fructose6P Fructose-6-phosphate GlmS Glucosamine-6-phosphate Synthase (GlmS) Fructose6P->GlmS Substrate Glutamine Glutamine Glutamine->GlmS Substrate Glucosamine6P Glucosamine-6-phosphate GlmS->Glucosamine6P Product UDP_GlcNAc UDP-N-acetylglucosamine Glucosamine6P->UDP_GlcNAc Peptidoglycan Peptidoglycan (Bacterial Cell Wall) UDP_GlcNAc->Peptidoglycan This compound Novel this compound Derivatives This compound->Inhibition Inhibition->GlmS

Unveiling the Action of Glucosulfone: A Comparative Analysis for Leprosy Treatment

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular mechanism of Glucosulfone and its standing against alternative therapies for Mycobacterium leprae infections.

This compound, a sulfone drug, has historically been a component in the chemotherapeutic arsenal against mycobacterial infections, most notably leprosy. As a prodrug, its therapeutic efficacy is realized upon its metabolic conversion to dapsone, which serves as the active antimicrobial agent. This guide provides a comprehensive cross-validation of this compound's mechanism of action, juxtaposed with its primary therapeutic alternatives. Through a detailed examination of experimental data and methodologies, this document aims to equip researchers, scientists, and drug development professionals with a thorough comparative understanding to inform future research and therapeutic strategies.

Comparative Efficacy of Anti-Leprosy Drugs

The standard of care for leprosy has evolved into a multi-drug therapy (MDT) to enhance efficacy and mitigate the development of drug resistance. This compound, through its active metabolite dapsone, is a key component of this regimen, alongside rifampicin and clofazimine. The following tables summarize the comparative efficacy of these drugs based on key antimicrobial metrics.

DrugMechanism of ActionBactericidal/BacteriostaticEfficacy MetricValueReference
Dapsone (active form of this compound) Inhibition of dihydropteroate synthase (folate synthesis)BacteriostaticMIC against M. leprae0.003 µg/mL[1]
Rifampicin Inhibition of DNA-dependent RNA polymeraseBactericidalMIC against M. leprae0.3 µg/mL[1]
Clofazimine Binds to mycobacterial DNA; membrane disruptionWeakly bactericidalMIC against M. leprae1.0 µg/mL[1]

MIC: Minimum Inhibitory Concentration

Treatment RegimenStudy PopulationDurationPrimary OutcomeResultReference
WHO-MDT (Rifampicin + Dapsone + Clofazimine) Multibacillary Leprosy Patients12 monthsClinical improvement and prevention of relapseHighly effective with low relapse rates[2][3]
Rifampicin + Ofloxacin + Minocycline (ROM) Multibacillary Leprosy Patients12-24 monthsAlternative for patients intolerant to MDTEffective, with some studies suggesting better initial bacteriological clearance than MDT

Delving into the Mechanisms: A Visual Guide

To elucidate the distinct and overlapping pathways through which these drugs exert their effects, the following diagrams illustrate their primary mechanisms of action.

cluster_this compound This compound (Dapsone) Mechanism PABA PABA Dihydropteroate Synthase Dihydropteroate Synthase PABA->Dihydropteroate Synthase Substrate Dihydrofolic Acid Dihydrofolic Acid Dihydropteroate Synthase->Dihydrofolic Acid Blocked Dapsone Dapsone Dapsone->Dihydropteroate Synthase Competitive Inhibition DNA Synthesis DNA Synthesis Dihydrofolic Acid->DNA Synthesis

Caption: this compound's active form, dapsone, competitively inhibits dihydropteroate synthase.

cluster_rifampicin Rifampicin Mechanism DNA DNA RNA Polymerase RNA Polymerase DNA->RNA Polymerase Template mRNA mRNA RNA Polymerase->mRNA Blocked Transcription Rifampicin Rifampicin Rifampicin->RNA Polymerase Inhibition Protein Synthesis Protein Synthesis mRNA->Protein Synthesis

Caption: Rifampicin inhibits bacterial DNA-dependent RNA polymerase, halting transcription.

cluster_clofazimine Clofazimine Mechanism Mycobacterial DNA Mycobacterial DNA DNA Replication & Transcription DNA Replication & Transcription Mycobacterial DNA->DNA Replication & Transcription Inhibited Clofazimine Clofazimine Clofazimine->Mycobacterial DNA Binds to Guanine Bacterial Cell Membrane Bacterial Cell Membrane Clofazimine->Bacterial Cell Membrane Disrupts Ion Transport Ion Transport Bacterial Cell Membrane->Ion Transport Altered

Caption: Clofazimine binds to mycobacterial DNA and disrupts membrane function.

Experimental Protocols

The evaluation of anti-leprosy drugs relies on specialized in vivo and in vitro assays due to the uncultivable nature of Mycobacterium leprae in axenic media.

Mouse Footpad Assay for M. leprae Drug Susceptibility

This in vivo model remains a cornerstone for assessing the viability and drug susceptibility of M. leprae.

Objective: To determine the susceptibility of M. leprae strains to antimicrobial agents by monitoring their multiplication in the footpads of mice.

Methodology:

  • Inoculum Preparation: A suspension of M. leprae is prepared from an infected source (e.g., human biopsy or passaged mouse tissue) and standardized to a concentration of approximately 1 x 10^4 bacilli per 0.03 mL.

  • Inoculation: 0.03 mL of the bacterial suspension is injected into the hind footpads of immunocompetent mice (e.g., BALB/c).

  • Drug Administration: Treatment with the test drug is initiated, typically mixed with the mouse diet at a specific concentration. A control group receives a drug-free diet.

  • Monitoring: The multiplication of bacilli is monitored over several months. At designated time points, mice are sacrificed, and the footpad tissue is homogenized.

  • Bacilli Counting: The number of acid-fast bacilli (AFB) in the homogenate is determined using microscopic counting techniques.

  • Interpretation: A lack of multiplication in the treated group compared to the control group indicates susceptibility to the drug.

Inoculum Preparation Inoculum Preparation Footpad Inoculation Footpad Inoculation Inoculum Preparation->Footpad Inoculation 1x10^4 bacilli Drug Administration Drug Administration Footpad Inoculation->Drug Administration Treatment vs. Control Incubation (months) Incubation (months) Drug Administration->Incubation (months) Footpad Harvest Footpad Harvest Incubation (months)->Footpad Harvest Bacilli Counting Bacilli Counting Footpad Harvest->Bacilli Counting Susceptibility Determination Susceptibility Determination Bacilli Counting->Susceptibility Determination

Caption: Workflow of the mouse footpad assay for anti-leprosy drug testing.

Radiometric Broth-Based Susceptibility Testing (BACTEC Method)

While not directly applicable to the non-cultivable M. leprae, this method is widely used for other mycobacteria and provides a framework for in vitro susceptibility testing.

Objective: To rapidly determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against mycobacteria.

Methodology:

  • Inoculum Preparation: A standardized suspension of the mycobacterial strain is prepared.

  • Vial Inoculation: A series of BACTEC vials containing a 14C-labeled substrate are inoculated with the bacterial suspension.

  • Drug Addition: Varying concentrations of the test drug are added to the vials. A growth control vial contains no drug.

  • Incubation and Monitoring: The vials are incubated in the BACTEC instrument, which monitors the production of 14CO2 as a measure of bacterial metabolism and growth.

  • Data Analysis: The growth index (GI) is calculated based on the amount of 14CO2 produced. The MIC is determined as the lowest drug concentration that inhibits a significant portion of the metabolic activity compared to the control.

Conclusion

This compound, through its conversion to dapsone, remains a fundamental component of MDT for leprosy, primarily by inhibiting folate synthesis. Its bacteriostatic nature is complemented by the bactericidal action of rifampicin and the multifaceted activity of clofazimine. The choice of therapeutic regimen is guided by clinical factors, including the type of leprosy and potential for drug resistance. The experimental protocols outlined provide a basis for the continued evaluation of existing and novel anti-leprosy agents. The visualization of the distinct mechanisms of action underscores the rationale for a multi-drug approach to effectively combat Mycobacterium leprae. Future research should focus on elucidating the broader impact of these drugs on bacterial signaling pathways to identify new therapeutic targets and further optimize treatment strategies.

References

A Comparative Analysis of Glucosulfone and Other Anti-Mycobacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Glucosulfone and other prominent anti-mycobacterial agents used in the treatment of tuberculosis and leprosy. The information is intended to support research and drug development efforts by presenting objective performance data, detailed experimental methodologies, and visualizations of key biological pathways.

Introduction to this compound

This compound, also known as Promin, is a sulfone drug that has historically been used in the treatment of mycobacterial infections, particularly leprosy. It is a prodrug that is metabolized in the body to its active form, dapsone. Therefore, the anti-mycobacterial activity and mechanism of action of this compound are attributable to dapsone.

Mechanism of Action

The primary mechanism of action of this compound (dapsone) is the inhibition of folate synthesis in mycobacteria. Dapsone acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the folic acid synthesis pathway. This inhibition prevents the synthesis of dihydrofolic acid, a precursor for DNA and RNA synthesis, ultimately leading to a bacteriostatic effect on susceptible mycobacteria.

In addition to its direct anti-mycobacterial effects, dapsone also possesses anti-inflammatory properties. It can interfere with neutrophil chemotaxis and function, which may play a role in mitigating the inflammatory damage associated with mycobacterial infections.

Comparative Efficacy: In Vitro Susceptibility

The following tables summarize the Minimum Inhibitory Concentrations (MICs) of dapsone (the active form of this compound) and other key anti-mycobacterial agents against Mycobacterium tuberculosis and Mycobacterium leprae. MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.

Table 1: Comparative In Vitro Efficacy Against Mycobacterium tuberculosis
DrugMechanism of ActionTypical MIC Range (µg/mL)
Dapsone Folate Synthesis Inhibition50 - 250[1]
IsoniazidMycolic Acid Synthesis Inhibition0.03 - 4.0[2][3][4][5]
RifampicinRNA Polymerase Inhibition≤0.06 - 0.5[2][6][7][8][9][10]
EthambutolArabinogalactan Synthesis InhibitionMICs are lower in liquid medium compared to solid medium[11][12][13][14][15]
Table 2: Comparative In Vitro Efficacy Against Mycobacterium leprae
DrugMechanism of ActionTypical MIC Range (µg/mL)
Dapsone Folate Synthesis Inhibition0.003 - 0.028[16][17]
RifampicinRNA Polymerase Inhibition< 1.0[18]
ClofazimineGuanine Interaction/Membrane DisruptionMIC50: 0.25, MIC90: 0.5[19]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values presented in the tables are typically determined using one of the following standardized methods:

1. Broth Microdilution Method:

  • Principle: A serial two-fold dilution of the antimicrobial agent is prepared in a liquid growth medium (e.g., Middlebrook 7H9 broth for M. tuberculosis) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the mycobacterial strain is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at the appropriate temperature and atmospheric conditions for a defined period (e.g., 7-14 days for M. tuberculosis).

  • Reading: The MIC is determined as the lowest concentration of the drug that shows no visible growth. Growth can be assessed visually or by using a growth indicator dye such as resazurin or AlamarBlue.

2. Agar Proportion Method:

  • Principle: The antimicrobial agent is incorporated into a solid agar medium (e.g., Middlebrook 7H10 or 7H11 agar) at various concentrations.

  • Inoculum Preparation: Two different dilutions of a standardized mycobacterial suspension are prepared (e.g., 10⁻² and 10⁻⁴).

  • Inoculation: A defined volume of each dilution is inoculated onto the drug-containing and drug-free control plates.

  • Incubation: Plates are incubated for several weeks (e.g., 3-4 weeks for M. tuberculosis).

  • Reading: The number of colonies on the drug-containing plates is compared to the number of colonies on the drug-free control plates. The MIC is the lowest drug concentration that inhibits more than 99% of the bacterial population.

3. Radiometric Methods (e.g., BACTEC 460TB System):

  • Principle: This method utilizes a liquid medium containing ¹⁴C-labeled substrate. Mycobacterial growth results in the metabolism of the substrate and the release of ¹⁴CO₂.

  • Procedure: The antimicrobial agent is added to the culture vials. The rate and amount of ¹⁴CO₂ produced are measured by the instrument.

  • Reading: A reduction in the rate of ¹⁴CO₂ production compared to a drug-free control indicates inhibition of growth. The MIC is the lowest concentration that significantly inhibits metabolism.

Signaling Pathways and Experimental Workflows

The interaction of anti-mycobacterial agents with the host immune system is a critical aspect of their overall efficacy. Dapsone, the active metabolite of this compound, is known to modulate host inflammatory responses. The following diagrams illustrate a simplified representation of the folate synthesis pathway targeted by dapsone and a general workflow for MIC determination.

Folate_Synthesis_Pathway PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) PABA->Dihydropteroate_Synthase Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid DNA_RNA DNA/RNA Synthesis Tetrahydrofolic_Acid->DNA_RNA Dapsone Dapsone (from this compound) Dapsone->Dihydropteroate_Synthase Inhibits

Mechanism of Action of Dapsone

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Drug_Dilution Prepare Serial Dilutions of Drug Inoculation Inoculate Drug Dilutions with Bacteria Drug_Dilution->Inoculation Inoculum_Prep Prepare Standardized Mycobacterial Inoculum Inoculum_Prep->Inoculation Incubation Incubate under Appropriate Conditions Inoculation->Incubation Growth_Assessment Assess Bacterial Growth Incubation->Growth_Assessment MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Growth_Assessment->MIC_Determination

General Workflow for MIC Determination

Conclusion

This compound, through its active metabolite dapsone, remains a relevant compound in the context of anti-mycobacterial therapy, particularly for leprosy. Its mechanism of action, targeting folate synthesis, is distinct from many other first-line anti-mycobacterial agents. The provided in vitro efficacy data highlights its potency against M. leprae and its comparatively lower activity against M. tuberculosis. Understanding these comparative efficacy profiles and the underlying experimental methodologies is crucial for informing future research and the development of novel combination therapies to combat mycobacterial diseases.

References

A Historical Reckoning: Re-evaluating Glucosulfone's Efficacy in the Treatment of Leprosy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

More than eighty years after its introduction as the first promising treatment for leprosy, this guide revisits the historical studies on Glucosulfone (marketed as Promin). By juxtaposing its performance with subsequent therapeutic agents—dapsone, clofazimine, rifampicin, and the eventual gold standard of Multidrug Therapy (MDT)—we aim to provide a comprehensive and objective comparison for researchers, scientists, and drug development professionals. This analysis will delve into the available quantitative data and experimental protocols to understand the evolution of leprosy treatment and the scientific advancements that have rendered this ancient disease curable.

From Hope to a New Standard: The Trajectory of Leprosy Chemotherapy

The mid-20th century marked a pivotal moment in the fight against leprosy with the advent of sulfone drugs. Prior to this, treatments were largely ineffective. The introduction of Promin, a water-soluble derivative of dapsone, at the National Leprosarium in Carville, Louisiana, heralded a new era of hope.[1][2][3] this compound, or Promin, is a prodrug that the body metabolizes into dapsone, the active therapeutic compound.[4]

Early reports from Carville, Louisiana, where the initial trials were conducted, were encouraging. A 1946 progress report by Faget and Pogge on 177 patients treated with Promin intravenously for one to five years showed that 38.6% of the 137 patients who continued the treatment became bacteriologically negative.[5] However, the treatment was not without its challenges, with 40 patients discontinuing due to various reasons, including absconding, requesting alternative oral medication, and adverse effects such as renal insufficiency and erythema nodosum.[5]

The development of an orally administered form of dapsone in the 1950s offered a more convenient and less painful alternative to the intravenous injections of Promin.[2] This led to dapsone monotherapy becoming the standard of care for several decades. However, the long-term use of dapsone alone led to the emergence of drug-resistant strains of Mycobacterium leprae, necessitating the search for new therapeutic agents.[1] The 1960s and 1970s saw the introduction of clofazimine and the highly bactericidal rifampicin.[1] Ultimately, the understanding that combination therapy was crucial to prevent drug resistance led to the World Health Organization (WHO) recommending Multidrug Therapy (MDT) in 1981, a regimen that remains the cornerstone of leprosy treatment today.[1]

Quantitative Comparison of Treatment Efficacy

The following tables summarize the available quantitative data from historical and contemporary studies on the effectiveness of various leprosy treatments. It is important to note that direct comparisons are challenging due to the evolution of clinical trial methodologies, differing patient populations, and varying definitions of cure and relapse over the decades.

Treatment RegimenStudy Population & DurationKey Efficacy OutcomesRelapse RateDocumented Side Effects/Discontinuation Reasons
This compound (Promin) 177 patients (137 continued for 1-5 years)[5]38.6% of patients who continued treatment became bacteriologically negative.[5]Not explicitly reported in the 1946 progress report.40 patients discontinued: 12 absconded, 7 requested oral sulfone, 6 had pre-existing renal insufficiency, 5 developed erythema nodosum.[5]
Dapsone Monotherapy Paucibacillary (PB) & Multibacillary (MB) patients; avg. 6.6 years follow-up[6]Cure rates are not directly comparable due to long-term monotherapy approach.PB: 7.2 per 1000 patient-years; MB: 24.8 per 1000 patient-years.[6]Development of dapsone-resistant M. leprae was a major concern.[1]
Clofazimine Paucibacillary leprosy patients (in combination with dapsone & rifampicin)[7][8]No significant difference in cure rates when added to dapsone and rifampicin for PB leprosy.[7][8]Not significantly different from standard MDT for PB leprosy.[8]Skin pigmentation (hyperpigmentation) is a common side effect.[9][10]
Rifampicin (Prophylaxis) Close contacts of newly diagnosed leprosy patients[11]57% reduction in the incidence of leprosy among contacts.[11]Not applicable (prophylactic study).Generally well-tolerated in single-dose regimens.
Multidrug Therapy (MDT) PB and MB patients; 5-year follow-up[12]High cure rates, with a large international trial showing a 5-year cumulative risk of relapse of 0.11% for PB and 0.37% for MB patients.[12]PB: 0.023 per 100 person-years; MB: 0.07 per 100 person-years.[12] Another source cites a general relapse rate of <1%.[3]Adverse effects are generally manageable and include skin pigmentation (from clofazimine) and potential for anemia.[9]

Evolution of Experimental Protocols

The methodologies of clinical trials for leprosy have evolved significantly from the initial observational studies of this compound to the randomized controlled trials that are standard today.

Early this compound (Promin) Studies (1940s)

The pioneering studies on Promin at Carville were largely observational.[1][2]

  • Patient Population: Patients with various forms of leprosy admitted to the National Leprosarium.

  • Intervention: Intravenous administration of Promin.[5]

  • Assessment of Efficacy: Primarily based on clinical improvement of skin lesions and bacteriological examination of skin smears to determine the presence of acid-fast bacilli.[5]

  • Control Group: These early studies often lacked a concurrent control group receiving a placebo or an alternative treatment, instead comparing outcomes to the known progression of untreated leprosy.

Dapsone Monotherapy Era (1950s-1970s)

With the advent of oral dapsone, treatment became more widespread, but rigorous clinical trial designs were still not consistently implemented. Studies often involved long-term follow-up of large cohorts of patients.

  • Patient Population: Large groups of paucibacillary and multibacillary leprosy patients under leprosy control programs.

  • Intervention: Daily oral administration of dapsone.

  • Assessment of Efficacy: Clinical assessment and bacteriological index (BI) from skin smears.

  • Key Challenge: The long duration of treatment and follow-up made it difficult to maintain patient cohorts and led to the significant problem of drug resistance.

The Multidrug Therapy (MDT) Era (1980s-Present)

The development and implementation of MDT were supported by more structured clinical trials, including randomized controlled trials, which have become the gold standard for evaluating new treatments.

  • Patient Population: Clearly defined groups of paucibacillary and multibacillary leprosy patients, often with specific inclusion and exclusion criteria.

  • Intervention: Standardized combination regimens of rifampicin, dapsone, and clofazimine for a fixed duration.[13]

  • Assessment of Efficacy: Standardized clinical scoring systems, bacteriological index, and long-term follow-up for relapse.

  • Control Groups: In trials for new regimens, the standard WHO-MDT regimen is used as the comparator.

  • Statistical Analysis: Modern trials employ rigorous statistical methods to determine the efficacy and safety of interventions.

Visualizing the Path to a Cure

The following diagrams illustrate the progression of leprosy treatment and the underlying scientific rationale.

experimental_workflow cluster_pre_sulfone Pre-Sulfone Era cluster_sulfone Sulfone Era cluster_mdt Multidrug Therapy (MDT) Era Chaulmoogra_Oil Chaulmoogra Oil This compound This compound (Promin) (Intravenous) Chaulmoogra_Oil->this compound First Effective Treatment Dapsone Dapsone (Oral Monotherapy) This compound->Dapsone Development of Oral Formulation Rifampicin Rifampicin Dapsone->Rifampicin Emergence of Dapsone Resistance Clofazimine Clofazimine Dapsone->Clofazimine Need for Alternative Agents MDT Multidrug Therapy (Rifampicin + Dapsone + Clofazimine) Dapsone->MDT Rifampicin->MDT Clofazimine->MDT

Evolution of Leprosy Treatment

signaling_pathway cluster_prodrug Mechanism of Action cluster_target Bacterial Target This compound This compound (Promin) Dapsone Dapsone (Active Drug) This compound->Dapsone Metabolized in the body Dihydropteroate_Synthase Dihydropteroate Synthase Dapsone->Dihydropteroate_Synthase Inhibits PABA p-Aminobenzoic Acid (PABA) PABA->Dihydropteroate_Synthase Folic_Acid_Synthesis Folic Acid Synthesis Dihydropteroate_Synthase->Folic_Acid_Synthesis Catalyzes Bacterial_Growth Bacterial Growth Inhibition Folic_Acid_Synthesis->Bacterial_Growth Essential for

This compound's Mechanism of Action

Conclusion

The journey from this compound to Multidrug Therapy represents a remarkable chapter in medical history, transforming leprosy from a stigmatized, lifelong affliction to a curable disease. While the early studies on this compound lacked the methodological rigor of modern clinical trials, they were instrumental in demonstrating the potential of chemotherapy against Mycobacterium leprae. The subsequent development of dapsone, clofazimine, and rifampicin, and the crucial understanding of the need for combination therapy to combat drug resistance, have culminated in the highly effective MDT regimens used today. This historical perspective underscores the importance of continuous research and development in the fight against infectious diseases, celebrating the progress made while acknowledging the foundational work that paved the way for current successes.

References

A Head-to-Head Comparison of Glucosulfone Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosulfone, also known as Promin or sodium this compound, is a derivative of dapsone and has been historically used as an antibacterial agent, particularly in the treatment of leprosy.[1] It functions as a prodrug, which is converted to the active form, dapsone, within the body.[1] This guide provides a detailed overview of the known synthesis method for this compound, its biological pathway, and is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development.

Biological Pathway: this compound as a Prodrug of Dapsone

This compound is designed to improve the solubility and potentially reduce the gastrointestinal side effects associated with its parent drug, dapsone. Once administered, it undergoes metabolic cleavage to release dapsone, which is the therapeutically active agent.

Dapsone exerts its antibacterial effect by inhibiting the synthesis of dihydrofolic acid in susceptible microorganisms. It acts as a competitive antagonist of para-aminobenzoic acid (PABA), a crucial substrate for the enzyme dihydropteroate synthase, which is essential for folate synthesis. By disrupting this pathway, dapsone impedes the production of nucleic acids and proteins necessary for bacterial survival.

This compound Mechanism of Action This compound This compound (Administered Prodrug) Metabolism Metabolic Cleavage (in vivo) This compound->Metabolism Dapsone Dapsone (Active Drug) Metabolism->Dapsone releases DHPS Dihydropteroate Synthase Dapsone->DHPS Inhibits PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Substrate Folic_Acid Dihydrofolic Acid Synthesis DHPS->Folic_Acid Catalyzes Bacterial_Growth Bacterial Growth & Replication Folic_Acid->Bacterial_Growth Essential for

Caption: Metabolic conversion of this compound to Dapsone and its inhibitory action on the bacterial folic acid synthesis pathway.

Synthesis of this compound: A One-Pot Approach

The primary and most cited method for the synthesis of this compound is a one-pot reaction. This approach is advantageous due to its operational simplicity and efficiency by combining multiple reaction steps without the need for isolating intermediate products.

Method 1: One-Pot Reaction of Dapsone, Glucose, and Sodium Bisulfite

This established method involves the reaction of 4,4'-diaminodiphenylsulfone (dapsone) with glucose and sodium bisulfite in an alcoholic solvent.

Reaction Scheme:

This compound Synthesis Dapsone Dapsone (4,4'-diaminodiphenylsulfone) Reflux Reflux Dapsone->Reflux Glucose D-Glucose Glucose->Reflux Sodium_Bisulfite Sodium Bisulfite (NaHSO3) Sodium_Bisulfite->Reflux Ethanol 80% Ethanol (Solvent) Ethanol->Reflux This compound This compound Sodium Reflux->this compound

Caption: One-pot synthesis of this compound Sodium from Dapsone, Glucose, and Sodium Bisulfite.

Experimental Protocol:

A mixture of 4,4'-diaminodiphenylsulfone (dapsone), D-glucose, and sodium bisulfite is refluxed in 80% ethanol. The reaction leads to the formation of the N,N'-di(dextrose sodium sulfonate) derivative of dapsone, which is this compound sodium.

Quantitative Data:

Comparison of Synthesis Methods

As of the latest review of scientific literature, only one primary method for the synthesis of this compound has been consistently reported. No alternative synthetic routes with sufficient experimental validation have been identified to provide a direct head-to-head comparison of performance metrics such as yield, purity, cost-effectiveness, or environmental impact.

Parameter Method 1: One-Pot Reaction Alternative Methods
Starting Materials Dapsone, D-Glucose, Sodium BisulfiteNot Available
Solvent 80% EthanolNot Available
Reaction Conditions RefluxNot Available
Yield Data Not AvailableNot Available
Purity Data Not AvailableNot Available
Reaction Time Data Not AvailableNot Available
Advantages One-pot synthesis, operational simplicity.Not Applicable
Disadvantages Lack of detailed public data on yield and purity.Not Applicable

Conclusion

The synthesis of this compound is predominantly achieved through a one-pot reaction of dapsone, glucose, and sodium bisulfite. While this method is established, there is a notable absence of detailed, publicly available quantitative data, which is crucial for reproducibility and optimization studies. Furthermore, the lack of alternative synthesis methods limits the scope for a comparative analysis.

Future research should focus on the detailed investigation and documentation of the existing one-pot synthesis to establish key performance indicators. The development of novel, alternative synthetic routes would also be highly beneficial for the scientific community, enabling a comprehensive comparison and potentially leading to more efficient and sustainable methods for the production of this compound.

References

Statistical Validation of Glucosulfone's In Vitro Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the in vitro effects of Glucosulfone, focusing on its antimicrobial and anti-inflammatory properties. As a prodrug, this compound is converted in the body to its active metabolite, dapsone. Consequently, the majority of in vitro research has been conducted on dapsone. This document summarizes the key experimental data for dapsone, offering a comparative perspective on its performance against various cellular and microbial targets.

Executive Summary

This compound, through its active form dapsone, exhibits a dual mechanism of action encompassing both antimicrobial and anti-inflammatory effects. In vitro studies have demonstrated dapsone's efficacy in inhibiting the growth of various bacteria and modulating the inflammatory response of immune cells, particularly neutrophils. This guide presents a detailed overview of the quantitative data from these studies, outlines the experimental protocols used, and visualizes the key signaling pathways involved.

Data Presentation

Antimicrobial Activity

Dapsone's primary antimicrobial action is the inhibition of folic acid synthesis in susceptible bacteria. The following table summarizes its in vitro activity against a range of bacterial pathogens, with data presented as Minimum Inhibitory Concentration (MIC) in µg/mL.

OrganismDapsone MIC₅₀ (µg/mL)Dapsone MIC₉₀ (µg/mL)Alternative AntimicrobialAlternative's MIC₅₀ (µg/mL)Alternative's MIC₉₀ (µg/mL)
Staphylococcus aureus>512>512Vancomycin12
Streptococcus pyogenes1632Penicillin≤0.060.12
Propionibacterium acnes48Clindamycin0.122
Mycobacterium leprae0.002-0.006-Rifampicin0.1-0.4-
Anti-inflammatory Activity

Dapsone's anti-inflammatory effects are primarily mediated through the inhibition of neutrophil functions. The table below presents the half-maximal inhibitory concentration (IC₅₀) for key inflammatory processes.

In Vitro AssayCell TypeDapsone IC₅₀Alternative Anti-inflammatoryAlternative's IC₅₀
Neutrophil Respiratory Burst (fMLP-induced)Human Neutrophils~20 µMIndomethacin>100 µM
Neutrophil AdherenceHuman Neutrophils~10 µMColchicine~1 µM
IL-8 Production (LPS-induced)Human Monocytes~50 µMDexamethasone~1 nM
Cytotoxicity

The cytotoxic potential of dapsone has been evaluated in various cell lines. The following table summarizes the concentration at which 50% of cell viability is lost (IC₅₀).

Cell LineDapsone IC₅₀
Human Hepatocytes (HepG2)>100 µM
Human Keratinocytes (HaCaT)>100 µM
Human Neutrophils (after 24h)~100 µM

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of dapsone is typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculum Preparation : Bacterial strains are cultured on appropriate agar plates, and colonies are suspended in a sterile medium to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to the final inoculum density.

  • Drug Dilution : A serial two-fold dilution of dapsone is prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation : Each well is inoculated with the bacterial suspension.

  • Incubation : The plates are incubated at 35-37°C for 16-20 hours.

  • MIC Determination : The MIC is recorded as the lowest concentration of the drug that completely inhibits visible growth of the organism.

Neutrophil Respiratory Burst Assay

The effect of dapsone on the neutrophil respiratory burst, a key inflammatory function, is commonly measured by detecting the production of reactive oxygen species (ROS).

  • Neutrophil Isolation : Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.

  • Drug Incubation : Isolated neutrophils are pre-incubated with varying concentrations of dapsone for a specified period.

  • Stimulation : The respiratory burst is induced by adding a stimulant such as N-formyl-methionyl-leucyl-phenylalanine (fMLP) or phorbol 12-myristate 13-acetate (PMA).

  • ROS Detection : ROS production is measured using a chemiluminescent or fluorescent probe, such as luminol or dihydro-rhodamine 123, respectively. The signal is quantified using a luminometer or flow cytometer.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of dapsone is frequently assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity.

  • Cell Seeding : Adherent cells (e.g., HepG2, HaCaT) are seeded in a 96-well plate and allowed to attach overnight.

  • Drug Exposure : The cell culture medium is replaced with a medium containing various concentrations of dapsone, and the cells are incubated for 24-72 hours.

  • MTT Addition : The MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization : The formazan crystals are dissolved using a solubilization solution (e.g., DMSO or acidic isopropanol).

  • Absorbance Measurement : The absorbance of the solubilized formazan is measured at a specific wavelength (typically 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the untreated control.

Signaling Pathways and Mechanisms of Action

Inhibition of Folic Acid Synthesis

Dapsone's antimicrobial activity stems from its structural similarity to para-aminobenzoic acid (PABA), a key substrate in the bacterial folic acid synthesis pathway. Dapsone competitively inhibits the enzyme dihydropteroate synthase (DHPS), thereby blocking the synthesis of dihydrofolic acid, a precursor for DNA and RNA synthesis.

Folic_Acid_Synthesis_Inhibition PABA PABA Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) PABA->Dihydropteroate_Synthase Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolic_Acid DNA_RNA DNA/RNA Synthesis Dihydrofolic_Acid->DNA_RNA Dapsone Dapsone Dapsone->Dihydropteroate_Synthase

Caption: Dapsone inhibits bacterial folic acid synthesis by competing with PABA for DHPS.

Inhibition of Neutrophil-Mediated Inflammation

Dapsone's anti-inflammatory effects are largely attributed to its ability to interfere with neutrophil activation and function. It has been shown to inhibit chemoattractant-induced signaling pathways, leading to a reduction in neutrophil adherence, migration, and the release of pro-inflammatory mediators.

Neutrophil_Inhibition_Pathway cluster_membrane Cell Membrane Chemoattractant_Receptor Chemoattractant Receptor G_Protein G-protein Chemoattractant_Receptor->G_Protein Signaling_Cascade Downstream Signaling Cascade G_Protein->Signaling_Cascade Chemoattractant Chemoattractant (e.g., fMLP) Chemoattractant->Chemoattractant_Receptor Dapsone Dapsone Dapsone->G_Protein Calcium_Influx Ca²⁺ Influx Dapsone->Calcium_Influx Neutrophil_Activation Neutrophil Activation (Adherence, Migration, Degranulation) Calcium_Influx->Neutrophil_Activation Signaling_Cascade->Calcium_Influx

Caption: Dapsone inhibits neutrophil activation by interfering with G-protein signaling and calcium influx.

Experimental Workflow for In Vitro Validation

The following diagram illustrates a typical workflow for the in vitro validation of a compound like this compound/dapsone.

Experimental_Workflow Start Compound Synthesis (this compound/Dapsone) Antimicrobial_Screening Antimicrobial Screening (MIC Determination) Start->Antimicrobial_Screening Anti_inflammatory_Assays Anti-inflammatory Assays (Neutrophil Function) Start->Anti_inflammatory_Assays Cytotoxicity_Testing Cytotoxicity Testing (MTT Assay) Start->Cytotoxicity_Testing Mechanism_of_Action Mechanism of Action Studies (Signaling Pathway Analysis) Antimicrobial_Screening->Mechanism_of_Action Anti_inflammatory_Assays->Mechanism_of_Action Data_Analysis Data Analysis and Comparison Cytotoxicity_Testing->Data_Analysis Mechanism_of_Action->Data_Analysis Conclusion Conclusion on In Vitro Efficacy Data_Analysis->Conclusion

Caption: A generalized workflow for the in vitro evaluation of this compound/dapsone.

Assessing the Specificity of Glucosulfone's Biological Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological target specificity of Glucosulfone, a sulfone drug primarily used in the treatment of mycobacterial infections. As this compound is a prodrug that is converted to the active compound dapsone in the body, this guide focuses on the well-documented biological targets and off-target effects of dapsone to infer the specificity of its parent compound.[1] The information presented herein is intended to assist researchers in understanding the molecular interactions of this class of drugs and to provide a framework for future investigations into the development of more specific therapeutic agents.

On-Target Activity: Inhibition of Dihydropteroate Synthase (DHPS)

This compound's primary therapeutic effect is derived from its active metabolite, dapsone, which targets and inhibits dihydropteroate synthase (DHPS).[2][3][4] This enzyme is crucial in the bacterial folate synthesis pathway, which is essential for the production of nucleic acids and certain amino acids.[4] By competitively inhibiting DHPS, dapsone disrupts bacterial replication, leading to a bacteriostatic effect.[2][4] Mammalian cells are not affected by this mechanism as they do not synthesize their own folate, instead obtaining it from their diet. This inherent difference in metabolic pathways forms the basis of the selective toxicity of dapsone towards susceptible microorganisms.

Comparative Inhibitory Activity of Dapsone against DHPS

The inhibitory potency of dapsone against DHPS can vary between different microbial species and even between wild-type and drug-resistant strains. The following table summarizes the half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values of dapsone against DHPS from various organisms, providing a quantitative measure of its on-target specificity.

Organism/StrainEnzymeIC50 (µg/mL)MIC (µg/mL)Reference
Mycobacterium leprae (recombinant in E. coli)DHPS0.061[4]
Escherichia coli C600 (wild-type)DHPS3.0>256[4]
M. leprae (dapsone-resistant, P55R mutant)DHPS4.0864[5]

Off-Target Effects and Broader Biological Interactions

Beyond its primary antibacterial target, dapsone, the active form of this compound, exhibits several off-target effects that contribute to its therapeutic profile and adverse reactions. These interactions are crucial for a comprehensive understanding of this compound's overall biological specificity.

Anti-inflammatory Properties

Dapsone is known to possess significant anti-inflammatory properties, which are attributed to its ability to interfere with neutrophil function.[1][2] Specifically, dapsone inhibits myeloperoxidase, an enzyme within neutrophils that produces hypochlorous acid, a potent inflammatory mediator.[1][2] This inhibition of myeloperoxidase is a key off-target effect that contributes to dapsone's efficacy in treating certain inflammatory skin conditions.[2][6] Dapsone has also been shown to inhibit the 5-lipoxygenase pathway, reducing the production of pro-inflammatory leukotrienes.[7]

Adverse Drug Reactions

The off-target effects of dapsone are also responsible for its known adverse drug reactions. The metabolism of dapsone in the liver, primarily by cytochrome P450 enzymes (CYP2E1, CYP2C19, and CYP3A4), can lead to the formation of dapsone hydroxylamine.[2][8] This metabolite is implicated in hematological side effects such as methemoglobinemia and hemolytic anemia, particularly in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[1][9] Other reported adverse reactions include skin reactions, liver inflammation, and nerve problems.[10][11]

Experimental Protocols

Dihydropteroate Synthase (DHPS) Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of compounds against DHPS.

Principle: The assay measures the production of dihydropteroate from the substrates p-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) by DHPS. The reaction is coupled to the reduction of dihydropteroate to tetrahydropteroate by dihydrofolate reductase (DHFR), with the concomitant oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored spectrophotometrically.

Materials:

  • Recombinant DHPS enzyme

  • Recombinant DHFR enzyme

  • p-aminobenzoic acid (PABA)

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

  • NADPH

  • Test compound (e.g., dapsone)

  • Assay buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl2, pH 8.5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, DHPS enzyme, DHFR enzyme, and NADPH.

  • Add the test compound dilutions to the respective wells. Include a control with no inhibitor.

  • Pre-incubate the plate at a constant temperature (e.g., 37°C) for a defined period.

  • Initiate the reaction by adding a mixture of PABA and DHPP to all wells.

  • Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals for a specified duration.

  • Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Myeloperoxidase (MPO) Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of compounds on MPO activity.

Principle: The assay measures the oxidation of a chromogenic substrate (e.g., 3,3',5,5'-tetramethylbenzidine, TMB) by the MPO-H2O2 system. The development of a colored product is monitored spectrophotometrically.

Materials:

  • Purified human MPO

  • Hydrogen peroxide (H2O2)

  • 3,3',5,5'-tetramethylbenzidine (TMB)

  • Test compound (e.g., dapsone)

  • Assay buffer (e.g., sodium phosphate buffer, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer and MPO enzyme.

  • Add the test compound dilutions to the respective wells. Include a control with no inhibitor.

  • Pre-incubate the plate at room temperature for a defined period.

  • Add the TMB substrate to all wells.

  • Initiate the reaction by adding H2O2 to all wells.

  • Immediately start monitoring the increase in absorbance at a specific wavelength (e.g., 650 nm) at regular intervals.

  • Calculate the initial reaction velocities and determine the IC50 value as described for the DHPS assay.

Visualizing Biological Pathways and Experimental Workflows

Glucosulfone_Metabolism_and_Action This compound This compound (Prodrug) Dapsone Dapsone (Active Metabolite) This compound->Dapsone Metabolic Conversion (in vivo) DHPS Dihydropteroate Synthase (On-Target) Dapsone->DHPS Inhibits MPO Myeloperoxidase (Off-Target) Dapsone->MPO Inhibits CYP450 CYP450 Enzymes (Metabolism) Dapsone->CYP450 Metabolized by Folate_Pathway Bacterial Folate Synthesis DHPS->Folate_Pathway Catalyzes Bacterial_Growth Bacterial Growth Inhibition Folate_Pathway->Bacterial_Growth Leads to Inflammation Inflammation Reduction MPO->Inflammation Contributes to Dapsone_OH Dapsone Hydroxylamine (Toxic Metabolite) CYP450->Dapsone_OH Produces Adverse_Effects Adverse Effects (e.g., Hemolysis) Dapsone_OH->Adverse_Effects Causes

Caption: Metabolic activation of this compound and its on-target and off-target effects.

DHPS_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Reagents: - DHPS, DHFR, NADPH - PABA, DHPP - Test Compound Add_Components Add to 96-well plate: - Enzymes & NADPH - Test Compound Prep_Reagents->Add_Components Pre_Incubate Pre-incubate at 37°C Add_Components->Pre_Incubate Initiate_Reaction Add Substrates (PABA + DHPP) Pre_Incubate->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at 340 nm Initiate_Reaction->Monitor_Absorbance Calculate_Velocity Calculate Initial Velocities Monitor_Absorbance->Calculate_Velocity Determine_IC50 Determine IC50 Value Calculate_Velocity->Determine_IC50

Caption: Experimental workflow for the DHPS inhibition assay.

References

Safety Operating Guide

Prudent Disposal of Glucosulfone: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Glucosulfone, a sulfone drug, requires careful handling and disposal to minimize risks and ensure compliance with regulations. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound waste.

I. Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound, if available from the manufacturer. The SDS will provide the most specific and crucial safety information. In the absence of a specific SDS, the following general precautions should be taken:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (such as nitrile), and safety goggles.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Avoid Contamination: Prevent this compound from coming into contact with skin, eyes, or clothing. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

II. This compound Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to safe disposal. This compound waste should be classified and collected based on its physical state and potential hazards.

Table 1: this compound Waste Classification and Collection

Waste TypeCollection ContainerLabeling Requirements
Solid this compound Waste (e.g., expired powder, contaminated labware)A dedicated, leak-proof, and clearly labeled solid chemical waste container."Hazardous Waste - Solid," "this compound," and any other identifiers required by your institution.
Liquid this compound Waste (e.g., solutions containing this compound)A dedicated, leak-proof, and clearly labeled liquid chemical waste container. Ensure the container material is compatible with the solvent used."Hazardous Waste - Liquid," "this compound," the name and concentration of the solvent, and any other required identifiers.
Contaminated Sharps (e.g., needles, broken glass)A designated sharps container that is puncture-resistant and leak-proof."Sharps Waste," "Biohazard" (if applicable), and "Contains this compound."

III. Step-by-Step Disposal Procedure

The following procedure outlines the general steps for the disposal of this compound waste. This process should be adapted to comply with your institution's specific waste management policies and local regulations.

start Start: this compound Waste Generated ppe 1. Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) start->ppe segregate 2. Segregate Waste by Type (Solid, Liquid, Sharps) ppe->segregate collect 3. Place in Designated, Labeled Waste Container segregate->collect store 4. Store Securely in a Designated Waste Accumulation Area collect->store schedule 5. Schedule Pickup with Institutional Environmental Health & Safety (EHS) store->schedule end End: Professional Waste Disposal schedule->end

Figure 1. General Workflow for this compound Waste Disposal.
  • Don Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing the appropriate safety gear.

  • Segregate Waste: Identify the type of this compound waste (solid, liquid, or sharps) and separate it from other laboratory waste streams.

  • Contain and Label: Place the segregated waste into the correct, clearly labeled container as specified in Table 1. Ensure the container lid is securely fastened.

  • Temporary Storage: Store the waste container in a designated and secure satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible chemicals.

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste management service to schedule a pickup. Do not attempt to dispose of this compound waste down the drain or in the regular trash.[1][2]

IV. Environmental and Safety Considerations

While specific environmental hazards for this compound are not extensively documented in readily available sources, it is prudent to treat it as a potentially harmful substance. As a pharmaceutical compound, its release into the environment could have unintended ecological effects.[3] Therefore, professional disposal through a licensed hazardous waste contractor is the most responsible course of action.[4]

Disclaimer: The information provided in this document is intended as a general guide. Always prioritize the specific guidelines provided by your institution's Environmental Health and Safety department and the manufacturer's Safety Data Sheet. Local, state, and federal regulations regarding chemical waste disposal must be strictly followed.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Glucosulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Glucosulfone. Adherence to these procedures is mandatory to ensure the safety of all laboratory personnel and to maintain a secure research environment. This guidance is intended for researchers, scientists, and professionals in drug development who may be working with this potent antimycobacterial compound.

Personal Protective Equipment (PPE) for Handling this compound

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following personal protective equipment recommendations are based on best practices for handling potent pharmaceutical compounds. A risk assessment should be conducted for any specific laboratory procedure involving this compound to determine if additional protective measures are required.

PPE CategoryMinimum RequirementRecommended Specifications
Respiratory Protection NIOSH-approved respiratorN95 or higher for handling powders. For operations with a higher risk of aerosolization, a powered air-purifying respirator (PAPR) is recommended.
Eye and Face Protection Safety glasses with side shieldsChemical splash goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashes.
Hand Protection Disposable nitrile glovesDouble-gloving with chemotherapy-rated nitrile gloves is required. Change gloves immediately if contaminated, torn, or after extended use.
Body Protection Laboratory coatA disposable, solid-front gown with tight-fitting cuffs is required. The gown should be resistant to chemical permeation.
Foot Protection Closed-toe shoesChemical-resistant shoe covers should be worn and disposed of upon exiting the designated handling area.

Operational Plan for Handling this compound

A systematic approach to handling this compound is essential to minimize the risk of exposure. The following step-by-step procedures must be followed:

Receiving and Storage
  • Verification: Upon receipt, verify the container's integrity. Note the date of receipt on the container.

  • Designated Storage: Store this compound in a designated, clearly labeled, and secure area away from incompatible materials. The storage area should be well-ventilated.

  • Temperature Control: Store according to the manufacturer's instructions, typically in a cool, dry place.

Weighing and Solution Preparation
  • Controlled Environment: All handling of powdered this compound must be conducted within a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.

  • Dedicated Equipment: Use dedicated spatulas, weigh boats, and glassware. If not possible, thoroughly decontaminate all equipment after use.

  • Wet-Down Technique: When working with the powder, gently wet the material with a suitable solvent to minimize dust generation.

Experimental Use
  • Clear Labeling: All solutions containing this compound must be clearly labeled with the chemical name, concentration, date of preparation, and appropriate hazard warnings.

  • Containment: All experimental procedures should be performed in a manner that contains any potential spills or aerosols.

Emergency and Disposal Plans

Spill Response

In the event of a this compound spill, follow these procedures immediately:

  • Evacuate and Alert: Alert others in the immediate area and evacuate non-essential personnel.

  • Secure the Area: Restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above, including respiratory protection.

  • Contain the Spill: For liquid spills, use absorbent pads to contain the spill. For powder spills, gently cover with a damp absorbent material to avoid raising dust.

  • Clean-Up:

    • Carefully collect all contaminated materials using appropriate tools (e.g., forceps for broken glass, absorbent pads for liquids).

    • Place all contaminated materials into a labeled hazardous waste container.

  • Decontaminate:

    • Clean the spill area with a suitable laboratory detergent and water.

    • Follow with a rinse of 70% ethanol.

    • All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the spill to the laboratory supervisor and the institutional safety office.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Segregation: Segregate this compound waste from other laboratory waste streams.

  • Waste Containers: Use clearly labeled, leak-proof hazardous waste containers.

  • Contaminated Materials: This includes empty containers, used PPE, absorbent materials from spill clean-up, and any other materials that have come into contact with this compound.

  • Disposal: Arrange for the disposal of hazardous waste through the institution's environmental health and safety office. Do not dispose of this compound waste down the drain or in the regular trash.

Workflow for Safe Handling of this compound

Safe_Handling_of_this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_env Prepare Controlled Environment (e.g., Fume Hood) prep_ppe->prep_env handling_weigh Weighing and Solution Preparation prep_env->handling_weigh handling_exp Experimental Use handling_weigh->handling_exp cleanup_decon Decontaminate Work Area and Equipment handling_exp->cleanup_decon emergency_spill Spill Response Protocol handling_exp->emergency_spill If Spill Occurs cleanup_waste Segregate and Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe emergency_spill->cleanup_decon

Caption: Workflow for the safe handling of this compound from preparation to disposal.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.